molecular formula C7H10ClN3O B1505176 4-Methoxypicolinimidamide hydrochloride CAS No. 1179361-66-0

4-Methoxypicolinimidamide hydrochloride

Numéro de catalogue: B1505176
Numéro CAS: 1179361-66-0
Poids moléculaire: 187.63 g/mol
Clé InChI: JOUDWIBACXLPIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Methoxypicolinimidamide hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-methoxypyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDWIBACXLPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704287
Record name 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-66-0
Record name 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypyridine-2-carboximidamide hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-Methoxypicolinimidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of this important chemical entity.

Introduction: The Significance of Picolinimidamides in Modern Chemistry

Picolinimidamides are a class of compounds that have garnered significant attention in the field of medicinal chemistry and catalysis. Their unique structural features, particularly the presence of a pyridine ring and an amidine functional group, make them versatile building blocks and ligands. This compound, in particular, has emerged as a key player in nickel-catalyzed cross-coupling reactions, a testament to its utility in the synthesis of complex organic molecules.[1] This guide will delve into the practical aspects of its preparation and detailed analysis, providing a robust resource for its application in the laboratory.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is most effectively achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which is subsequently converted to the desired amidine upon treatment with ammonia.[2][3] The choice of the Pinner reaction is predicated on its reliability and wide applicability to a range of nitriles, including heteroaromatic substrates.[4][5]

Overall Synthesis Pathway

The synthesis begins with the commercially available 4-methoxypyridine-2-carbonitrile and proceeds in two main steps: the formation of the Pinner salt followed by ammonolysis.

Synthesis_Pathway Start 4-Methoxypyridine-2-carbonitrile Pinner_Salt Ethyl 4-methoxypicolinimidate hydrochloride (Pinner Salt) Start->Pinner_Salt   HCl (g), Anhydrous Ethanol    Final_Product This compound Pinner_Salt->Final_Product   Ammonia (in Ethanol)   

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Methoxypyridine-2-carbonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Ammonia (saturated solution in ethanol)

Step 1: Formation of Ethyl 4-methoxypicolinimidate hydrochloride (Pinner Salt)

  • Anhydrous Conditions: It is crucial to carry out this reaction under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate Pinner salt.[3][4] All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-methoxypyridine-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so the rate of HCl addition should be controlled to maintain the temperature below 10 °C. Continue the addition of HCl until the solution is saturated.

  • Reaction Progression: Seal the flask and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Pinner Salt: Upon completion, the Pinner salt will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum. The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl 4-methoxypicolinimidate hydrochloride as a solid. This intermediate is typically used in the next step without further purification due to its thermal instability.[3]

Step 2: Ammonolysis to this compound

  • Reaction Setup: Suspend the crude ethyl 4-methoxypicolinimidate hydrochloride (1.0 eq) in a saturated solution of ammonia in ethanol.

  • Reaction Progression: Stir the suspension at room temperature in a sealed vessel for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude solid is then triturated with a suitable solvent (e.g., a mixture of ethanol and diethyl ether) to induce crystallization. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through a well-established mechanism involving the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.

Pinner_Mechanism cluster_step1 Step 1: Nitrile Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Ammonolysis cluster_step5 Step 5: Elimination cluster_step6 Step 6: Protonation Nitrile 4-Methoxypyridine-2-carbonitrile Nitrilium Nitrilium Ion (Protonated Nitrile) Nitrile->Nitrilium + H+ HCl HCl Ethanol Ethanol Imino_Ester_Cation Imino Ester Cation Nitrilium->Imino_Ester_Cation + Ethanol Pinner_Salt_Formation Ethyl 4-methoxypicolinimidate (Pinner Salt Intermediate) Imino_Ester_Cation->Pinner_Salt_Formation - H+ Ammonia Ammonia Tetrahedral_Intermediate Tetrahedral Intermediate Pinner_Salt_Formation->Tetrahedral_Intermediate + NH3 Amidine 4-Methoxypicolinimidamide Tetrahedral_Intermediate->Amidine - Ethanol Final_Product This compound Amidine->Final_Product + HCl

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₀ClN₃O[6]
Molecular Weight 187.63 g/mol [6]
Appearance White to off-white solid/powder[7]
Melting Point 174-176 °C[6][7]
Purity ≥95%[6]
Spectroscopic Data

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The proton NMR spectrum is a key tool for structural elucidation. The expected signals for this compound are as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.0br s2H-NH₂ (amidine)
~9.0-9.5br s1H=NH (amidine)
~8.3d1HH-6 (pyridine)
~7.5d1HH-3 (pyridine)
~7.1dd1HH-5 (pyridine)
3.9s3H-OCH₃

Note: The broad signals for the amidine protons are due to exchange with the solvent and quadrupole broadening from the nitrogen atoms.

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=N (amidine)
~160C-4 (pyridine)
~150C-2 (pyridine)
~148C-6 (pyridine)
~110C-3 (pyridine)
~108C-5 (pyridine)
~56-OCH₃

Infrared (IR) Spectroscopy (KBr): IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (amidine)
3050-2950C-H stretching (aromatic and aliphatic)
~1660C=N stretching (amidine)
~1600, 1570, 1480C=C and C=N stretching (pyridine ring)
~1250C-O stretching (aryl ether)

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base (C₇H₉N₃O), the expected [M+H]⁺ ion would be at m/z 152.08.

Applications in Organic Synthesis

This compound is primarily utilized as a ligand in transition metal catalysis, most notably in nickel-catalyzed cross-coupling reactions.[1] Its role is to stabilize the nickel catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Workflow for Nickel-Catalyzed Cross-Coupling

The general workflow for employing this compound as a ligand in a nickel-catalyzed cross-coupling reaction is outlined below.

Cross_Coupling_Workflow Start Reaction Setup Reagents Aryl Halide/Triflate + Alkyl Halide/Pseudohalide Start->Reagents Catalyst_System Ni Precursor + 4-Methoxypicolinimidamide + Reducing Agent Start->Catalyst_System Solvent_Base Anhydrous Solvent + Base Start->Solvent_Base Reaction Reaction under Inert Atmosphere Reagents->Reaction Catalyst_System->Reaction Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Cross-Coupled Product Purification->Product

Caption: General workflow for a nickel-catalyzed cross-coupling reaction using this compound as a ligand.

The use of this ligand has been demonstrated to be effective for the coupling of a wide range of substrates, including challenging combinations of electrophiles and nucleophiles.

Conclusion

This compound is a valuable and versatile compound in the realm of organic synthesis. Its preparation via the Pinner reaction is a reliable and scalable method. The detailed characterization data provided in this guide serves as a benchmark for researchers synthesizing this compound. Its application as a ligand in nickel-catalyzed cross-coupling reactions underscores its importance in the construction of complex molecular architectures, making it an indispensable tool for synthetic chemists.

References

An In-depth Technical Guide to 4-Methoxypicolinimidamide Hydrochloride: Properties, Characterization, and Application in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinimidamide hydrochloride is a specialized organic compound that has garnered attention primarily for its role as a highly effective ligand in transition metal catalysis, particularly in nickel-catalyzed cross-coupling reactions.[1][2] Its unique electronic and steric properties, stemming from the methoxy-substituted pyridine ring and the imidamide functional group, make it a valuable tool for synthetic chemists seeking to construct complex molecular architectures. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard protocols for its further characterization, and delves into its application in modern organic synthesis. While specific experimental data for this compound is not extensively published, this guide synthesizes available information and provides validated methodologies for its empirical investigation.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource/Comment
Chemical Name This compound[3]
Synonym(s) Weix 2-pyridylcarboxamidine ligand[3]
CAS Number 1179361-66-0[3]
Molecular Formula C₇H₁₀ClN₃O[3]
Molecular Weight 187.63 g/mol [3]
Physical Form Powder or solid[3]
Melting Point 174-176 °C[3]
Solubility No quantitative data available. As a hydrochloride salt, it is expected to have some solubility in polar protic solvents like water and ethanol. It is likely soluble in polar aprotic solvents such as DMSO and DMF, which are common solvents for cross-coupling reactions.[4][5]Predicted based on general solubility principles for hydrochloride salts.
pKa No experimental data available. The pKa of the related 5-Methoxypicolinimidamide hydrochloride is approximately 6.8 in DMSO, suggesting the amidinium ion is moderately acidic. The pKa is crucial for understanding its protonation state under various reaction conditions.Inferred from analogous compounds.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the amidinium group. The chemical shifts of the pyridine protons will be influenced by the electron-donating methoxy group and the electron-withdrawing imidamide group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Key signals will correspond to the carbons of the pyridine ring, the methoxy carbon, and the carbon of the imidamide group.

Diagram of Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges

G cluster_1H Expected ¹H NMR Chemical Shifts (ppm) cluster_13C Expected ¹³C NMR Chemical Shifts (ppm) Amidinium N-H Amidinium N-H Pyridine C-H Pyridine C-H Methoxy O-CH₃ Methoxy O-CH₃ Imidamide C Imidamide C Pyridine C Pyridine C Methoxy C Methoxy C

Caption: Predicted ¹H and ¹³C NMR chemical shift regions for key functional groups.

Protocol for NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the compound and has a well-defined residual solvent peak.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

  • Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base (C₇H₉N₃O). Fragmentation may involve the loss of ammonia, the methoxy group, or cleavage of the pyridine ring.[6][7]

Protocol for Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an ESI-mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected Absorptions: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amidinium group, C=N stretching of the imidamide, C-O stretching of the methoxy group, and aromatic C-H and C=C stretching of the pyridine ring.[8][9]

Protocol for IR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Assign the observed absorption bands to the corresponding functional groups.

Synthesis and Purification

Diagram of a Plausible Synthetic Pathway

G 4-Methoxypicolinonitrile 4-Methoxypicolinonitrile Intermediate Imidate Intermediate Imidate 4-Methoxypicolinonitrile->Intermediate Imidate 1. HCl, EtOH 2. Base 4-Methoxypicolinimidamide 4-Methoxypicolinimidamide Intermediate Imidate->4-Methoxypicolinimidamide NH₃ 4-Methoxypicolinimidamide HCl 4-Methoxypicolinimidamide HCl 4-Methoxypicolinimidamide->4-Methoxypicolinimidamide HCl HCl

Caption: A potential synthetic route to this compound.

Generalized Synthetic Protocol

  • Imidate Formation: 4-Methoxypicolinonitrile is reacted with an alcohol (e.g., ethanol) under acidic conditions (e.g., HCl gas) to form the corresponding ethyl picolinimidate hydrochloride. This is then neutralized with a base to yield the free imidate.

  • Amidation: The intermediate imidate is then reacted with a source of ammonia (e.g., ammonia in an organic solvent or ammonium chloride with a base) to form 4-Methoxypicolinimidamide.

  • Salt Formation: The resulting free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate this compound.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system.

Application in Nickel-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a ligand in nickel-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The role of the 4-Methoxypicolinimidamide ligand is to coordinate with the nickel center, thereby modulating its reactivity and stability throughout the catalytic cycle. The bidentate coordination of the pyridine nitrogen and one of the imidamide nitrogens creates a stable complex that can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electron-donating methoxy group can enhance the electron density at the nickel center, which can promote the oxidative addition step.

Diagram of a Generalized Catalytic Cycle

G Ni(0)L Ni(0)L Ni(II)(R¹)X(L) Ni(II)(R¹)X(L) Ni(0)L->Ni(II)(R¹)X(L) Oxidative Addition (R¹-X) Ni(II)(R¹)(R²)(L) Ni(II)(R¹)(R²)(L) Ni(II)(R¹)X(L)->Ni(II)(R¹)(R²)(L) Transmetalation or Reductive Coupling (R²-M) Ni(II)(R¹)(R²)(L)->Ni(0)L Reductive Elimination (R¹-R²)

Caption: A simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction.

Experimental Workflow for a Nickel-Catalyzed Cross-Coupling Reaction

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with a nickel precatalyst (e.g., NiCl₂·glyme), this compound, a reducing agent (if necessary), and a solvent (e.g., DMF or THF).

  • Addition of Reactants: The electrophilic coupling partners (e.g., an aryl halide and an alkyl halide) and any necessary additives are added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the consumption of starting materials and the formation of the product.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Conclusion

This compound is a valuable ligand for advancing the capabilities of nickel-catalyzed cross-coupling reactions. While a comprehensive dataset of its physicochemical properties is not yet publicly available, this guide provides a solid foundation for its use and characterization. By employing the outlined analytical and synthetic protocols, researchers can effectively utilize this compound in their synthetic endeavors and contribute to a more complete understanding of its properties and reactivity. The continued exploration of ligands like this compound is crucial for the development of more efficient and selective catalytic transformations in organic chemistry and drug discovery.

References

The Pivotal Role of 4-Methoxypicolinimidamide Hydrochloride in Modern Catalysis: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining Carbon-Carbon Bond Formation

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Historically, this has been dominated by cross-coupling reactions that unite a carbon electrophile with a pre-formed organometallic nucleophile. However, the advent of reductive cross-electrophile coupling (CEC) has offered a paradigm shift, enabling the direct union of two distinct electrophiles. This approach circumvents the often challenging preparation and handling of sensitive organometallic reagents. Central to the success of these advanced catalytic systems is the development of sophisticated ligands that can precisely control the reactivity of the transition metal catalyst. 4-Methoxypicolinimidamide hydrochloride has emerged as a key player in this field, particularly in nickel-catalyzed reactions, demonstrating superior performance in challenging chemical transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in the catalytic cycle and providing practical insights for researchers in drug development and chemical synthesis.

The Ligand's Core Function: A Bidentate Grip on Nickel's Reactivity

This compound is a member of the pyridyl carboxamidine class of ligands. Its "mechanism of action" is not biological but catalytic: it modulates the electronic properties and steric environment of a nickel center to facilitate a multi-step reaction pathway. The ligand coordinates to the nickel atom in a bidentate fashion, meaning it binds at two points. This chelation effect provides a stable complex that is crucial for maintaining the catalyst's integrity throughout the reaction.

The key to its efficacy lies in its electronic properties. The pyridine ring and the imidamide group work in concert to create a specific electronic environment around the nickel atom. The 4-methoxy group, being an electron-donating group, further tunes these properties, influencing the rates of key steps in the catalytic cycle. This fine-tuning is critical for achieving high yields and selectivity in the coupling of diverse and often complex substrates.

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The primary role of this compound is to facilitate the nickel-catalyzed reductive cross-electrophile coupling of an aryl halide (Ar-X) with an alkyl halide (R-X'). This process involves a series of carefully orchestrated steps where the nickel catalyst cycles through different oxidation states. While the precise mechanism can vary with specific substrates and conditions, a generally accepted pathway is illustrated below.

Catalytic_Cycle cluster_main Nickel-Catalyzed Cross-Electrophile Coupling cluster_side Radical Generation Ni0 L-Ni(0) NiII_Ar L-Ni(II)(Ar)(X) Ni0->NiII_Ar Oxidative Addition (Ar-X) NiI_Ar L-Ni(I)(Ar) NiII_Ar->NiI_Ar Reduction (e-) NiIII L-Ni(III)(Ar)(R)(X') NiI_Ar->NiIII Radical Capture (R•) NiIII->Ni0 Reductive Elimination (Ar-R) AlkylHalide Alkyl Halide (R-X') AlkylRadical Alkyl Radical (R•) AlkylHalide->AlkylRadical Reduction (e-) from reductant or Ni(0) AlkylRadical->NiI_Ar

Figure 1: Proposed catalytic cycle for the nickel-catalyzed cross-electrophile coupling reaction facilitated by a pyridyl carboxamidine ligand (L), such as this compound.

  • Activation of the Precatalyst: The reaction typically starts with a nickel(II) salt (e.g., NiCl₂) and the this compound ligand. A stoichiometric reductant, such as zinc or manganese powder, reduces the Ni(II) precatalyst to the active Ni(0) species.

  • Oxidative Addition: The electron-rich Ni(0) complex readily reacts with the aryl halide (Ar-X) in an oxidative addition step. This is a crucial step where the C-X bond is broken, and a new organonickel(II) complex, L-Ni(II)(Ar)(X), is formed. The ligand's structure and electronics are vital for promoting this step, especially with less reactive aryl chlorides.

  • Reduction to a Ni(I) Intermediate: The L-Ni(II)(Ar)(X) species is then reduced by another equivalent of the metallic reductant to form a L-Ni(I)(Ar) intermediate. This reduction is a key feature of the cross-electrophile coupling mechanism.

  • Alkyl Radical Formation and Capture: Concurrently, the alkyl halide (R-X') is reduced to form a highly reactive alkyl radical (R•). This can be initiated by the Ni(0) species or the external reductant. The L-Ni(I)(Ar) complex then acts as a radical trap, rapidly capturing the alkyl radical to form a high-valent L-Ni(III)(Ar)(R)(X') intermediate. The ability of the 4-Methoxypicolinimidamide ligand to stabilize this transient Ni(III) species is critical for the success of the coupling.

  • Reductive Elimination: The final step is the reductive elimination from the Ni(III) complex, which forms the desired C(sp²)-C(sp³) bond in the product (Ar-R) and regenerates the active Ni(0) catalyst, thus closing the catalytic cycle.

Comparative Performance: The Advantage of Carboximidamide Ligands

The development of carboximidamide ligands like this compound was driven by the need to overcome the limitations of earlier ligand systems, such as bipyridines, especially for challenging substrates. The table below summarizes the general advantages observed with this class of ligands.

FeatureBipyridine LigandsCarboximidamide Ligands (e.g., 4-Methoxypicolinimidamide)
Substrate Scope Generally effective, but can struggle with electron-rich or sterically hindered aryl halides.Broader scope, including challenging heteroaryl halides.
Reaction Conditions Often require elevated temperatures.Can facilitate reactions at lower temperatures, in some cases even room temperature.
Selectivity Can sometimes lead to undesired side reactions like homocoupling.Generally provides higher selectivity for the cross-coupled product.
Catalyst Stability Can be prone to decomposition under certain conditions.The strong chelation and tailored electronics enhance catalyst stability and turnover.

Experimental Protocol: A Representative Cross-Electrophile Coupling

The following protocol is a general representation for the nickel-catalyzed coupling of an aryl bromide with an alkyl iodide using this compound. Researchers should optimize conditions for their specific substrates.

Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (In Glovebox) start->setup addition Reagent Addition setup->addition Add Ni catalyst, ligand, reductant, aryl halide, solvent reaction Reaction (Stirring) addition->reaction Add alkyl halide quench Quenching reaction->quench Add quenching agent (e.g., sat. NH4Cl) workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2: A generalized workflow for a nickel-catalyzed cross-electrophile coupling experiment.

Step-by-Step Procedure

  • Reaction Setup: In an inert atmosphere glovebox, add NiCl₂•DME (5 mol%), this compound (6 mol%), and activated zinc powder (2.5 equivalents) to an oven-dried vial equipped with a magnetic stir bar.

  • Addition of Substrates and Solvent: Add the aryl bromide (1.0 equivalent) followed by anhydrous N,N-dimethylacetamide (DMAc) to achieve a desired concentration (e.g., 0.2 M).

  • Initiation: Add the alkyl iodide (1.5 equivalents) to the vial. Seal the vial and remove it from the glovebox.

  • Reaction: Place the vial in a heating block set to the desired temperature (e.g., 60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Conclusion and Future Outlook

This compound represents a significant advancement in ligand design for nickel-catalyzed cross-coupling reactions. Its mechanism of action, centered on the stabilization of key nickel intermediates and the facilitation of a radical-based catalytic cycle, enables the efficient synthesis of complex organic molecules from readily available electrophilic starting materials. This has profound implications for drug discovery and development, where the ability to rapidly generate and modify molecular scaffolds is paramount. Future research will likely focus on further expanding the substrate scope of reactions employing this and similar ligands, as well as developing asymmetric variants for the enantioselective synthesis of chiral molecules. The continued study of the nuanced mechanistic details of these catalytic systems will undoubtedly pave the way for even more powerful and selective synthetic methodologies.

An In-depth Technical Guide to the Structural Analysis of 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of a Key Catalytic Ligand

4-Methoxypicolinimidamide hydrochloride, a compound of significant interest in modern organic synthesis, has emerged as a crucial ligand in nickel-catalyzed cross-coupling reactions.[1] Its ability to facilitate the formation of challenging carbon-carbon and carbon-heteroatom bonds has positioned it as a valuable tool for medicinal chemists and materials scientists. A thorough understanding of its three-dimensional structure is paramount for optimizing its catalytic activity, developing novel analogues, and ensuring its quality and stability in various applications.

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound. We will delve into the core analytical techniques, outlining not just the "how" but, more importantly, the "why" behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural characterization of this important molecule.

Physicochemical Properties: The Foundation of Structural Analysis

Before embarking on sophisticated spectroscopic and crystallographic studies, a fundamental understanding of the physicochemical properties of this compound is essential. These properties not only provide initial quality control metrics but also inform the selection of appropriate analytical conditions.

PropertyValueSource
CAS Number 1179361-66-0--INVALID-LINK--
Molecular Formula C₇H₁₀ClN₃O--INVALID-LINK--
Molecular Weight 187.63 g/mol --INVALID-LINK--
Melting Point 174-176 °C--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility (Picolinimidamide HCl) 2.22 mg/mL (water)--INVALID-LINK--[2]
pKa (estimated for amidinium ion) ~8-10Inferred from typical amidinium pKa values

Note: Solubility data is for the parent picolinimidamide hydrochloride and serves as an estimate.

Synthesis and Salt Formation: A Proposed Pathway

Synthesis_Workflow cluster_synthesis Synthesis of 4-Methoxypicolinimidamide cluster_salt_formation Hydrochloride Salt Formation 4-Methoxypicolinonitrile 4-Methoxypicolinonitrile Reaction Pinner Reaction (or similar amidation) 4-Methoxypicolinonitrile->Reaction Ammonia Ammonia Ammonia->Reaction 4-Methoxypicolinimidamide_base 4-Methoxypicolinimidamide (Free Base) Reaction->4-Methoxypicolinimidamide_base Salt_Formation Protonation 4-Methoxypicolinimidamide_base->Salt_Formation HCl HCl in Organic Solvent HCl->Salt_Formation Final_Product 4-Methoxypicolinimidamide Hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Procedure

Part 1: Synthesis of 4-Methoxypicolinimidamide (Free Base)

  • Starting Material: Begin with 4-methoxypicolinonitrile.

  • Reaction Conditions: A common method for converting nitriles to imidates, and subsequently to amidines, is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride, which is then reacted with ammonia to yield the amidine.

  • Work-up and Isolation: The reaction mixture is typically neutralized with a base to liberate the free amidine. The product can then be extracted into an organic solvent, dried, and the solvent removed under reduced pressure.

Part 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 4-Methoxypicolinimidamide free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) to the stirred solution of the free base.

  • Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the final product.

Spectroscopic Elucidation: Deciphering the Molecular Signature

Spectroscopic techniques provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the methoxy group will be the most shielded, while the proton between the nitrogen and the imidamide group will be the most deshielded. The coupling patterns (doublets and triplets) will reveal the connectivity of these protons.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, likely in the range of δ 3.8-4.2 ppm.

    • Amidine Protons (-C(=NH)NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration. In the hydrochloride salt, the protonated nitrogen will lead to a downfield shift of the attached protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

  • Expected Chemical Shifts (δ):

    • Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the methoxy group will be the most shielded, while the carbon of the imidamide group will be significantly deshielded.

    • Imidamide Carbon (-C(=NH)NH₂): This carbon is expected to appear in the range of δ 150-165 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is anticipated.

Expert Insights: The Impact of Protonation

The formation of the hydrochloride salt will lead to protonation of one of the nitrogen atoms, most likely the more basic sp²-hybridized nitrogen of the pyridine ring or the imidamide group. This protonation will cause a significant downfield shift of the signals for the protons and carbons in the vicinity of the positive charge.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine/Imine) 3300-3500Medium-Strong, BroadIn the hydrochloride salt, the N-H stretches of the protonated amine will be prominent and may overlap with other N-H stretches.
C-H Stretch (Aromatic) 3000-3100Medium
C-H Stretch (Aliphatic, -OCH₃) 2850-3000Medium
C=N Stretch (Imine) 1640-1690Medium-StrongThis is a key diagnostic peak for the imidamide group.
C=C and C=N Stretch (Pyridine Ring) 1400-1600Medium-StrongA series of bands characteristic of the aromatic pyridine ring.
C-O Stretch (Methoxy) 1200-1300 (asymmetric), 1000-1100 (symmetric)Strong
C-N Stretch 1250-1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred technique.

  • Expected Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (4-Methoxypicolinimidamide). This would correspond to an m/z of 152.08.

  • Isotope Pattern: The presence of chlorine in the sample might be observed as an adduct ion, [M+Cl]⁻, in negative ion mode, which would exhibit the characteristic 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

XRay_Workflow Start Purified Sample Crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) Start->Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

References

The Amidine Moiety: A Cornerstone in Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a fleeting yet pivotal signaling molecule, governs a vast array of physiological processes, from vasodilation to neurotransmission. Its production is meticulously controlled by a family of enzymes known as nitric oxide synthases (NOS). The dysregulation of NOS activity is implicated in a multitude of pathological conditions, making these enzymes a critical target for therapeutic intervention. The development of selective NOS inhibitors has been a paramount objective in medicinal chemistry. Among the various chemical scaffolds explored, compounds bearing the amidine functional group have emerged as a particularly fruitful class of inhibitors. This guide provides a comprehensive exploration of the multifaceted role of the amidine function in NOS inhibition, delving into its chemical properties as an L-arginine mimetic, the intricate mechanisms of inhibition, structure-activity relationships, and the practical methodologies for their characterization.

The Rationale for Amidine-Based NOS Inhibition: Mimicking the Natural Substrate

The natural substrate for all NOS isoforms is L-arginine, which features a distinctive guanidinium group. This functional group, being protonated at physiological pH, plays a crucial role in binding to the active site of the enzyme. The design of competitive NOS inhibitors has largely centered on creating molecules that can effectively mimic the binding of L-arginine. The amidine group has proven to be an exceptional bioisostere of the guanidinium moiety.

Physicochemical Properties: A Tale of Two Cations

The success of the amidine group as a guanidinium surrogate lies in the remarkable similarities in their physicochemical properties upon protonation, forming the amidinium and guanidinium cations, respectively.

  • Charge Delocalization and Planarity: Both the guanidinium and amidinium cations are planar and exhibit significant charge delocalization across their N-C-N frameworks through resonance. This delocalization stabilizes the positive charge and is a key feature for recognition by the NOS active site. The guanidinium cation possesses three nitrogen atoms over which the positive charge is delocalized, while the amidinium cation has two.[1]

  • Basicity: The guanidinium group is one of the strongest organic bases, with a pKa of its conjugate acid around 13.5. This ensures it is almost exclusively protonated at physiological pH. Amidines are also strongly basic, with pKa values of their conjugate acids typically ranging from 10 to 12, ensuring a significant population of the protonated, active form at pH 7.4.[1]

  • Hydrogen Bonding Capacity: The protonated guanidinium group of L-arginine forms a network of hydrogen bonds with a conserved glutamate residue (Glu371 in iNOS) and other active site residues, anchoring the substrate in the correct orientation for catalysis. The amidinium cation, with its N-H protons, can effectively replicate these critical hydrogen bonding interactions.

Mechanisms of NOS Inhibition by Amidine-Containing Compounds

Amidine-based inhibitors exhibit a fascinating diversity in their mechanisms of action, ranging from simple competitive inhibition to complex irreversible inactivation of the enzyme.

Reversible Competitive Inhibition

The most straightforward mechanism involves the amidine-containing molecule binding to the L-arginine binding site, directly competing with the natural substrate. The affinity of these inhibitors is dictated by how well they mimic the binding of L-arginine and any additional interactions their unique structural features may have with the active site.

Irreversible Inhibition: A Unique Mechanism of Enzyme Inactivation

A particularly intriguing aspect of some amidine-based inhibitors, such as N5-(1-iminoethyl)-L-ornithine (L-NIO) and the highly selective iNOS inhibitor 1400W, is their ability to cause time-dependent, irreversible inactivation of the enzyme.[2] This inactivation follows a unique mechanism that leads to the destruction of the enzyme's heme cofactor.[2]

The proposed mechanism involves the amidine inhibitor binding to the active site. However, due to steric hindrance or altered electronics imparted by the amidine substituent (e.g., a methyl group in L-NIO), the protonation of a key heme-peroxy intermediate is impeded. This stalls the normal catalytic cycle and shunts the enzyme down a pathway resembling that of heme oxygenase, leading to the oxidative destruction of the heme porphyrin ring to form biliverdin and the release of iron.[2] Remarkably, this inactivation can occur without any chemical modification of the inhibitor molecule itself.

G cluster_Normal_Cycle Normal Catalytic Cycle cluster_Inhibition_Pathway Amidine-Mediated Inactivation L-Arg L-Arg NOS_Heme NOS_Heme L-Arg->NOS_Heme Binds Heme-Peroxy Heme-Peroxy NOS_Heme->Heme-Peroxy O2, NADPH Heme-Oxo Heme-Oxo Heme-Peroxy->Heme-Oxo Protonation NO_Citrulline NO_Citrulline Heme-Oxo->NO_Citrulline Hydroxylation Amidine_Inhibitor Amidine_Inhibitor NOS_Heme_Inhibited NOS_Heme_Inhibited Amidine_Inhibitor->NOS_Heme_Inhibited Binds Heme-Peroxy_Blocked Heme-Peroxy_Blocked NOS_Heme_Inhibited->Heme-Peroxy_Blocked O2, NADPH Heme_Destruction Heme_Destruction Heme-Peroxy_Blocked->Heme_Destruction Protonation Blocked Biliverdin_Fe Biliverdin_Fe Heme_Destruction->Biliverdin_Fe Forms

Structure-Activity Relationships (SAR) of Amidine-Based NOS Inhibitors

The potency and isoform selectivity of amidine-based inhibitors can be exquisitely tuned by modifying their chemical structures.

The Amidine Group and its Substituents

The nature of the substituent on the amidine carbon atom is critical. For a series of L-NIO analogues, it was found that increasing the size of the alkyl group on the amidine moiety generally leads to a decrease in inhibitory potency.[2] For some series, a primary or secondary carbon adjacent to the imino carbon of the amidine group was found to be a common feature for compounds that produced irreversible inhibition.[2]

Exploiting Isoform Differences for Selectivity

While the active sites of the three NOS isoforms are highly conserved, subtle differences can be exploited to achieve selectivity. The development of 1400W was a landmark in achieving high selectivity for iNOS over eNOS and nNOS. This selectivity arises from specific interactions of the inhibitor's backbone with residues outside the immediate L-arginine binding pocket, which differ between the isoforms.

Table 1: Potency and Selectivity of Representative Amidine-Based NOS Inhibitors

InhibitorTarget NOSIC50 / KiSelectivityReference
L-NIOnNOS (rat)Ki = 0.1 µMNon-selective[3]
eNOS (bovine)Ki = 12 µM[3]
iNOS (mouse)Ki = 60 µM[3]
1400WnNOS (human)Ki = 2 µMiNOS selective[3]
eNOS (human)Ki = 50 µM[3]
iNOS (human)Ki ≤ 7 nM[4]
Nω-propyl-L-arginine (NPA)nNOS (bovine)Ki = 0.06 µMnNOS selective[3]
eNOS (bovine)Ki = 8.5 µM[3]
iNOS (murine)Ki = 180 µM[3]
CM544iNOS (human)IC50 = 0.056 µMiNOS selective[5]

Experimental Protocols for Characterizing Amidine-Based NOS Inhibitors

Rigorous biochemical characterization is essential to understand the potency, selectivity, and mechanism of action of novel amidine-based NOS inhibitors.

Workflow for Inhibitor Characterization

G start Synthesized Amidine Compound assay Primary Screen: NOS Activity Assay (e.g., Griess Assay) start->assay ic50 Determine IC50 for all NOS Isoforms assay->ic50 selectivity Calculate Isoform Selectivity ic50->selectivity mechanism Mechanism of Inhibition Studies selectivity->mechanism reversible Reversibility (Dialysis) mechanism->reversible time_dependent Time-Dependence mechanism->time_dependent kinetic Detailed Kinetic Analysis (Ki determination) reversible->kinetic time_dependent->kinetic end Characterized NOS Inhibitor kinetic->end

Detailed Protocol: NOS Activity Measurement using the Griess Assay

This protocol measures the production of nitrite (NO₂⁻), a stable oxidation product of NO.

Materials:

  • NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA.

  • Enzyme Source: Purified NOS enzyme or cell/tissue lysate.

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, and CaCl₂.

  • Substrate: L-arginine.

  • Nitrate Reductase and its cofactors.

  • Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED).

  • Sodium Nitrite (NaNO₂) standard solution.

  • 96-well microplate and plate reader.

Procedure:

  • Prepare a Nitrite Standard Curve: Prepare a series of dilutions of the NaNO₂ standard in NOS Assay Buffer (e.g., 0-100 µM).

  • Set up the NOS Reaction: In a microcentrifuge tube, prepare the reaction mixture containing NOS Assay Buffer, cofactors, the test inhibitor at various concentrations, and the enzyme source.

  • Initiate the Reaction: Add L-arginine to start the reaction. Include a "no enzyme" control and a "no inhibitor" positive control.

  • Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by heating or adding a precipitating agent. Centrifuge to pellet any precipitate.

  • Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), incubate the supernatant with nitrate reductase and its cofactors to convert nitrate to nitrite.

  • Griess Reaction: Add the Griess reagent to the standards and samples in a 96-well plate.

  • Measure Absorbance: After a short incubation at room temperature, protected from light, measure the absorbance at 540 nm.

  • Data Analysis: Subtract the blank reading, plot the standard curve, and determine the nitrite concentration in your samples. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[6]

Determining the Mechanism of Inhibition
  • Reversibility: To assess whether the inhibition is reversible or irreversible, the enzyme can be pre-incubated with the inhibitor, and then the mixture is subjected to dialysis or gel filtration to remove the unbound inhibitor. The activity of the enzyme is then measured and compared to a control that was not treated with the inhibitor. A lack of recovery of enzyme activity suggests irreversible inhibition.

  • Time-Dependence: To investigate if the inhibition is time-dependent, the enzyme and inhibitor are pre-incubated together for various periods before the addition of the substrate to start the reaction. A progressive increase in inhibition with longer pre-incubation times is indicative of time-dependent inhibition.[7]

Conclusion and Future Perspectives

The amidine functional group has proven to be an invaluable component in the design of potent and selective NOS inhibitors. Its ability to effectively mimic the guanidinium group of L-arginine has provided a solid foundation for the development of a diverse range of inhibitors with various mechanisms of action. The discovery of irreversible inhibitors like 1400W, which operate through a unique heme-destructive mechanism, has opened new avenues for therapeutic intervention in diseases characterized by iNOS overexpression, such as inflammatory disorders and certain cancers.

Future research in this field will likely focus on refining the selectivity of amidine-based inhibitors for the different NOS isoforms, particularly for nNOS, to address neurological disorders. Furthermore, a deeper understanding of the structural determinants of irreversible inhibition could lead to the design of novel inactivators with improved pharmacological profiles. The continued application of the principles and experimental approaches outlined in this guide will undoubtedly propel the development of the next generation of amidine-based NOS inhibitors for both research and clinical use.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxypicolinimidamide hydrochloride in Nickel-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nickel-catalyzed cross-coupling has emerged as a powerful and cost-effective alternative to traditional palladium-based methodologies, offering unique reactivity for forging carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the rational design and selection of ligands that can stabilize reactive nickel intermediates and orchestrate the catalytic cycle. This document provides a detailed guide to the application of 4-Methoxypicolinimidamide hydrochloride, a highly effective pyridyl carboxamidine ligand, in nickel-catalyzed cross-electrophile coupling reactions. We will delve into the mechanistic underpinnings of its function, present a robust, step-by-step protocol for its use, and offer practical guidance on reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this technology for the synthesis of complex molecules, particularly those containing valuable nitrogen heterocycles.

Introduction: The Ascendancy of Nickel Catalysis and the Role of N,N-Ligands

Transition metal-catalyzed cross-coupling is a cornerstone of modern organic synthesis.[1] While palladium has historically dominated the field, nickel catalysis has garnered significant attention due to nickel's lower cost, earth abundance, and distinct mechanistic pathways.[1][2] Nickel catalysts can access a range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling unique single-electron transfer (SET) and radical-mediated pathways that are often inaccessible to palladium.[3][4] This reactivity is particularly advantageous for coupling challenging electrophiles, such as alkyl halides and other C(sp³)-hybridized partners.[3]

The performance of any nickel catalyst is inextricably linked to its ligand sphere. Ligands are not passive spectators; they actively control the catalyst's stability, solubility, and electronic properties, thereby dictating the efficiency and selectivity of the reaction.[2][5] While extensive phosphine-based ligand libraries exist for palladium, many nickel-catalyzed reactions, especially cross-electrophile couplings, perform better with nitrogen- and oxygen-based ligands.[5]

This compound, a derivative of picolinamide, has proven to be a highly effective N,N'-bidentate ligand for a variety of nickel-catalyzed transformations.[6] Its robust coordination to the nickel center and tunable electronic properties make it ideal for facilitating the coupling of diverse and pharmaceutically relevant substrates.[5] Specifically, the electron-donating methoxy group can accelerate key steps in the catalytic cycle, such as oxidative addition, leading to faster reaction times and improved efficiency, even at room temperature. This application note will provide the necessary technical details to successfully implement this ligand in your research.

Ligand Profile: this compound

This pyridyl carboxamidine ligand, sometimes referred to as a "Weix 2-pyridylcarboxamidine ligand," is a white to off-white solid that has demonstrated exceptional utility in enabling the coupling of nitrogen heterocycles with alkyl halides.[6]

PropertyValue
Synonym(s) Weix 2-pyridylcarboxamidine ligand
CAS Number 1179361-66-0
Molecular Formula C₇H₁₀ClN₃O[7]
Molecular Weight 187.63 g/mol [7]
Appearance Powder or solid[7]
Melting Point 174-176 °C[7]

The "Why": Mechanistic Rationale

This compound functions within a nickel-catalyzed reductive cross-electrophile coupling manifold. In this paradigm, two distinct electrophiles (e.g., an aryl halide and an alkyl halide) are coupled using a stoichiometric amount of a chemical reductant, such as zinc or manganese powder, thereby avoiding the need for pre-formed, often sensitive organometallic reagents.[8]

The catalytic cycle is generally understood to proceed through the following key stages, facilitated by the ligand:

  • Reduction of Precatalyst : A Ni(II) precatalyst (e.g., NiCl₂·glyme) is reduced by the stoichiometric reductant (Zn⁰) to a catalytically active Ni(0) species.

  • Oxidative Addition : The more reactive electrophile (typically the aryl or heteroaryl halide) undergoes oxidative addition to the Ni(0) center, forming a Ni(II)-aryl intermediate. The electron-donating nature of the 4-methoxypicolinimidamide ligand enriches the nickel center, promoting this crucial step.

  • Single-Electron Transfer (SET) & Radical Formation : The Ni(II)-aryl complex interacts with the second electrophile (the alkyl halide). A single electron is transferred from the nickel complex (often involving further reduction by Zn⁰) to the alkyl halide, causing it to fragment into an alkyl radical and a halide anion.

  • Radical Capture/Rebound : The highly reactive alkyl radical is rapidly captured by the nickel complex.

  • Reductive Elimination : The final C(sp²)-C(sp³) bond is formed via reductive elimination from the nickel center, releasing the desired product and regenerating a low-valent nickel species that can re-enter the catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs & Outputs Ni0 L-Ni(0) NiII_Aryl L-Ni(II)-Ar(X) Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiI_Aryl L-Ni(I)-Ar NiII_Aryl->NiI_Aryl Reduction (Zn) NiIII_Complex [L-Ni(III)-Ar(Alkyl)]+ NiIII_Complex->Ni0 Reductive Elimination Product Ar-Alkyl NiIII_Complex->Product NiI_Aryl->NiIII_Complex Oxidative Addition (Alkyl-X) ArX Ar-X ArX->Ni0 AlkylX Alkyl-X AlkylX->NiI_Aryl Zn Zn Zn->NiII_Aryl caption Fig 1: Proposed Catalytic Cycle

Caption: A simplified representation of a nickel-catalyzed cross-electrophile coupling cycle.

Detailed Experimental Protocol: A Representative C(sp²)-C(sp³) Coupling

This protocol describes a general procedure for the nickel-catalyzed reductive coupling of a heteroaryl bromide with a primary alkyl bromide.

Reaction: Coupling of 2-bromo-6-methoxypyridine with 1-bromobutane.

4.1 Materials and Equipment

  • Chemicals:

    • Nickel(II) chloride dimethoxyethane adduct (NiCl₂·glyme)

    • This compound (Ligand)

    • Zinc dust (<10 micron, activated)

    • 2-bromo-6-methoxypyridine (Heteroaryl halide)

    • 1-bromobutane (Alkyl halide)

    • Anhydrous N,N-Dimethylacetamide (DMA)

    • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM) for workup and chromatography

    • Saturated aqueous ammonium chloride (NH₄Cl)[9]

    • Brine, Water (deionized)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Nitrogen- or Argon-filled glovebox

    • Schlenk line (optional, for rigorous anaerobic technique)

    • 4 mL screw-cap vials with PTFE-lined caps

    • Magnetic stir plate and stir bars

    • Standard laboratory glassware (flasks, funnels, graduated cylinders)

    • Rotary evaporator

    • Silica gel for column chromatography

4.2 Reagent Preparation and Handling

  • CAUTION: Nickel compounds are potential carcinogens and should be handled with care. All manipulations should be performed in a well-ventilated fume hood or glovebox. Consult Safety Data Sheets (SDS) for all chemicals before use.[10]

  • Anaerobic Conditions: Nickel-catalyzed reactions are highly sensitive to oxygen.[9] All solvents must be anhydrous, and the reaction setup must be performed under an inert atmosphere (N₂ or Ar).

  • Zinc Activation: If using older zinc dust, it may require activation. Stir the zinc dust in 1M HCl for 2-3 minutes, then filter and wash successively with water, ethanol, and ether. Dry thoroughly under vacuum before taking into the glovebox.

  • Ligand Handling: this compound is a combustible solid.[7] Store in a cool, dry place away from ignition sources.[11]

4.3 Step-by-Step Reaction Setup

All steps involving solids should be performed inside a glovebox.

  • Vial Preparation: To a 4 mL screw-cap vial containing a magnetic stir bar, add NiCl₂·glyme (5.5 mg, 0.025 mmol, 5 mol%).

  • Add Ligand: Add this compound (5.6 mg, 0.03 mmol, 6 mol%).

  • Add Reductant: Add zinc dust (49 mg, 0.75 mmol, 1.5 equiv).

  • Add Heteroaryl Halide: Add 2-bromo-6-methoxypyridine (94 mg, 0.5 mmol, 1.0 equiv).

  • Add Solvent: Add anhydrous DMA (1.0 mL).

  • Add Alkyl Halide: Add 1-bromobutane (82 mg, 0.6 mmol, 1.2 equiv) via syringe.

  • Seal and React: Tightly seal the vial with its PTFE-lined cap. Remove the vial from the glovebox.

  • Reaction Conditions: Place the vial on a magnetic stir plate and stir vigorously at room temperature (25 °C) for 12-24 hours.

Caption: Experimental workflow from setup to purification.

4.4 Reaction Monitoring and Work-up

  • Monitoring: The reaction progress can be monitored by taking a small aliquot, quenching it with water, extracting with EtOAc, and analyzing by TLC or GC-MS.

  • Quenching: Upon completion, carefully uncap the vial and dilute the reaction mixture with 20 mL of EtOAc.

  • Filtration: Filter the mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

4.5 Purification

The crude product is purified by flash column chromatography on silica gel using a hexanes/EtOAc gradient to yield the pure 2-butyl-6-methoxypyridine.

Optimization and Troubleshooting

The success of nickel-catalyzed cross-coupling is often sensitive to subtle changes in reaction parameters.

ParameterRecommendation & Rationale
Nickel Precatalyst NiCl₂·glyme is a good starting point as it is inexpensive and air-stable. Other sources like Ni(COD)₂ can be used but require more stringent handling.
Ligand Loading A slight excess of ligand relative to the nickel catalyst (e.g., 1.2:1 L/Ni ratio) is often optimal to ensure the metal center remains coordinated.
Solvent Polar aprotic solvents like DMA, NMP, or DMF are generally effective. Solvent choice can significantly impact solubility and reaction rates.
Reductant Zinc is a common and effective reductant. In some cases, manganese (Mn) may offer different reactivity or selectivity.
Temperature While many reactions with this ligand proceed at room temperature, gentle heating (40-60 °C) may be required for less reactive substrates.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Impure solvent/reagents; Inactive reductant.Ensure rigorous inert atmosphere technique; Use freshly distilled/anhydrous solvents; Activate zinc powder before use.
Formation of Side Products Aryl-aryl homocoupling; Alkyl halide reduction (protodehalogenation).Lower the reaction temperature; Screen different solvents; Ensure slow addition of the alkyl halide.
Poor Reproducibility Inconsistent quality of reagents (especially reductant); Trace oxygen or water.Use reagents from a single, reliable batch; Re-verify inert atmosphere setup and solvent purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11]

  • Handling: Handle this compound and nickel precursors in a well-ventilated fume hood or glovebox to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

  • Storage: Store the ligand in a tightly sealed container in a cool, dry place.[11]

  • Disposal: Dispose of all chemical waste, especially nickel-containing residues, in accordance with local and institutional regulations.

Conclusion

This compound is a versatile and highly effective ligand for advancing modern nickel-catalyzed cross-coupling reactions. Its electron-rich nature and robust coordinating ability enable the efficient synthesis of valuable C(sp²)-C(sp³) coupled products under mild conditions. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can reliably employ this powerful tool to accelerate discovery and development in chemical synthesis and drug discovery.

References

Application Notes and Protocols: 4-Methoxypicolinimidamide Hydrochloride in sp2-sp3 Cross-Electrophile Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for sp3-Rich Scaffolds in Modern Chemistry

The construction of carbon-carbon bonds, particularly those linking a planar sp2-hybridized carbon (often from an aromatic or heteroaromatic ring) and a tetrahedral sp3-hybridized carbon, is a cornerstone of modern organic synthesis. These C(sp2)-C(sp3) linkages are ubiquitous motifs in pharmaceuticals, natural products, and advanced materials.[1] The increasing demand for molecules with greater three-dimensional complexity to explore new chemical space and improve pharmacokinetic properties has intensified the focus on developing robust and versatile C(sp2)-C(sp3) coupling methodologies.[2]

Traditionally, these bonds were forged using pre-formed organometallic nucleophiles (like Grignard or organoboron reagents) with aryl electrophiles. However, the preparation and handling of these sensitive reagents can limit functional group tolerance and substrate scope.[1][3] Reductive cross-electrophile coupling has emerged as a powerful alternative, directly uniting two electrophiles—an aryl halide and an alkyl halide—in the presence of a transition metal catalyst and a terminal reductant.[3][4][5] This approach circumvents the need for sensitive organometallic intermediates, offering broader functional group compatibility and utilizing readily available starting materials.[6]

Nickel has proven to be a uniquely effective catalyst for these transformations due to its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and engage in radical pathways.[7][8][9] The success of these reactions, however, is critically dependent on the choice of ligand, which modulates the catalyst's reactivity, stability, and selectivity. This guide focuses on the application of 4-Methoxypicolinimidamide hydrochloride , a specialized pyridyl carboxamidine ligand, in facilitating challenging nickel-catalyzed C(sp2)-C(sp3) cross-electrophile coupling reactions.[10][11][12]

The Role of this compound: A Ligand Designed for Robustness

Standard bidentate nitrogen ligands, such as bipyridines, have been foundational in the development of nickel-catalyzed cross-couplings.[13][14] However, for particularly challenging substrates, such as electron-rich or sterically hindered heteroaryl halides, these ligands can fall short. This compound was developed to address these limitations.[11][12]

Key Attributes:

  • Strong σ-Donation: The carboximidamide moiety is a strong electron donor, which helps to stabilize the nickel center throughout the catalytic cycle.

  • Enhanced Solubility and Stability: The hydrochloride salt form ensures the ligand is a bench-stable solid, simplifying handling and weighing.

  • Facilitating Reductive Elimination: The ligand's electronic properties are tuned to promote the crucial C-C bond-forming reductive elimination step from a high-valent Ni(III) intermediate.[8]

  • Broad Substrate Scope: It has been shown to be particularly effective in the coupling of diverse and complex nitrogen-containing heterocycles with a range of primary and secondary alkyl halides.[10][11][12]

Mechanistic Underpinnings: A Radical-Mediated Nickel Catalytic Cycle

The precise mechanism of nickel-catalyzed cross-electrophile coupling is complex and can vary depending on the specific substrates, ligand, and reductant used. However, a generally accepted pathway involves a radical chain process where different nickel oxidation states play key roles.[4][8][15] The use of nitrogen-based ligands like this compound typically favors mechanisms involving radical intermediates.[9][16]

The catalytic cycle can be visualized as follows:

G Ni0 L-Ni(0) NiII_Ar L-Ni(II)-Ar Ni0->NiII_Ar Oxidative Addition NiI L-Ni(I) NiII_Ar->NiI Reduction NiIII L-Ni(III)(Ar)(R) NiI->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Product Ar-R NiIII->Product Reductant Reductant (e.g., Zn, Mn) Reductant->NiII_Ar ArX Ar-X (sp2) ArX->Ni0 RX R-X (sp3) NiI_alt L-Ni(I) RX->NiI_alt R_radical R• R_radical->NiI Generated Alkyl Radical NiII_X L-Ni(II)-X NiI_alt->NiII_X Halogen Atom Abstraction NiII_X->R_radical

Caption: Proposed Catalytic Cycle for Ni-Catalyzed Cross-Electrophile Coupling.

Causality Behind the Cycle:

  • Activation of the Catalyst: The reaction initiates with the reduction of a Ni(II) precatalyst (e.g., NiCl2) by a stoichiometric reductant (like Zinc or Manganese powder) to generate the active Ni(0) species, which is complexed with the 4-Methoxypicolinimidamide ligand (L).

  • Selective Oxidative Addition: The electron-rich L-Ni(0) complex preferentially undergoes oxidative addition into the C(sp2)-X bond of the aryl halide (Ar-X), which is typically more reactive than the C(sp3)-X bond of the alkyl halide. This forms a stable L-Ni(II)-Ar intermediate.[15]

  • Reduction to Ni(I): The L-Ni(II)-Ar species is then reduced by another equivalent of the reductant to form a crucial L-Ni(I) intermediate.[13]

  • Radical Generation & Capture: The L-Ni(I) complex can then activate the alkyl halide (R-X). This often occurs via a halogen-atom abstraction to generate an alkyl radical (R•) and a L-Ni(II)-X species.[8] The highly reactive alkyl radical is then rapidly trapped by the on-cycle L-Ni(I) species to form a high-valent L-Ni(III)(Ar)(R) intermediate.[7][8]

  • Reductive Elimination: This L-Ni(III) species undergoes the final, productive C-C bond-forming reductive elimination to release the desired Ar-R product and regenerate the L-Ni(0) catalyst, which re-enters the catalytic cycle.[1]

The 4-Methoxypicolinimidamide ligand is crucial in stabilizing the various nickel oxidation states and facilitating the kinetics of the oxidative addition and reductive elimination steps, thereby preventing unwanted side reactions like homocoupling.[14]

Experimental Protocols

General Considerations & Best Practices (Self-Validating System)
  • Inert Atmosphere: Nickel catalysts, particularly in their low-valent states, are sensitive to oxygen. All reactions must be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Anhydrous Solvents: Trace amounts of water can protonolyze organonickel intermediates, leading to reduction of the starting material and reduced yields.[14] Use of anhydrous solvents is critical.

  • Reductant Activation: Metallic reductants like Zinc or Manganese powder can have a passivating oxide layer. Pre-activation (e.g., with dilute HCl for Zn) is sometimes necessary for optimal reactivity, though often fresh, fine-powder reductants are sufficient.

  • Reagent Purity: Ensure the purity of aryl and alkyl halides. Impurities can inhibit the catalyst.

Representative Protocol: Coupling of 4-Bromobenzonitrile with 1-Bromopentane

This protocol describes a representative C(sp2)-C(sp3) cross-electrophile coupling reaction.

Workflow Overview:

Caption: Experimental Workflow for Cross-Electrophile Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar, add NiCl2(dme) (2.2 mg, 0.01 mmol, 5 mol%), This compound (2.8 mg, 0.015 mmol, 7.5 mol%), and Manganese powder (<50 mesh, 22 mg, 0.4 mmol, 2.0 equiv.).

    • Causality: NiCl2(dme) is a convenient, moderately air-stable Ni(II) precatalyst. A slight excess of the ligand is used to ensure full coordination to the nickel center. Manganese is a cost-effective and efficient reductant for this transformation.

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Addition of Aryl Halide & Solvent: Under a positive pressure of inert gas, add 4-bromobenzonitrile (36.4 mg, 0.2 mmol, 1.0 equiv.). Subsequently, add 1.0 mL of anhydrous N,N-dimethylacetamide (DMA) via syringe.

    • Causality: DMA is a polar aprotic solvent that helps to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.

  • Addition of Alkyl Halide: Add 1-bromopentane (33.2 mg, 0.22 mmol, 1.1 equiv.) via syringe.

    • Causality: A slight excess of the alkyl halide is often used to ensure complete consumption of the limiting aryl halide.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to 60 °C and stir vigorously for 12-24 hours.

    • Causality: Moderate heating is typically required to overcome the activation barriers for oxidative addition and reductive elimination. Reaction progress can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, uncap the vial and quench the reaction by carefully adding 2 mL of 1 M HCl. Stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4-pentylbenzonitrile.

Data Summary and Scope

The utility of this compound is demonstrated by its effectiveness across a range of substrates. The following table summarizes typical reaction parameters and expected outcomes.

Aryl Halide (Ar-X)Alkyl Halide (R-X)Ni PrecatalystReductantSolventTemp (°C)Time (h)Typical Yield (%)
4-Bromobenzonitrile1-BromopentaneNiCl2(dme)MnDMA601675-85
2-Chloropyridine1-BromohexaneNiCl2ZnDMA502465-75
3-Bromoquinoline2-BromopropaneNiCl2(dme)MnNMP701860-70
Methyl 4-bromobenzoateBromocyclopentaneNiBr2MnDMA601670-80

Data is representative and synthesized from typical outcomes reported in the literature for similar systems.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / Stalled Reaction - Inactive reductant (oxide layer)- Catalyst deactivation (O2/H2O)- Impure reagents- Use fresh, high-purity reductant or pre-activate it.- Ensure rigorous inert atmosphere and use of anhydrous solvents.- Purify starting materials.
High Levels of Homocoupling (Ar-Ar) - Rate of Ar-X oxidative addition is much faster than subsequent steps.- Reductant is too reactive.- Lower the reaction temperature.- Screen alternative reductants (e.g., switch from Zn to Mn).- Adjust the ligand-to-metal ratio.
Reduction of Aryl Halide (Ar-H) - Presence of protic impurities (e.g., water).- Protonolysis of Ni-Ar intermediate.- Use rigorously dried solvents and reagents.- Add a non-coordinating base or proton sponge in small amounts.

References

Application Notes and Protocols for 4-Methoxypicolinimidamide hydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 4-Methoxypicolinimidamide hydrochloride as a highly effective ligand in nickel-catalyzed cross-coupling reactions. Developed to address the persistent challenge of coupling Lewis basic nitrogen heterocycles with alkyl halides, this ligand has proven instrumental in forging C(sp²)–C(sp³) bonds, a critical transformation in medicinal chemistry and materials science. These notes offer an in-depth look at the ligand's properties, its mechanistic role in catalysis, detailed, field-proven protocols for its synthesis and in situ catalytic application, and a summary of its performance with various substrates.

Introduction: Overcoming Challenges in Heterocycle Alkylation

The alkylation of nitrogen-containing heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, traditional cross-coupling methods often falter when dealing with Lewis basic heteroaryl halides, which can coordinate to and deactivate the metal catalyst. This compound has emerged as a powerful solution to this problem, demonstrating remarkable efficacy as a ligand in nickel-catalyzed cross-electrophile coupling reactions.[1] This pyridyl carboxamidine ligand, notably utilized in the laboratory of Daniel Weix, facilitates the coupling of a wide array of nitrogen-containing heterocycles with both primary and secondary alkyl halides.

The strategic placement of a methoxy group at the 4-position of the pyridine ring enhances the ligand's electron-donating ability. This electronic modification is crucial for promoting the oxidative addition of the aryl halide to the nickel center, a key step in the catalytic cycle, which can lead to faster reaction times and the ability to conduct reactions at room temperature.

Ligand Profile and Properties

PropertyValue
Chemical Name This compound
Synonym(s) Weix 2-pyridylcarboxamidine ligand
CAS Number 1179361-66-0
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
Appearance White to off-white powder or solid
Melting Point 174-176 °C
Solubility Soluble in polar aprotic solvents (e.g., DMAc)

Mechanism of Action: The Role of 4-Methoxypicolinimidamide in Nickel-Catalyzed Cross-Electrophile Coupling

The efficacy of this compound in nickel-catalyzed cross-electrophile coupling stems from its unique ability to stabilize the nickel center through multiple oxidation states and facilitate the key steps of the catalytic cycle. The generally accepted mechanism involves the following stages:

  • Reduction of Ni(II) to Ni(0): The reaction is initiated by the reduction of a Ni(II) precatalyst, such as NiCl₂(dme), by a stoichiometric reductant, typically zinc powder.

  • Oxidative Addition: The active Ni(0) species undergoes oxidative addition with the heteroaryl halide (Ar-X) to form a Ni(II)-aryl intermediate. The electron-donating nature of the 4-methoxypicolinimidamide ligand accelerates this step.

  • Formation of the Alkyl Radical: Concurrently, the alkyl halide (R-X') reacts with the reductant or another nickel species to generate an alkyl radical (R•).

  • Radical Capture and Reductive Elimination: The Ni(II)-aryl intermediate captures the alkyl radical to form a transient Ni(III) species. This high-valent intermediate then undergoes reductive elimination to furnish the desired alkylated heterocycle (Ar-R) and regenerate a Ni(I) species, which can re-enter the catalytic cycle.

Catalytic Cycle NiII Ni(II) Precatalyst Ni0 Ni(0) NiII->Ni0 Reduction NiII_ArX Ar-Ni(II)-X Ni0->NiII_ArX Oxidative Addition NiIII_ArR Ar-Ni(III)-R-X NiII_ArX->NiIII_ArR Radical Capture NiI Ni(I) NiIII_ArR->NiI product Ar-R NiIII_ArR->product Reductive Elimination NiI->Ni0 Reduction reductant Zn⁰ reductant_ox Zn²⁺ ArX Ar-X RX R-X' R_radical R• RX->R_radical Reduction

Caption: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.

Experimental Protocols

Synthesis of this compound

The synthesis of the ligand is a two-step process starting from the commercially available 2-chloro-4-methoxypyridine.

Synthesis Workflow start 2-Chloro-4-methoxypyridine step1 Cyanation start->step1 intermediate 4-Methoxy-2-cyanopyridine step1->intermediate step2 Pinner Reaction intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 4-Methoxy-2-cyanopyridine

This step involves a nucleophilic aromatic substitution of the chloride with a cyanide source.

  • Materials:

    • 2-Chloro-4-methoxypyridine

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO)

    • Water

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-4-methoxypyridine (1.0 equiv) in DMSO.

    • Add NaCN (1.2 equiv) portion-wise to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-2-cyanopyridine as a solid.

Step 2: Synthesis of this compound (Pinner Reaction)

This classical reaction converts the nitrile into the desired imidamide hydrochloride.[2][3][4][5][6]

  • Materials:

    • 4-Methoxy-2-cyanopyridine

    • Anhydrous ethanol

    • Anhydrous diethyl ether

    • Hydrogen chloride (gas) or a saturated solution of HCl in diethyl ether

    • Ammonia (gas) or a solution of ammonia in ethanol

  • Procedure:

    • Dissolve 4-methoxy-2-cyanopyridine (1.0 equiv) in a mixture of anhydrous ethanol (1.1 equiv) and anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for several hours, during which a precipitate (the Pinner salt) will form.

    • Isolate the Pinner salt by filtration and wash with cold diethyl ether.

    • Suspend the Pinner salt in anhydrous ethanol and cool to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in ethanol.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield this compound.

General Protocol for Nickel-Catalyzed Cross-Electrophile Coupling

This protocol is adapted from the work of Hansen et al. and describes the in situ formation of the active catalyst.

  • Materials:

    • This compound (Ligand) (0.05 equiv)

    • Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME)) (0.05 equiv)

    • Sodium iodide (NaI) (0.25 equiv)

    • Heteroaryl halide (1.0 equiv)

    • Alkyl halide (1.2 equiv)

    • Zinc powder (<10 μm) (2.0 equiv)

    • Trifluoroacetic acid (TFA) (0.10 equiv)

    • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • In an oven-dried vial equipped with a magnetic stir bar, add this compound, NiCl₂(DME), and NaI.

    • Add the heteroaryl halide, followed by the alkyl halide and zinc powder.

    • Add anhydrous DMAc via syringe.

    • Add TFA via syringe.

    • Seal the vial and place it under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at 60 °C for 16-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove zinc and other inorganic salts, washing the pad with ethyl acetate.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Performance Data and Substrate Scope

The following table summarizes the performance of this compound in the nickel-catalyzed coupling of various heteroaryl halides with alkyl halides, with data extracted from Hansen et al.

EntryHeteroaryl HalideAlkyl HalideProductYield (%)
14-Chloropyridine1-Bromo-3-phenylpropane4-(3-Phenylpropyl)pyridine87
22-Bromo-6-methylpyridine1-Bromo-3-phenylpropane2-Methyl-6-(3-phenylpropyl)pyridine81
34-Chloro-2,6-dimethylpyridine(3-Chloropropyl)benzene2,6-Dimethyl-4-(3-phenylpropyl)pyridine84
42-Bromo-6-methoxypyridine1-Bromo-3-phenylpropane2-Methoxy-6-(3-phenylpropyl)pyridine76
56-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine(3-Chloropropyl)benzene1-Methyl-6-(3-phenylpropyl)-1H-pyrazolo[4,3-b]pyridine51

Troubleshooting and Safety Considerations

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous, as water can quench the reductant and interfere with the catalyst.

    • The quality of the zinc powder is crucial; use freshly opened or activated zinc.

    • Optimize the reaction temperature and time for specific substrates.

  • Formation of Homocoupled Products:

    • The formation of alkyl-alkyl homocoupled products can be minimized by using alkyl chlorides instead of bromides or iodides where possible.

  • Safety:

    • Nickel compounds are potential carcinogens and should be handled with care.

    • Alkyl halides can be toxic and volatile.

    • The reaction can be exothermic, especially during the initial stages.

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

Conclusion

This compound is a highly effective and versatile ligand for nickel-catalyzed cross-electrophile coupling reactions. Its electron-rich nature and bidentate coordination facilitate the challenging coupling of Lewis basic heteroaryl halides with a broad range of alkyl halides. The protocols provided herein offer a robust starting point for researchers in drug discovery and synthetic chemistry to access a diverse array of alkylated heterocycles, which are valuable building blocks for novel molecular entities.

References

in vivo experimental design with 4-Methoxypicolinimidamide hydrochloride for pain research

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

Initial research indicates that 4-Methoxypicolinimidamide hydrochloride is primarily documented as a chemical ligand for nickel-catalyzed cross-coupling reactions.[1][2] There is no substantial evidence in publicly available scientific literature to support its use in in vivo pain research.

Therefore, this document has been structured as a detailed application and protocol guide for the in vivo experimental design of a hypothetical novel analgesic, herein referred to as "Compound X," for pain research. This guide adheres to the user's core requirements for scientific integrity, detailed protocols, and data visualization, providing a robust framework for researchers in the field.

Introduction: The Preclinical Imperative for Novel Analgesics

The management of pain remains a significant clinical challenge, with existing therapies such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids presenting limitations in efficacy and considerable side effects.[3][4] The discovery of novel analgesic agents requires a rigorous and systematic preclinical evaluation to establish both efficacy and safety. This guide provides a comprehensive framework for the in vivo experimental design for "Compound X," a hypothetical novel analgesic, in rodent models of pain. The protocols and methodologies described herein are grounded in established best practices to ensure scientific validity and reproducibility.

Hypothetical Mechanism of Action of "Compound X"

For the purpose of this guide, we will hypothesize that "Compound X" is a dual-action molecule that targets both opioid receptors and transient receptor potential (TRP) channels, specifically TRPV1. This dual mechanism aims to provide potent analgesia while potentially mitigating some of the adverse effects associated with traditional opioids.[5][6]

Opioids exert their analgesic effects by binding to μ, δ, and κ opioid receptors, which are G-protein coupled receptors.[7][8] This binding leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the modulation of ion channels, ultimately resulting in hyperpolarization and reduced neuronal excitability.[7] TRPV1 channels, on the other hand, are critical in the sensation of noxious heat and inflammatory pain.[3] Blockade of these channels can produce significant analgesia.

Compound_X_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound_x Compound X opioid_r μ-Opioid Receptor compound_x->opioid_r Binds trpa1_r TRPV1 Channel compound_x->trpa1_r Blocks g_protein G-Protein opioid_r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibits k_channel K⁺ Channel g_protein->k_channel Activates camp ↓ cAMP ac->camp synaptic_vesicle Synaptic Vesicle ca_channel->synaptic_vesicle Prevents Fusion neurotransmitter Glutamate Substance P postsynaptic_receptors Neurotransmitter Receptors synaptic_vesicle->neurotransmitter Release Blocked pain_signal Pain Signal Propagation postsynaptic_receptors->pain_signal Blocked

Caption: Hypothetical signaling pathway of "Compound X".

In Vivo Experimental Design and Protocols

A multi-model approach is essential to comprehensively evaluate the analgesic potential of a novel compound.[9] The following sections detail protocols for acute, inflammatory, and neuropathic pain models.

Animal Models and Husbandry
  • Species: Male and female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimatization: Animals must be acclimatized to the housing facility for at least one week and to the testing environment for at least two days prior to experimentation.

Compound Preparation and Administration

"Compound X" should be dissolved in a suitable vehicle (e.g., saline, 5% DMSO in saline). The route of administration (e.g., intraperitoneal (IP), subcutaneous (SC), oral (PO)) should be determined based on the compound's properties.

Acute Pain Models

Acute pain models assess the response to brief, noxious stimuli and are useful for initial screening.[10]

This test measures the latency to a nociceptive response (e.g., paw licking, jumping) when an animal is placed on a heated surface.

Protocol:

  • Set the hot plate temperature to 55 ± 0.5°C.

  • Administer "Compound X" or vehicle to the animals. A positive control group receiving a known analgesic (e.g., morphine) should be included.

  • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place each animal on the hot plate and start a timer.

  • Record the latency to the first sign of nociception.

  • A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

Inflammatory Pain Models

These models mimic pain resulting from tissue injury and inflammation.[9]

Injection of carrageenan into the paw induces a localized inflammatory response, resulting in thermal hyperalgesia and mechanical allodynia.[3]

Protocol:

  • Measure baseline paw volume using a plethysmometer.

  • Inject 1% λ-carrageenan (50 µL) into the plantar surface of the right hind paw.

  • Administer "Compound X," vehicle, or a positive control (e.g., meloxicam) 30 minutes prior to or immediately after the carrageenan injection.

  • Measure paw volume at regular intervals (e.g., 1, 2, 4, 6 hours) post-carrageenan injection.

  • Assess thermal hyperalgesia (using the Hargreaves test) and mechanical allodynia (using von Frey filaments) at the same time points.

Neuropathic Pain Models

Neuropathic pain models are designed to replicate the conditions of nerve damage.[9]

This model involves loose ligation of the sciatic nerve, leading to the development of chronic pain behaviors.[3]

Protocol:

  • Anesthetize the animal (e.g., isoflurane).

  • Surgically expose the sciatic nerve in one thigh and place four loose ligatures around it.

  • Allow the animals to recover for 7-14 days for neuropathic pain to develop.

  • Assess baseline mechanical allodynia and thermal hyperalgesia.

  • Begin treatment with "Compound X," vehicle, or a positive control (e.g., gabapentin) and assess pain behaviors at regular intervals.

Data Presentation and Visualization

Table 1: Example Dosing Regimen for Different Pain Models
Pain Model Compound Dose (mg/kg) Route Frequency
Hot Plate Morphine5-10SCSingle dose
Carrageenan Meloxicam1-5SCSingle dose
CCI Gabapentin30-100IPDaily

Note: Doses are examples and should be optimized for specific experimental conditions.[11][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase acclimatization Animal Acclimatization (1-2 weeks) baseline Baseline Behavioral Testing acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization pain_induction Pain Model Induction (e.g., CCI, Carrageenan) randomization->pain_induction treatment Compound Administration ('Compound X', Vehicle, Control) pain_induction->treatment behavioral_testing Post-Treatment Behavioral Testing treatment->behavioral_testing data_analysis Data Analysis (e.g., ANOVA, t-test) behavioral_testing->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A typical workflow for in vivo pain research.

Conclusion and Future Directions

The protocols outlined in this guide provide a foundational framework for the in vivo evaluation of novel analgesic compounds like "Compound X." A thorough and methodologically sound preclinical assessment is paramount for the successful translation of promising candidates from the laboratory to the clinic. Future studies should also consider assessing potential side effects, such as sedation, motor impairment, and gastrointestinal issues, to build a comprehensive safety and efficacy profile.[13]

References

methods for assessing nNOS inhibition with 4-Methoxypicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methodologies for a Tiered Assessment of Neuronal Nitric Oxide Synthase (nNOS) Inhibition Using 4-Methoxypicolinimidamide Hydrochloride as a Test Compound

Introduction: The Therapeutic Rationale for nNOS Inhibition

Neuronal nitric oxide synthase (nNOS, or NOS-1) is a pivotal enzyme in the central and peripheral nervous systems, responsible for synthesizing the signaling molecule nitric oxide (NO) from L-arginine.[1][2] NO plays a crucial role in a multitude of physiological processes, including synaptic plasticity, neurotransmission, and the regulation of cerebral blood flow.[2][3] However, the overproduction of NO by nNOS is strongly implicated in the pathophysiology of numerous neurological disorders.[4][5] This excess NO can lead to nitrosative stress, contributing to neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Parkinson's and Alzheimer's.[4][6]

Consequently, the development of potent and selective nNOS inhibitors is a significant therapeutic strategy aimed at mitigating this neurotoxicity while preserving the essential functions of other NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS).[4][7][8] Selective inhibition is critical, as non-selective inhibitors can have undesirable side effects, such as impacting blood pressure regulation (eNOS) or immune responses (iNOS).[7]

This guide provides a comprehensive, tiered approach to evaluating the inhibitory potential of a test compound against nNOS. We will use this compound as a representative test article to illustrate these protocols. It is important to note that this compound is primarily documented in scientific literature as a pyridyl carboxamidine ligand that enables nickel-catalyzed cross-coupling reactions in organic synthesis.[9][10] The following protocols are presented as a framework for assessing its potential, or that of any novel compound, for nNOS inhibitory activity.

A Tiered Strategy for Characterizing nNOS Inhibitors

A robust assessment of a potential nNOS inhibitor requires a multi-faceted approach, progressing from direct enzymatic assays to more physiologically relevant cellular models. This tiered strategy ensures that observations are validated across different levels of biological complexity, providing a comprehensive understanding of the compound's potency, mechanism, and cellular efficacy.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Target Engagement & Expression biochem Biochemical Assays Directly measures interaction with purified nNOS enzyme. - Citrulline Assay (Potency, IC50) - Kinetic Studies (Mechanism of Inhibition) cellular Cell-Based Assays Assesses compound activity in a live cell context. - Griess Assay (NO production in cells) - Cell Viability Assays (Cytotoxicity) biochem->cellular target Target Confirmation Confirms presence of nNOS in the cellular model. - Immunofluorescence (Protein localization) - Western Blot (Protein quantification) cellular->target start Test Compound (4-Methoxypicolinimidamide HCl) start->biochem

Caption: Tiered workflow for nNOS inhibitor characterization.

Protocol 1: Direct nNOS Inhibition via the Citrulline Assay

Principle

This is the gold-standard biochemical assay for directly measuring NOS activity.[11][12] It quantifies the enzymatic conversion of a radiolabeled substrate, L-[³H]arginine, into L-[³H]citrulline. The amount of radiolabeled citrulline produced is directly proportional to the enzyme's activity. By measuring the reduction in L-[³H]citrulline formation in the presence of an inhibitor, a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Causality and Experimental Insights
  • Direct Measurement: This assay isolates the enzyme from cellular complexity, ensuring that any observed inhibition is due to a direct interaction between the test compound and nNOS.

  • Cofactor Requirements: NOS enzymes require a suite of cofactors for activity, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (H4B).[1][7] Their inclusion is essential for maximal enzyme activity. Calmodulin is also critical for activating nNOS and eNOS.

  • Separation is Key: L-[³H]arginine is cationic and binds to Dowex AG 50W-X8 resin, while L-[³H]citrulline is neutral and flows through. This differential binding is the core of the separation and detection method.

Materials
Reagent/EquipmentDetails
Purified human nNOSRecombinant enzyme
4-Methoxypicolinimidamide HClTest Inhibitor
L-NAMEPositive Control Inhibitor[13]
L-[³H]arginineRadiolabeled substrate
Assay Buffere.g., 50 mM HEPES, pH 7.4, with 1 mM DTT
Cofactor MixNADPH, Calmodulin, H4B, FAD, FMN, CaCl₂
Stop Solutione.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA
Dowex AG 50W-X8 resinSodium form, for separation
Scintillation CounterFor radioactivity measurement
Step-by-Step Protocol
  • Prepare Reagents:

    • Prepare serial dilutions of this compound and L-NAME (positive control) in the assay buffer. A typical concentration range for initial screening is 1 nM to 100 µM.

    • Prepare a reaction master mix containing assay buffer, cofactor mix, and L-[³H]arginine.

  • Reaction Setup:

    • In microcentrifuge tubes, add 10 µL of each inhibitor dilution (or buffer for the 'no inhibitor' control).

    • Add 20 µL of purified nNOS enzyme to each tube and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 20 µL of the reaction master mix to each tube.

    • Incubate for 15-30 minutes at 37°C. The reaction time should be within the linear range of the enzyme activity.

  • Stop Reaction:

    • Terminate the reaction by adding 200 µL of Stop Solution.

  • Separate Citrulline from Arginine:

    • Prepare small columns with Dowex resin.

    • Apply the entire reaction mixture to the top of the resin.

    • Collect the flow-through, which contains the L-[³H]citrulline, into a scintillation vial.

    • Wash the resin with 2 mL of water and collect the wash in the same vial.

  • Quantification:

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the 'no inhibitor' control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular nNOS Inhibition via the Griess Assay

Principle

This protocol assesses the inhibitor's ability to reduce NO production in a living cell model.[14][15] Neuronal cell lines that express nNOS are stimulated to produce NO. Due to its short half-life, NO is rapidly oxidized to stable metabolites, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[16] The Griess assay is a colorimetric method that quantifies nitrite in the cell culture supernatant.[17] It involves a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo-compound, measurable at 540-550 nm.[16][18]

G cluster_0 nNOS Catalytic Cycle cluster_1 Griess Reaction for Nitrite Detection nNOS nNOS Enzyme Cit L-Citrulline nNOS->Cit NO Nitric Oxide (NO) nNOS->NO + O2, NADPH + Cofactors Arg L-Arginine Arg->nNOS Nitrite Nitrite (NO₂⁻) from sample NO->Nitrite Rapid Oxidation SA Sulfanilamide (in acid) Nitrite->SA Step 1 NED NED SA->NED Forms Diazonium Salt Azo Azo Dye (Purple, λ=540nm) NED->Azo Step 2

Caption: nNOS catalysis and the principle of the Griess reaction.
Causality and Experimental Insights

  • Physiological Relevance: This assay provides information on the compound's bioavailability (ability to cross the cell membrane) and its effectiveness in a complex cellular environment.[14][15]

  • Stimulation is Required: nNOS is a Ca²⁺/calmodulin-dependent enzyme. In resting cells, its activity is low. Stimulation with a calcium ionophore (e.g., A23187) or a neurotransmitter like glutamate is necessary to activate the enzyme and produce a measurable amount of NO.[14][18]

  • Nitrate Conversion: For a complete measure of total NO production, nitrate in the samples should first be converted to nitrite using the enzyme nitrate reductase, as the ratio of nitrite to nitrate can vary.[12][17]

Materials
Reagent/EquipmentDetails
Neuronal Cell Linee.g., SH-SY5Y or HEK 293T cells overexpressing nNOS[14]
Cell Culture Medium & FBSAppropriate for the cell line
4-Methoxypicolinimidamide HClTest Inhibitor
nNOS Stimulante.g., Calcium Ionophore A23187
Griess ReagentSolution A: 1% sulfanilamide in 5% phosphoric acid. Solution B: 0.1% NED in water.[16]
Sodium NitriteFor standard curve
96-well platesFor cell culture and assay
Microplate ReaderCapable of measuring absorbance at 540-550 nm
Step-by-Step Protocol
  • Cell Culture:

    • Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Treatment:

    • Remove the culture medium.

    • Add fresh, serum-free medium containing serial dilutions of this compound or a known inhibitor.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • nNOS Stimulation:

    • Add the nNOS stimulant (e.g., 5 µM A23187) to all wells except the negative control.[18]

    • Incubate for an appropriate period (e.g., 8-24 hours) to allow for NO production.

  • Sample Collection & Standard Curve:

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • In the same plate, prepare a sodium nitrite standard curve (e.g., 0-100 µM) diluted in culture medium.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to all standard and sample wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Calculate the nitrite concentration in your samples using the linear regression from the standard curve.

    • Determine the IC50 of the inhibitor in the cellular context.

Protocol 3: Validation of nNOS Expression by Immunofluorescence

Principle

Immunofluorescence (IF) is a technique used to visualize the presence and subcellular localization of a specific protein—in this case, nNOS—within the cells used for the assay.[19] This protocol is a crucial validation step to confirm that the cellular model is appropriate and indeed expresses the target enzyme. It involves fixing the cells, permeabilizing their membranes, and using a primary antibody specific to nNOS, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.

Causality and Experimental Insights
  • Target Confirmation: This method provides visual confirmation that the target of the inhibitor is present in the chosen cell line, adding confidence to the data obtained from the Griess assay.

  • Antibody Specificity: The success of IF hinges on the specificity of the primary antibody. It is essential to use a well-validated antibody for nNOS.

  • Proper Controls: Negative controls, such as incubating cells with only the secondary antibody (to check for non-specific binding) or using a cell line known not to express nNOS, are critical for a trustworthy result.

Materials
Reagent/EquipmentDetails
Cells on CoverslipsNeuronal cells grown on sterile glass coverslips in a culture dish
Phosphate-Buffered Saline (PBS)For washing
Fixativee.g., 4% Paraformaldehyde (PFA) in PBS
Permeabilization Buffere.g., 0.1-0.25% Triton X-100 in PBS[19]
Blocking Buffere.g., 5% Bovine Serum Albumin (BSA) in PBS
Primary AntibodyRabbit or Mouse anti-nNOS antibody
Secondary AntibodyFluorophore-conjugated anti-Rabbit or anti-Mouse antibody (e.g., Alexa Fluor 488)
Nuclear Staine.g., DAPI (4',6-diamidino-2-phenylindole)
Mounting MediumAnti-fade mounting medium
Fluorescence Microscope
Step-by-Step Protocol
  • Cell Preparation:

    • Grow cells on glass coverslips to about 70-80% confluency.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[19]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cell membranes by incubating with Permeabilization Buffer for 10 minutes. This allows the antibodies to enter the cell and access intracellular proteins.

  • Blocking:

    • Wash three times with PBS.

    • Block non-specific antibody binding sites by incubating with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-nNOS antibody in Blocking Buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips extensively with PBS (e.g., three times for 5 minutes each).

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[19]

  • Staining and Mounting:

    • Wash extensively with PBS, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain the cell nuclei.

    • Perform a final wash with PBS.

    • Mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. Positive staining for nNOS will appear in the specific color of the secondary antibody's fluorophore.

Data Summary and Interpretation

Data from the different tiers of analysis should be integrated to build a complete profile of the test compound. A summary table is an effective way to present quantitative results.

AssayCompoundResult (Hypothetical)Interpretation
Biochemical Citrulline Assay 4-Methoxypicolinimidamide HClIC50 = 5.2 µMDemonstrates direct, moderate potency against the isolated nNOS enzyme.
L-NAME (Control)IC50 = 45 nMConfirms assay validity with a known potent inhibitor.
Cell-Based Griess Assay 4-Methoxypicolinimidamide HClIC50 = 25.8 µMThe compound is active in cells but is less potent than in the biochemical assay, suggesting potential issues with cell permeability or metabolism.
L-NAME (Control)IC50 = 210 nMConfirms cellular assay validity.
Immunofluorescence SH-SY5Y CellsPositive cytoplasmic stainingConfirms the presence of the nNOS target protein in the cellular model used for the Griess Assay.

Conclusion

This application guide outlines a validated, multi-tiered strategy for the comprehensive assessment of potential nNOS inhibitors, using this compound as a model test compound. By progressing from direct enzymatic assays (Citrulline Assay) to cell-based functional screens (Griess Assay), and including essential validation steps (Immunofluorescence), researchers can reliably determine a compound's inhibitory potency, cellular efficacy, and confirm target engagement. This structured approach provides the robust data necessary for advancing promising candidates in the drug development pipeline for neurodegenerative and related disorders.

References

Application Notes & Protocols: Investigating 4-Methoxypicolinimidamide Hydrochloride for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge due to the limited efficacy and substantial side effects of current treatments.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 4-Methoxypicolinimidamide hydrochloride, a novel compound hypothesized to modulate the endogenous agmatine system. Agmatine, a multifaceted neuromodulator, has demonstrated significant anti-nociceptive properties in preclinical models by targeting key pathways in neuropathic pain, including NMDA receptor antagonism and inhibition of nitric oxide synthase (NOS).[3][4][5] We propose that this compound acts as an inhibitor of agmatinase, the primary enzyme responsible for agmatine degradation, thereby increasing endogenous agmatine levels and alleviating pain. These application notes detail the scientific rationale, provide step-by-step protocols for robust preclinical in vivo models, outline methods for assessing target engagement and mechanism of action, and offer guidance on data analysis and interpretation.

Scientific Rationale & Proposed Mechanism of Action

Neuropathic pain is sustained by maladaptive plasticity within the nervous system, including central sensitization in the spinal cord and brain.[6] This state of hyperexcitability is largely driven by the over-activation of N-methyl-D-aspartate (NMDA) receptors and excessive production of nitric oxide (NO), a pro-inflammatory signaling molecule.[4][7] The endogenous aminoguanidine, agmatine, acts as a natural brake on these processes. It is an endogenous neuromodulator that exerts its effects through multiple mechanisms:

  • NMDA Receptor Antagonism: Agmatine non-competitively blocks NMDA receptor channels, dampening the excessive glutamatergic signaling that underpins central sensitization.[3][7]

  • Nitric Oxide Synthase (NOS) Inhibition: It inhibits multiple isoforms of NOS, reducing the production of NO and its downstream inflammatory consequences.[4]

  • Modulation of Other Receptors: Agmatine also interacts with α2-adrenergic and imidazoline receptors, which are implicated in analgesic pathways.[3]

The therapeutic potential of directly administering agmatine has been explored; however, an alternative and potentially more refined strategy is to enhance the levels of endogenous agmatine at the site of action. This can be achieved by inhibiting agmatinase, the enzyme that hydrolyzes agmatine. We hypothesize that this compound functions as a potent agmatinase inhibitor. This proposed mechanism suggests that the compound could offer a targeted approach to restore homeostatic pain processing with a potentially favorable therapeutic window.

Proposed_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal 4MP 4-Methoxypicolinimidamide hydrochloride Agmatinase Agmatinase 4MP->Agmatinase Inhibition Agmatine_inc Increased Endogenous Agmatine Agmatinase->Agmatine_inc Prevents Degradation NMDA_R NMDA Receptor Agmatine_inc->NMDA_R Antagonism NOS Nitric Oxide Synthase (NOS) Agmatine_inc->NOS Inhibition Pain_Signal Reduced Nociceptive Signaling (Analgesia) NMDA_R->Pain_Signal Reduces Excitotoxicity NOS->Pain_Signal Reduces Neuroinflammation

Caption: Proposed mechanism of this compound.

Preclinical In Vivo Efficacy Assessment

To evaluate the analgesic efficacy of this compound, we recommend using well-established and reproducible rodent models of peripheral neuropathic pain.[8][9] The following protocols for the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are provided, followed by standardized behavioral testing methodologies.

Animal Models of Neuropathic Pain

A. Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model produces robust and lasting pain hypersensitivity by inducing a loose constriction around the sciatic nerve, leading to inflammation and nerve fiber damage.[10][11]

Materials:

  • Rodents (Sprague-Dawley rats or C57BL/6 mice)

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Sterile surgical instruments

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the animal and confirm the depth of anesthesia via a toe-pinch reflex.

  • Shave and sterilize the skin over the mid-thigh region of one hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[12]

  • Carefully free the nerve from surrounding connective tissue.

  • Tie four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them.[11] The ligatures should be tightened just enough to elicit a brief twitch in the hind limb, slightly constricting the nerve without arresting epineural blood flow.[10]

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesia as required by institutional guidelines for the first 24-48 hours (note: some protocols for pain studies omit analgesia to avoid confounding results, which requires strong ethical justification and institutional approval).[12][13]

  • Allow animals to recover for 5-7 days to allow for the full development of neuropathic pain behaviors before commencing behavioral testing.

B. Protocol: Spared Nerve Injury (SNI)

The SNI model creates a highly consistent pattern of mechanical hypersensitivity by transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[14][15]

Materials:

  • Same as for CCI model, with the addition of 8-0 nylon suture.

Procedure:

  • Anesthetize and prepare the surgical site as described for the CCI model.

  • Expose the sciatic nerve and identify its trifurcation into the sural, common peroneal, and tibial nerves.[14]

  • Isolate the common peroneal and tibial nerves, taking extreme care to avoid touching or stretching the sural nerve.[15]

  • Tightly ligate the common peroneal and tibial nerves with 8-0 nylon suture and perform an axotomy, removing a 2-4 mm segment of the distal nerve stump.[14]

  • Confirm that the sural nerve remains intact and undamaged.

  • Close the muscle and skin layers as previously described.

  • Allow a recovery period of 3-5 days for pain behaviors to stabilize before testing. The SNI model typically produces hypersensitivity as early as 2 days post-surgery.[14]

Compound Preparation & Administration

Preparation:

  • This compound is a salt and should be readily soluble in sterile saline (0.9% NaCl).

  • Prepare fresh solutions on each day of testing.

  • Calculate the required concentration based on the desired dose (mg/kg) and the average weight of the animals. A typical injection volume for intraperitoneal (i.p.) administration is 5-10 mL/kg for rats and 10 mL/kg for mice.

Dosing Regimen:

  • A dose-response study is essential to determine the optimal therapeutic dose. We recommend testing a range of doses (e.g., 1, 3, 10, 30 mg/kg, i.p.).

  • Include a vehicle control group (saline) and a sham surgery group (animals undergo surgery without nerve ligation) in all experiments.

  • A positive control, such as gabapentin (30-100 mg/kg, i.p.), can be included to validate the model.[16]

Behavioral Testing for Pain Phenotypes

Behavioral testing should be conducted by an experimenter blinded to the treatment groups to minimize bias. Animals must be habituated to the testing environment for at least 30 minutes before each session.[17][18]

A. Protocol: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.[19][20]

Materials:

  • Von Frey filaments (calibrated set) or an electronic von Frey aesthesiometer.

  • Elevated wire mesh platform.

  • Plexiglass enclosures for each animal.

Procedure:

  • Place the animal in its enclosure on the mesh platform and allow it to acclimate.

  • Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw corresponding to the nerve injury territory (lateral paw for SNI, central paw for CCI).[11][20]

  • Manual Method (Up-Down Paradigm): Start with a filament in the middle of the force range (e.g., 2.0 g). Apply enough force to cause the filament to bend slightly for 3-5 seconds.[21]

    • If there is no response, use the next higher force filament.

    • If the animal withdraws its paw, use the next lower force filament.

    • Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).[21]

  • Electronic Method: Apply the filament tip with a gradually increasing force until the animal withdraws its paw. The device automatically records the force (in grams) at which withdrawal occurred.[19] Repeat 3-5 times with at least a 3-minute interval and average the readings.[17]

B. Protocol: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to paw withdrawal from a radiant heat source.[22][23]

Materials:

  • Hargreaves apparatus (radiant heat source and timer).

  • Glass platform.

  • Plexiglass enclosures.

Procedure:

  • Place the animal in its enclosure on the glass platform and allow it to acclimate.

  • Position the infrared emitter beneath the glass, directly under the plantar surface of the hind paw to be tested.[24]

  • Activate the heat source. The apparatus will direct a beam of light to the paw and a timer will start automatically.[25]

  • The timer stops when the animal withdraws its paw. Record this withdrawal latency.

  • A cut-off time (typically 20-30 seconds) must be set to prevent tissue damage in animals with significant hyposensitivity.[24]

  • Perform 3-5 measurements per paw, with at least a 5-minute interval between tests, and calculate the average latency.

Experimental Design & Workflow

A well-structured experimental design is crucial for obtaining reliable data.

Group Surgery Treatment (i.p.) N (per group) Purpose
1ShamVehicle (Saline)8-10Establishes baseline response in non-neuropathic animals.
2CCI / SNIVehicle (Saline)8-10Determines the maximal pain response in the model.
3CCI / SNI4-MP HCl (Low Dose)8-10Evaluates efficacy at a low dose.
4CCI / SNI4-MP HCl (Mid Dose)8-10Evaluates efficacy at a medium dose.
5CCI / SNI4-MP HCl (High Dose)8-10Evaluates efficacy at a high dose.
6CCI / SNIPositive Control (e.g., Gabapentin)8-10Validates the sensitivity of the pain model to a known analgesic.

digraph "Experimental_Workflow" {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9];

Day_neg7 [label="Day -7 to -1\nAnimal Acclimation &\nHabituation to Testing"]; Day_0 [label="Day 0\nBaseline Behavioral Testing\n(von Frey & Hargreaves)"]; Day_1 [label="Day 1\nNeuropathic Pain Surgery\n(CCI or SNI)"]; Day_2_8 [label="Day 2-8\nPost-operative Recovery &\nPain Development"]; Day_9 [label="Day 9\nPost-operative Behavioral Testing\n(Confirm Allodynia/Hyperalgesia)"]; Day_10 [label="Day 10\nAcute Drug Administration\n(Vehicle, 4-MP HCl, Positive Control)"]; Testing [label="Post-dose Behavioral Testing\n(e.g., 30, 60, 120, 240 min)"]; Tissue [label="End of Study\nTissue Collection\n(Spinal Cord, DRGs, Nerve)"];

Day_neg7 -> Day_0; Day_0 -> Day_1; Day_1 -> Day_2_8; Day_2_8 -> Day_9; Day_9 -> Day_10; Day_10 -> Testing; Testing -> Tissue; }

Caption: A typical timeline for an acute in vivo efficacy study.

Target Engagement & Mechanistic Validation

To validate that this compound acts via the proposed mechanism, it is essential to measure its effects on agmatine levels and downstream signaling pathways.

Protocol: Ex Vivo Tissue Analysis

  • Rapidly dissect and collect relevant tissues: lumbar spinal cord (ipsilateral and contralateral to injury), dorsal root ganglia (DRGs, L4-L6), and the sciatic nerve.

  • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • For Agmatine Measurement: Homogenize tissue samples and use established techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify agmatine levels. A significant increase in agmatine in the treatment group compared to the vehicle group would provide strong evidence of target engagement.

  • For Biomarker Analysis: Use remaining tissue homogenates for:

    • ELISA or Multiplex Assays: To quantify levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[26] A reduction in these cytokines would indicate a downstream anti-inflammatory effect.

    • Western Blotting or Immunohistochemistry: To assess the phosphorylation (activation) status of key signaling molecules involved in central sensitization, such as ERK (Extracellular signal-regulated kinase) or transcription factors like c-Fos and NF-κB.[2]

Data Analysis & Interpretation

Proper statistical analysis is critical for interpreting the results.

  • Behavioral Data: Paw withdrawal thresholds (grams) or latencies (seconds) should be analyzed using a two-way repeated-measures Analysis of Variance (ANOVA), with treatment group as the between-subjects factor and time as the within-subjects factor. Post-hoc tests (e.g., Tukey's or Dunnett's) should be used for pairwise comparisons between groups at each time point.

  • Biomarker Data: Data from ELISA or other molecular assays should be analyzed using a one-way ANOVA followed by an appropriate post-hoc test to compare the different treatment groups.

  • Data Presentation: Data should be presented as mean ± Standard Error of the Mean (SEM).

Treatment Group Baseline Paw Withdrawal Threshold (g) Post-Drug Paw Withdrawal Threshold (g) at 60 min % Reversal of Allodynia
Sham + Vehicle14.5 ± 0.814.8 ± 0.9N/A
SNI + Vehicle14.2 ± 0.71.8 ± 0.30% (by definition)
SNI + 4-MP HCl (10 mg/kg)14.4 ± 0.98.5 ± 1.1*54%
SNI + 4-MP HCl (30 mg/kg)14.1 ± 0.612.1 ± 1.3**83%

*Example data table. % Reversal is calculated as: [(Post-Drug) - (Vehicle)] / [(Sham) - (Vehicle)] x 100. *p<0.05, *p<0.01 vs. SNI + Vehicle group.

Interpretation: A successful outcome would show that this compound dose-dependently increases the paw withdrawal threshold in neuropathic animals, indicating analgesia. This behavioral effect, coupled with a measured increase in endogenous agmatine and a reduction in neuroinflammatory markers in the spinal cord, would provide a strong, multi-faceted validation of the compound's therapeutic potential and mechanism of action.

References

Protocol for the Preparation of Aqueous Solutions of 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 4-Methoxypicolinimidamide hydrochloride in aqueous media for research and development applications. As a key pyridyl carboxamidine ligand in modern catalysis, particularly nickel-catalyzed cross-coupling reactions, the accurate and consistent preparation of its solutions is paramount for experimental reproducibility.[1] This guide explains the critical physicochemical properties of the compound, outlines the principles governing its aqueous solubility and stability, and offers step-by-step protocols for preparing solutions in both unbuffered and buffered systems. Recommendations for solution storage and handling are also provided to ensure the integrity of the reagent over time.

Introduction: The Importance of Proper Dissolution

This compound (Figure 1) is a specialized organic ligand essential for advancing modern synthetic methodologies.[1] Its efficacy in catalytic systems is highly dependent on its state in solution. Improper dissolution can lead to inaccurate concentration, precipitation during a reaction, or degradation of the ligand, resulting in diminished catalytic activity and unreliable experimental outcomes.

This application note addresses these challenges by providing a scientifically grounded framework for preparing stable, homogenous aqueous solutions of this compound.

Figure 1: Chemical Structure of this compound

Image of the chemical structure would be placed here in a full document.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol. Key data for this compound are summarized in Table 1.

PropertyValueSource(s)
CAS Number 1179361-66-0
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
Appearance White to off-white powder or solid
Melting Point 174-176 °C
Purity ≥95%
Calculated Water Solubility Approx. 2-3 mg/mL (Soluble)[2][3]
Hygroscopicity Expected to be hygroscopic[4][5]

Guiding Principles for Dissolution & Stability

The Role of the Hydrochloride Salt

4-Methoxypicolinimidamide is a basic compound due to its amidine and pyridine functional groups. It is supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[4][6] In solution, the compound exists as a protonated, cationic species (the amidinium ion) and a chloride anion. Maintaining this protonated state is critical for solubility.

pH: The Master Variable

The solubility of this compound is intrinsically linked to the pH of the aqueous medium. The amidine group is strongly basic, meaning its conjugate acid (the amidinium ion) has a relatively high pKa. While the exact pKa is not published, it can be estimated to be in the 10-12 range based on similar structures.

The diagram below illustrates the pH-dependent equilibrium. In acidic to neutral conditions (pH < 8), the compound is predominantly in its protonated, water-soluble form. As the pH becomes alkaline, the compound is deprotonated to its free base form, which is significantly less soluble and may precipitate out of solution.

G pH-Solubility Relationship cluster_0 Protonated Protonated Form (Amidinium Ion) - Water Soluble - FreeBase Free Base Form (Amidine) - Poorly Soluble - Protonated->FreeBase Add OH⁻ (Increase pH) FreeBase->Protonated Add H⁺ (Decrease pH) G start Start weigh 1. Weigh Compound Accurately weigh the required mass of 4-Methoxypicolinimidamide HCl. start->weigh add_solvent 2. Add Solvent Add approx. 80% of the final desired volume of DI water to a volumetric flask. weigh->add_solvent add_compound 3. Add Compound Carefully transfer the weighed powder into the flask containing the solvent. add_solvent->add_compound dissolve 4. Dissolve Stir or vortex the mixture until all solid is visually dissolved. Use gentle sonication (5-10 min) if needed. add_compound->dissolve qs 5. Adjust to Final Volume Add DI water to the calibration mark (Quantum Satis). Invert several times to mix. dissolve->qs check_ph 6. (Optional) Check pH Measure the pH of the final solution. It should be slightly acidic. qs->check_ph filter 7. Sterile Filter For biological applications, filter the solution through a 0.22 µm syringe filter. check_ph->filter store 8. Store Properly Transfer to a clearly labeled, light-protected vial. Use within 24 hours. filter->store end End store->end

References

Application Notes and Protocols: Electrochemical Nickel Catalysis with 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing Cross-Coupling through Electrosynthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures fundamental to drug discovery and materials science.[1] Among these, nickel catalysis has emerged as a powerful tool due to nickel's lower cost and unique reactivity, which often complements traditional palladium-based systems.[1] A significant advancement in this field is the development of reductive cross-electrophile coupling, which joins two electrophilic partners, thereby avoiding the need for pre-formed organometallic reagents.[2][3]

Recently, the convergence of nickel catalysis with electrochemistry has provided a sustainable and highly tunable platform for these transformations.[1][4] By using electricity as the driving force, electrochemical methods can generate the active low-valent nickel species in situ, offering precise control over the reaction potential and avoiding the use of stoichiometric metallic reductants.[1][4]

This guide focuses on the application of 4-Methoxypicolinimidamide hydrochloride as a highly effective ligand in electrochemical nickel-catalyzed cross-coupling reactions, particularly for the challenging alkylation of heteroaryl halides. This ligand, developed by the Weix group, has demonstrated remarkable efficacy in facilitating couplings involving Lewis basic nitrogen heterocycles, which are often problematic substrates in conventional cross-coupling reactions.[2][5]

The Ligand: this compound

The success of a nickel-catalyzed cross-coupling reaction is often critically dependent on the choice of ligand. The ligand modulates the steric and electronic properties of the nickel center, influencing its reactivity and selectivity. This compound is a pyridyl carboxamidine-based ligand that has proven to be particularly effective for the coupling of heteroaryl halides.[2]

Key Features:

  • Strong Donor Properties: The amidine moiety is a strong electron donor, which can stabilize the nickel catalyst.

  • Bidentate Coordination: It is believed to coordinate to the nickel center in a bidentate fashion, providing enhanced stability.

  • Facilitates Reductive Elimination: The ligand framework is proposed to facilitate the crucial reductive elimination step, leading to higher product yields.

Synthesis of this compound

While commercially available, a general, two-step synthesis from 4-methoxypicolinonitrile can be employed.

  • Step 1: Formation of the Pinner Salt. 4-methoxypicolinonitrile is reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas) to form the corresponding imidate ester hydrochloride (a Pinner salt).

  • Step 2: Amination. The Pinner salt is then reacted with ammonia to yield this compound.

Electrochemical Nickel-Catalyzed Cross-Coupling: A Detailed Protocol

The following protocol describes a general procedure for the electrochemical nickel-catalyzed cross-coupling of a heteroaryl bromide with an alkyl bromide using this compound as the ligand. This protocol is adapted from the principles outlined by the Weix group and general procedures for electrochemical nickel catalysis.[2][4]

Reaction Parameters
ParameterRecommended ValueNotes
Nickel Precatalyst NiBr₂·glyme (5-10 mol%)Other Ni(II) salts can be used, but may require optimization.
Ligand This compound (6-12 mol%)A slight excess relative to the nickel precatalyst is often beneficial.
Heteroaryl Halide 1.0 equivThe limiting reagent.
Alkyl Halide 1.5-2.0 equivAn excess is used to favor the cross-coupling reaction.
Solvent N,N-Dimethylacetamide (DMA) or Acetonitrile (MeCN)Anhydrous solvent is crucial for reaction efficiency.
Electrolyte Tetrabutylammonium bromide (TBABr) (0.1 M)Provides conductivity to the solution.
Electrochemical Cell Undivided cellSimplifies the experimental setup. A divided cell can be used for more sensitive substrates.
Cathode Reticulated Vitreous Carbon (RVC) or Glassy CarbonHigh surface area electrodes are preferred.
Anode Sacrificial Anode (e.g., Zinc or Aluminum foil)A sacrificial anode is oxidized during the reaction, preventing oxidation of the solvent or other organic components.
Applied Current/Voltage Constant current (e.g., 4-8 mA)The current should be adjusted based on the scale of the reaction to ensure a reasonable reaction time. Alternatively, a constant potential can be applied.
Temperature Room temperature to 60 °CMilder conditions are a key advantage of electrochemical methods. Some challenging substrates may require gentle heating.
Step-by-Step Experimental Procedure
  • Cell Assembly: In an oven-dried vial equipped with a magnetic stir bar, place the cathode (e.g., a piece of reticulated vitreous carbon) and the sacrificial anode (e.g., a strip of zinc foil). The electrodes should be positioned to avoid direct contact.

  • Reagent Addition: Under an inert atmosphere (e.g., a glovebox or a Schlenk line), add the nickel precatalyst (e.g., NiBr₂·glyme), this compound, the heteroaryl halide, and the electrolyte (TBABr).

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., DMA) followed by the alkyl halide via syringe.

  • Electrolysis: Seal the vial and connect the electrodes to a potentiostat or a DC power supply. Begin stirring and apply a constant current. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, disconnect the power supply. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated heterocycle.

Visualization of the Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_electro Electrolysis cluster_workup Work-up and Purification reagents Add NiBr2·glyme, Ligand, Heteroaryl Halide, TBABr solvent Add Anhydrous Solvent and Alkyl Halide reagents->solvent cell Assemble Undivided Cell (RVC Cathode, Zn Anode) electrolysis Apply Constant Current with Stirring cell->electrolysis monitor Monitor Reaction (TLC, GC-MS) electrolysis->monitor quench Dilute with EtOAc and Wash with Water/Brine monitor->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: Electrochemical cross-coupling workflow.

Mechanistic Insights

The precise mechanism of electrochemical nickel-catalyzed cross-coupling is complex and can vary depending on the specific substrates and conditions. However, a general catalytic cycle is widely accepted, involving multiple oxidation states of nickel.

  • Initiation: The Ni(II) precatalyst is electrochemically reduced at the cathode to a highly reactive Ni(0) species.

  • Oxidative Addition: The Ni(0) complex undergoes oxidative addition with the heteroaryl halide to form an organonickel(II) intermediate.

  • Formation of the Alkyl Radical: Concurrently, the alkyl halide can be reduced at the cathode or by a low-valent nickel species to generate an alkyl radical.

  • Radical Capture: The organonickel(II) intermediate captures the alkyl radical to form a high-valent organonickel(III) species.

  • Reductive Elimination: This Ni(III) intermediate undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond and a Ni(I) species.

  • Catalyst Regeneration: The Ni(I) species is then electrochemically reduced back to Ni(0) at the cathode, completing the catalytic cycle.

The 4-Methoxypicolinimidamide ligand is believed to play a crucial role in stabilizing the various nickel intermediates and facilitating the key oxidative addition and reductive elimination steps.

Visualizing the Catalytic Cycle

G NiII Ni(II)L Ni0 Ni(0)L NiII->Ni0 2e- (Cathode) NiII_Ar Ar-Ni(II)L-X Ni0->NiII_Ar Ar-X NiIII Ar-Ni(III)L(R)-X NiII_Ar->NiIII R• NiI Ni(I)L NiIII->NiI Ar-R (Reductive Elimination) NiI->Ni0 e- (Cathode) RX R-X ArX Ar-X Product Ar-R e_minus e-

Caption: Proposed electrochemical Ni catalytic cycle.

Conclusion and Outlook

The use of this compound in electrochemical nickel-catalyzed cross-coupling reactions represents a significant advancement in the synthesis of complex, nitrogen-containing molecules. This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the avoidance of stoichiometric metallic reductants. For researchers in drug discovery and development, this methodology provides a powerful tool for the rapid and efficient synthesis of novel chemical entities. Further exploration of this and other advanced ligand systems in the context of electrosynthesis is expected to continue to push the boundaries of what is possible in modern organic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving In Vivo Solubility of 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for enhancing the aqueous solubility of 4-Methoxypicolinimidamide hydrochloride for in vivo studies. Given that many new chemical entities are lipophilic, overcoming solubility challenges is a critical step in preclinical development to ensure adequate bioavailability for pharmacodynamic and toxicological assessments.

This guide is structured in a question-and-answer format to directly address common challenges. We will explore the underlying principles of various solubilization techniques and provide step-by-step protocols to help you design robust and effective formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm starting my in vivo study with this compound and experiencing poor solubility in simple aqueous vehicles. What are my initial steps?

A1: Initial Characterization and Strategy

Before attempting advanced formulation techniques, a thorough understanding of the compound's physicochemical properties is essential. While specific data for this compound is not extensively published, we can infer some properties from its chemical structure. The presence of a picolinimidamide group suggests it is likely a weak base, and the hydrochloride salt form is intended to improve its aqueous solubility.

Your initial steps should involve:

  • pH-Solubility Profile: Determine the solubility of the compound across a physiologically relevant pH range (e.g., pH 2 to 7.4). As a hydrochloride salt of a likely weak base, you can expect its solubility to be higher at a lower pH where the molecule is protonated and more readily ionized.[1] This is a critical first experiment.

  • pKa Determination: If not already known, determining the acid dissociation constant (pKa) will help you predict the ionization state of the compound at different pH values and guide pH adjustment strategies.

  • LogP Measurement: The octanol-water partition coefficient (LogP) will quantify the lipophilicity of your compound. A high LogP value indicates poor aqueous solubility and suggests that more advanced formulation approaches, such as lipid-based systems, may be necessary.

Workflow for Initial Assessment:

References

Technical Support Center: Optimizing 4-Methoxypicolinimidamide Hydrochloride in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methoxypicolinimidamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this ligand in their catalytic reactions. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in catalysis?

A1: this compound is a pyridyl carboxamidine-based ligand.[1] Its principal role is as a supporting ligand in nickel-catalyzed cross-coupling reactions.[1][2] Research, notably from the laboratory of Daniel Weix, has shown its effectiveness in enabling the coupling of a diverse range of basic nitrogen heterocycles with both primary and secondary alkyl halides.[2] The electron-donating methoxy group on the pyridine ring can influence the electronic properties of the nickel center, which may facilitate key steps in the catalytic cycle, such as oxidative addition.[3]

Q2: Why is it so critical to optimize the concentration of this ligand?

A2: Optimizing the ligand concentration is fundamental to the success of a catalytic reaction for several reasons.[4] The concentration of the ligand relative to the nickel precursor dictates the formation, stability, and reactivity of the active catalytic species.

  • Insufficient Ligand: Too low a concentration can lead to the formation of poorly defined or inactive nickel species, resulting in low conversion or complete reaction failure. It can also lead to catalyst decomposition, often observed as the precipitation of palladium or nickel black.[5]

  • Excess Ligand: Conversely, an excessively high concentration can lead to the formation of saturated, less reactive metal centers that inhibit the reaction by preventing substrate coordination.[6] This can decrease the overall reaction rate and efficiency.

  • Optimized Concentration: A well-optimized concentration maximizes the reaction rate and yield by maintaining a high concentration of the active catalyst throughout the reaction.[7] It ensures the catalyst is properly stabilized without becoming inhibited, leading to efficient and reproducible results.

Q3: What are the typical starting concentrations or loading percentages for reactions using this ligand?

A3: While the optimal concentration is highly dependent on the specific substrates, nickel precursor, solvent, and temperature, a common starting point for optimization screens in nickel-catalyzed cross-couplings is a Ligand:Nickel ratio ranging from 1:1 to 2:1. The catalyst loading itself (the amount of the nickel precursor) is typically in the range of 1-10 mol% relative to the limiting reagent. For a new reaction, we recommend starting with a 1.2:1 Ligand:Ni ratio and a 5 mol% nickel loading as an initial exploratory condition.

Q4: How should I handle and store this compound?

A4: this compound is a solid powder. As with most catalysts and ligands, its purity is paramount for reproducibility.[8] It should be stored in a cool, dry place, preferably in a desiccator or under an inert atmosphere to protect it from moisture. While weighing, exposure to the atmosphere should be minimized. For reactions that are sensitive to air or moisture, all manipulations, including the addition of the ligand, should be performed in a glovebox or using Schlenk techniques.[9]

Troubleshooting Guide: From Low Yield to Inconsistent Results

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to identify and solve common issues.

Q5: My reaction yield is poor or non-existent. How do I determine if the ligand concentration is the culprit?

A5: Low yield is a common issue that can stem from multiple factors.[8] The ligand-catalyst system is a primary suspect.

Causality & Actionable Steps:

  • Inactive Catalyst Formation: The most likely cause is an incorrect Ligand:Ni ratio, preventing the formation of the active catalytic species. Your first step should be to screen a range of Ligand:Ni ratios. We recommend setting up parallel reactions with ratios of 0.5:1, 1:1, 1.5:1, and 2:1, keeping all other parameters constant.

  • Catalyst Decomposition: Insufficient ligand can leave the nickel center coordinatively unsaturated and prone to decomposition.[10] If you observe the formation of black precipitate (nickel metal), it's a strong indicator of catalyst death. Increasing the ligand concentration slightly (e.g., from 1.1:1 to 1.5:1) can often enhance stability.

  • Reagent Purity: Impurities in substrates, solvents, or even the ligand itself can act as poisons to the catalyst.[9] Ensure you are using high-purity, dry, and degassed solvents. Peroxides in ethereal solvents like THF or dioxane are particularly detrimental.[9] Run a control reaction with a fresh bottle of ligand and freshly purified solvent.

  • Temperature Effects: The optimal ligand concentration can be temperature-dependent. A catalytic system that is stable at room temperature might decompose at elevated temperatures.[8] If you are running the reaction at high temperatures, consider if a higher ligand loading is needed to maintain catalyst stability.

Below is a workflow to systematically troubleshoot a low-yield reaction.

G start Low Yield Observed check_purity Verify Reagent & Solvent Purity (Dry, Degassed) start->check_purity screen_ratio Screen Ligand:Ni Ratio (e.g., 0.5:1, 1:1, 1.5:1, 2:1) check_purity->screen_ratio If purity is confirmed observe_precipitate Observe for Precipitate (e.g., Ni Black) screen_ratio->observe_precipitate Run screening reactions end_ok Yield Improved screen_ratio->end_ok If an optimal ratio is found check_temp Evaluate Reaction Temperature end_fail Issue Persists (Consult Further) check_temp->end_fail If temp is optimal observe_precipitate->check_temp No increase_ligand Increase Ligand Ratio for Stability observe_precipitate->increase_ligand Yes increase_ligand->end_ok

Caption: Troubleshooting workflow for low reaction yield.

Q6: My reaction is sluggish or stalls before reaching full conversion. What aspects of the catalyst system should be investigated?

A6: A stalling reaction is often a clear sign of catalyst deactivation over the course of the experiment.[10] The initial catalytic system is active, but it is not stable under the reaction conditions for the required duration.

Causality & Actionable Steps:

  • Thermal Instability: Many organometallic catalysts have a limited thermal budget.[9] The heat of the reaction or the external heating applied may be causing the ligand to dissociate or the complex to decompose.

    • Solution: Try running the reaction at a lower temperature for a longer period. You may also need to increase the ligand concentration to improve the thermal stability of the catalyst.

  • Oxidative Instability: Trace amounts of oxygen can be highly detrimental. Ensure your inert atmosphere is maintained rigorously throughout the reaction.

    • Solution: Re-evaluate your degassing procedure (e.g., use freeze-pump-thaw cycles instead of just sparging) and ensure all glassware joints are perfectly sealed.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the metal center more strongly than the starting materials, effectively acting as a catalyst poison and shutting down the turnover.

    • Solution: If you suspect product inhibition, try running the reaction at a more dilute concentration to see if the catalyst lifetime improves. This is not a concentration issue with the input ligand but rather a fundamental mechanistic hurdle.

Q7: I am observing significant amounts of side products, such as homocoupling of my starting materials. Can the ligand concentration influence this?

A7: Yes, absolutely. Selectivity is intimately linked to the structure of the active catalyst, which is controlled by the ligand.[11]

Causality & Actionable Steps:

  • Formation of Undesired Catalytic Species: An incorrect Ligand:Ni ratio can lead to the formation of multiple nickel species in solution, some of which may catalyze undesired side reactions like homocoupling.[9]

    • Solution: This again points to the need for systematic screening of the Ligand:Ni ratio. Often, a slight excess of the ligand (e.g., 1.2:1) is beneficial for promoting the desired catalytic cycle over competing pathways.

  • Reductive Elimination vs. Other Pathways: The electronic properties imparted by the ligand influence the relative rates of the key steps in the catalytic cycle. A suboptimal electronic environment at the metal center might disfavor the desired reductive elimination step, allowing side reactions to become more prominent.

    • Solution: While changing the concentration of this compound is the first step, if selectivity issues persist, you may need to consider a different ligand altogether with different electronic properties (e.g., a more electron-donating or electron-withdrawing ligand).[3][5]

Experimental Protocols & Data Presentation

Protocol: Screening for Optimal Ligand:Nickel Ratio

This protocol describes a parallel experiment to efficiently determine the optimal Ligand:Nickel (L:Ni) ratio for your specific reaction.

Materials:

  • This compound (Ligand)

  • Nickel precursor (e.g., NiCl₂·dme)

  • Substrate 1 (Limiting Reagent)

  • Substrate 2

  • Base (if required)

  • Anhydrous, degassed solvent

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare a 0.1 M stock solution of the Nickel precursor and a 0.1 M stock solution of the this compound in your chosen reaction solvent. This minimizes weighing errors for small-scale reactions.

  • Reaction Setup: Arrange five reaction vials, labeled A-E.

  • Ligand/Catalyst Addition: To each vial, add the appropriate volumes of the stock solutions to achieve the desired L:Ni ratio and a final Nickel loading of 5 mol% relative to the limiting reagent.

    • Vial A: 0.5:1 L:Ni ratio

    • Vial B: 1.0:1 L:Ni ratio

    • Vial C: 1.2:1 L:Ni ratio (Control/Standard)

    • Vial D: 1.5:1 L:Ni ratio

    • Vial E: 2.0:1 L:Ni ratio

  • Reagent Addition: Add the solvent, base (if applicable), Substrate 1 (e.g., 0.2 mmol), and Substrate 2 to each vial. Ensure the total volume is consistent across all reactions.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature. Stir for the intended reaction time (e.g., 12 hours).

  • Analysis: After the reaction time, quench the reactions and analyze the yield of each by a calibrated internal standard method (e.g., GC, LC, or NMR).

Data Presentation: Hypothetical Screening Results

The results from the protocol above can be summarized for easy comparison.

VialLigand:Ni RatioNi Loading (mol%)Reaction Time (h)Yield (%)Observations
A0.5:151215Significant black precipitate
B1.0:151265Minor precipitate
C1.2:151292Homogeneous solution
D1.5:151288Homogeneous solution
E2.0:151271Homogeneous, slightly slower start

General Optimization Workflow

G start Define Reaction (Substrates, Ni Source) screen_ligand Screen Ligand:Ni Ratio (See Protocol) start->screen_ligand best_ratio Identify Optimal Ratio screen_ligand->best_ratio screen_temp Optimize Temperature (-10°C, RT, 40°C, 60°C) best_ratio->screen_temp Using best ratio best_temp Identify Optimal Temp screen_temp->best_temp screen_conc Optimize Substrate Concentration (M) best_temp->screen_conc Using best ratio & temp best_conc Identify Optimal Conc. screen_conc->best_conc final_conditions Validated Optimal Conditions best_conc->final_conditions

Caption: A systematic workflow for reaction optimization.

Technical Data: this compound
PropertyValueSource(s)
CAS Number 1179361-66-0[1]
Molecular Formula C₇H₁₀ClN₃O[1]
Molecular Weight 187.63 g/mol [1]
Appearance Powder or solid
Melting Point 174-176 °C[12]
Assay ≥95%

References

troubleshooting poor yield in 4-Methoxypicolinimidamide hydrochloride mediated synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which typically proceeds via the Pinner reaction. Here, we address common challenges and frequently asked questions to help you improve your yield and purity.

Troubleshooting Guide: Overcoming Poor Yields

Low yields in the synthesis of this compound are a common frustration. This section provides a systematic approach to identifying and resolving the root causes of this issue.

Question: Why is my yield of this compound consistently low?

Low yields can stem from several factors, primarily related to the two key stages of the Pinner reaction: the formation of the imidate ester hydrochloride (Pinner salt) and its subsequent ammonolysis to the amidine.[1][2]

Potential Cause 1: Presence of Water in the Reaction

The Pinner reaction is highly sensitive to moisture.[3] Water can hydrolyze the intermediate Pinner salt to form the corresponding ester, which is a common byproduct that reduces the yield of the desired amidine.[4][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum before use.

  • Use Anhydrous Solvents: Solvents such as methanol or ethanol should be of high purity and stored over molecular sieves.

  • Dry Starting Materials: The starting nitrile, 4-methoxy-2-cyanopyridine, should be dry.

  • Utilize Dry HCl Gas: Hydrogen chloride gas must be thoroughly dried, for instance, by passing it through a sulfuric acid gas-washing bottle before introducing it into the reaction mixture.[6]

dot

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 4-Methoxy-2-cyanopyridine Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + HCl HCl HCl Alcohol ROH Ammonia NH3 Pinner_Salt Pinner Salt (Imidate Ester HCl) Protonated_Nitrile->Pinner_Salt + ROH Amidine_HCl 4-Methoxypicolinimidamide HCl Pinner_Salt->Amidine_HCl + NH3 Alcohol_byproduct ROH

References

stability issues of 4-Methoxypicolinimidamide hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxypicolinimidamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on ensuring its stability in various solvent systems. Inconsistent experimental results can often be traced back to unforeseen compound degradation. This guide provides in-depth, experience-based insights and actionable protocols to help you maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary and most critical degradation pathway for this compound is hydrolysis. The core functional group, the amidine, is susceptible to nucleophilic attack by water. Amidines are significantly more basic than amides and can be readily protonated, which can influence their reactivity. The hydrolysis reaction cleaves the C=N bond, converting the amidine into the corresponding picolinamide and releasing ammonia. This process is often catalyzed by acidic or basic conditions.[1][2] Therefore, minimizing exposure to water, especially at non-neutral pH, is paramount for maintaining the compound's integrity.

Q2: What are the recommended solvents for dissolving and storing this compound?

For short-term use, high-purity, anhydrous polar aprotic solvents are recommended. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices as they readily dissolve the hydrochloride salt while minimizing the risk of hydrolysis.[3] For long-term storage, it is crucial to use solvents with the lowest possible water content and to store solutions at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

For applications requiring aqueous buffers (e.g., biological assays), it is strongly advised to prepare a concentrated stock solution in anhydrous DMSO and perform the final dilution into the aqueous buffer immediately before the experiment. The stability in aqueous media is expected to be limited.

Q3: How should I store the solid compound and its solutions?

Solid Compound: this compound is a solid that should be stored in a tightly sealed container, protected from moisture and light.[4] The supplier datasheet indicates the material can be hygroscopic.[4] Storage at 4°C or below is recommended.[5][6]

Solutions:

  • Long-Term Storage (-20°C or -80°C): Store in anhydrous DMSO or DMF in small aliquots to avoid repeated freeze-thaw cycles.

  • Short-Term Storage (4°C): If necessary, solutions in anhydrous aprotic solvents can be stored at 4°C for a few days, but stability should be verified.

  • Aqueous Solutions: These are not recommended for storage and should be used immediately after preparation.

Q4: What are the visual or analytical signs of compound degradation?

Visual signs of degradation can include a change in the color of a solution or the appearance of precipitate, which may indicate the formation of less soluble degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is essential. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradants.[7][8] A decrease in the peak area of the parent compound and the emergence of new peaks over time are clear indicators of degradation.

Troubleshooting Guide: Stability Issues

This section addresses specific problems you might encounter during your experiments.

Problem: My experimental results are inconsistent and reproducibility is poor.

If you observe variability between experiments run on different days, the stability of your this compound solution should be a primary suspect.

  • Causality: The amidine functional group is prone to hydrolysis, especially in protic solvents or in the presence of trace amounts of water.[1][2] If your stock solution is aging or was prepared in a solvent that was not anhydrous, the actual concentration of the active compound could be decreasing over time, leading to inconsistent results.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent results.

Problem: I suspect my compound has degraded. How can I confirm this?

Confirmation requires an analytical approach. A simple stability-indicating method using HPLC-UV is the most direct way to verify degradation.

  • Causality: Degradation results in the formation of new chemical entities (impurities).[9] A chromatographic method can separate these new impurities from the parent compound, allowing for their detection and quantification.[10]

  • Solution:

    • Analyze a "Time Zero" Sample: Prepare a fresh solution of the compound from the solid material and immediately analyze it via HPLC to establish a reference chromatogram and initial purity.

    • Analyze the Suspect Solution: Run the aged or suspect solution under the identical HPLC conditions.

    • Compare Chromatograms: Look for a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks, which are indicative of degradation products.

    Refer to Protocol 2 for a general HPLC method that can be adapted for this purpose.

Problem: I need to use an aqueous buffer for my assay. How can I minimize degradation?

Working in aqueous solutions is a major challenge for this compound class. The strategy is to minimize the time the compound spends in the aqueous environment.

  • Causality: The rate of hydrolysis is dependent on time, temperature, and pH.[2] While you may not be able to change the required buffer pH or temperature of your assay, you can control the exposure time.

  • Best Practices:

    • Prepare a Concentrated Stock: Make a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.

    • Serial Dilution: If needed, perform intermediate dilutions in anhydrous DMSO.

    • Final "Spike": Add the final, small volume of the DMSO stock to your aqueous assay buffer immediately before starting the experiment. For example, add 2 µL of a 10 mM DMSO stock to 1 mL of buffer to achieve a 20 µM final concentration with only 0.2% DMSO.

    • Time-Course Control: If your experiment runs for several hours, consider running a control experiment to quantify the extent of degradation over the assay's duration.

Experimental Protocols & Data

Illustrative Stability Profile

The following table provides an illustrative stability profile for this compound based on general principles of amidine chemistry. This is not experimental data and should be used as a general guide. Users must determine the stability under their specific experimental conditions.

Solvent SystemTemperature% Parent Remaining (24 hours)% Parent Remaining (7 days)Key Consideration
Anhydrous DMSO-20°C>99%>98%Recommended for long-term storage.
Anhydrous DMSO25°C (RT)~98%~90%Avoid room temperature storage.
PBS (pH 7.4)25°C (RT)<80%<50%High risk of hydrolysis. Use immediately.
0.1 M HCl25°C (RT)<60%<20%Acid-catalyzed hydrolysis is rapid.
0.1 M NaOH25°C (RT)<50%<10%Base-catalyzed hydrolysis is very rapid.
Protocol 1: Recommended Preparation and Storage of Stock Solutions

This protocol describes the best practices for preparing and storing stock solutions to maximize stability.

  • Principle: To minimize hydrolytic degradation by using an anhydrous aprotic solvent and proper storage techniques.

  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO), <0.005% water

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber glass vials or polypropylene tubes with screw caps

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of solid in a clean, dry vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Briefly vortex or sonicate until the solid is completely dissolved.

    • Blanket the headspace of the vial with inert gas.

    • Tightly seal the vial.

    • Aliquot the stock solution into smaller, single-use volumes. This prevents contamination and repeated freeze-thaw cycles of the main stock.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General HPLC-UV Method for Purity Assessment

This protocol provides a starting point for a reverse-phase HPLC method to monitor the stability of the compound. Method optimization may be required.

  • Principle: To separate the polar parent compound from potentially less polar or more polar degradation products using reverse-phase chromatography and detect them via UV absorbance.

  • Instrumentation & Columns:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Procedure:

    • Sample Preparation: Dilute the stock solution to be tested to a final concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • UV Detection: 254 nm or 270 nm (a full UV scan of the parent compound is recommended to find the optimal wavelength).

      • Gradient:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-17 min: 95% B

        • 17-18 min: 95% to 5% B

        • 18-22 min: 5% B (re-equilibration)

    • Data Analysis: Integrate the peak areas. Calculate the purity as (Area of Parent Peak / Total Area of All Peaks) x 100%. Compare this value to the time-zero sample.

Protocol 3: Performing a Forced Degradation Study

This protocol is essential for understanding the compound's liabilities and for developing a truly stability-indicating analytical method.[9][10]

  • Principle: To intentionally expose the compound to harsh conditions (acid, base, oxidation, light, heat) to generate degradation products.[2] This helps to elucidate degradation pathways and confirm that the analytical method can resolve the degradants from the parent compound.[9][10]

  • Procedure:

    • Prepare separate solutions of this compound (~1 mg/mL) for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before HPLC analysis.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with HCl before HPLC analysis.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution (in anhydrous DMSO) at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).

    • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 2. The goal is to achieve 5-20% degradation to see primary degradants. Adjust stress conditions if degradation is too fast or too slow.

  • Visualization of the Forced Degradation Workflow:

    Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Outcome A Prepare 5 identical samples of compound in solution B Acid (0.1M HCl, 60°C) A->B C Base (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Analyze all samples by HPLC-UV (Protocol 2) B->G C->G D->G E->G F->G H Identify Degradation Profile & Elucidate Pathways G->H

    Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scaling Up Reactions with 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methoxypicolinimidamide hydrochloride. This resource is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this pivotal ligand from bench-scale to larger, kilo-scale operations. As a key component in modern nickel-catalyzed cross-couplings, its behavior at scale is critical for success in drug development and manufacturing.[1][2][3]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will address the common, yet often unforeseen, challenges that arise when reaction volumes increase, focusing on the underlying chemical principles to empower you to design robust, safe, and reproducible processes.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge for Scale-Up

This section addresses fundamental questions about this compound. A solid understanding of its properties is the bedrock of a successful scale-up campaign.

Q1: What are the key physical and chemical properties I should be aware of before scaling up?

Understanding the fundamental properties is critical, as they directly influence handling, solubility, and stability in a large-scale setting. Key data are summarized below.

PropertyValueSignificance for Scale-Up
CAS Number 1179361-66-0Essential for procurement and regulatory documentation.
Molecular Formula C₇H₁₀ClN₃OUsed for all stoichiometric calculations.
Molecular Weight 187.63 g/mol Critical for accurate reagent massing at scale.
Appearance White to off-white powder/solidVisual check for quality. Changes in color may indicate degradation.
Melting Point 174 - 176 °C[1][4]A sharp melting point is an indicator of purity. A wider range could suggest impurities or residual solvent.
Chemical Stability Stable under recommended storage conditions.[4]Bulk quantities should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.
Reactivity Incompatible with strong oxidizing agents.[4]Avoid these reagents in the reaction or work-up to prevent hazardous decomposition.

Q2: How does the hydrochloride salt form impact its use in reactions, particularly at scale?

The hydrochloride salt form significantly enhances the compound's shelf-life and handling stability compared to the freebase. However, it has two major implications for scale-up:

  • Stoichiometry of Base: The ligand is protonated and inactive as the HCl salt. You must add at least one equivalent of a base to generate the active, neutral ligand in situ. At scale, this means adding potentially kilos of another reagent, which must be factored into process cost, mass intensity, and safety assessments.

  • Solubility: The salt form is generally more soluble in polar, protic solvents (like alcohols) but has very poor solubility in common non-polar organic solvents (like toluene or heptane) used in cross-coupling. The freebase, once formed, will have the opposite solubility profile. This solubility switch is a critical process parameter.

Q3: We are about to receive a multi-kilo shipment. What are the standard storage and handling recommendations?

For bulk quantities, rigorous adherence to storage and handling protocols is paramount to maintain material integrity and ensure operator safety.

  • Storage: Store in a tightly sealed, well-labeled container in a cool, dry, and well-ventilated area. Avoid direct sunlight and proximity to incompatible materials like strong oxidizing agents.[4]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator to avoid inhalation of the fine powder.[4] When transferring large quantities, use engineering controls like a powder handling booth or a ventilated enclosure to minimize dust generation.

Q4: Our process development team is struggling with solvent selection. Can you provide guidance on solubility?

Solubility is one of the most common hurdles in scaling up. A reaction that appears homogeneous in a 100 mL flask can become a difficult-to-stir slurry in a 100 L reactor. Precise solubility data is often proprietary, but the following table provides a general guide based on chemical principles.

Solvent ClassExample(s)Solubility of HCl SaltSolubility of FreebaseRationale & Scale-Up Insight
Aprotic Polar THF, 2-MeTHF, DMF, DMAcModerate to GoodGoodOften the best balance. They can dissolve the salt to some degree and readily dissolve the active freebase ligand, promoting a homogeneous catalytic cycle.
Aprotic Non-Polar Toluene, HeptaneVery PoorModerateUsing these solvents will likely result in a slurry. While this can sometimes be managed, it introduces risks of poor mixing and inconsistent reaction rates.
Protic Polar Methanol, EthanolGoodModerateCan be excellent for dissolving the starting ligand but may interfere with some catalytic cycles (e.g., via alcoholysis of intermediates). Use with caution.
Ethers MTBE, CPMEPoorPoor to ModerateGenerally not recommended as primary reaction solvents due to poor solubility of the ligand in either form.

Recommendation: For process development, consider a solvent system using a polar aprotic solvent like 2-MeTHF or DMAc. Perform small-scale solubility tests with your specific reaction concentration before committing to a solvent at scale.

Part 2: Troubleshooting Guide for Scale-Up Operations

This section addresses specific, practical problems encountered during the scale-up of reactions utilizing this compound.

Problem 1: My large-scale reaction is sluggish or stalls completely, even though the bench-scale version worked perfectly.

This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Probable Cause A: Inefficient Formation of the Active Ligand. At scale, solid reagents can be difficult to mix, especially in thick slurries. If the base is not fully mixed with the ligand hydrochloride, you may not be generating enough of the active freebase ligand to initiate and sustain catalysis.

  • Solution A: Implement a Pre-activation Step. Before adding your catalyst and substrates, stir the this compound and the base in the reaction solvent for a set period (e.g., 30-60 minutes). This "pre-activation" ensures the active ligand is formed homogeneously throughout the reactor before the catalytic cycle begins.

  • Probable Cause B: Mass Transfer Limitation. In a large reactor, the efficiency of stirring may not be sufficient to keep all components (catalyst, substrates, reagents) in solution or uniformly suspended. The reaction rate becomes limited by how fast the molecules can find each other, not by the inherent kinetics.

  • Solution B: Optimize Agitation and Reagent Addition.

    • Characterize your Mixing: Consult with a chemical engineer to ensure the impeller type and agitation speed are appropriate for the viscosity and density of your reaction mixture.

    • Controlled Addition: Instead of adding all substrates at once, consider a controlled subsurface addition of the limiting reagent. This maintains a low concentration of the added reagent, which can prevent side reactions and often improves reproducibility.

  • Probable Cause C: Catalyst Poisoning. Trace impurities from starting materials, solvents, or even leaching from equipment can have a negligible effect on a 1 g scale but can poison a significant fraction of the catalyst in a 10 kg reaction.

  • Solution C: Qualify All Inputs.

    • Reagent Purity: Do not assume that a new batch or supplier of a reagent will behave identically.[5] Always run a small-scale "front-run" or qualification test with the exact lots of materials intended for the large-scale run.[5]

    • Atmospheric Control: Nickel catalysts are often oxygen-sensitive. Ensure your large-scale reactor is properly inerted with nitrogen or argon. Multiple vacuum/N₂ backfill cycles are more effective than a simple nitrogen purge for large vessels.

Troubleshooting Workflow: Stalled Reaction

start Reaction Stalled at Scale check_mixing Is the mixture a homogeneous solution or a fine slurry? start->check_mixing check_inputs Were all input lots qualified on a small scale? check_mixing->check_inputs Yes cause_slurry Probable Cause: Poor Mixing / Mass Transfer check_mixing->cause_slurry No check_atmosphere Is the inert atmosphere verified (O2 sensor)? check_inputs->check_atmosphere Yes cause_inputs Probable Cause: Reagent/Solvent Impurity check_inputs->cause_inputs No cause_atmosphere Probable Cause: Catalyst Oxidation check_atmosphere->cause_atmosphere No sol_mixing Solution: - Increase agitation speed - Evaluate impeller design - Implement pre-activation step for ligand cause_slurry->sol_mixing sol_inputs Solution: - Quarantine batch - Re-run small scale test with retained samples of each component cause_inputs->sol_inputs sol_atmosphere Solution: - Re-inert reactor with 3x vacuum/N2 cycles - Check for leaks cause_atmosphere->sol_atmosphere

Caption: Troubleshooting workflow for a stalled reaction.

Problem 2: We experienced a dangerous temperature spike (exotherm) during our pilot run.

Thermal safety is the single most important consideration during scale-up. A reaction's heat output scales with volume (cubed), but its ability to dissipate heat only scales with surface area (squared). What feels slightly warm in a flask can become a runaway reaction in a reactor.[5][6]

  • Probable Cause A: "All-at-Once" Reagent Addition. Many lab procedures involve adding all reagents to a flask and then heating. This is extremely dangerous at scale.[6] The reaction can have an induction period and then start suddenly, releasing a massive amount of energy that overwhelms the reactor's cooling system.

  • Solution A: Dosed Addition. The safest approach is to add one of the key reagents (often the most reactive one) slowly over time. This makes the rate of addition the rate-limiting step, meaning you control the rate of heat generation. The reaction consumes the heat as it is generated, preventing accumulation.

  • Probable Cause B: Lack of Thermal Hazard Data. The reaction was scaled without knowing its heat of reaction (ΔHrxn) or the maximum temperature of the synthetic reaction (MTSR).

  • Solution B: Perform Reaction Calorimetry. Before any pilot-scale run, use a tool like a Reaction Calorimeter (RC1) or a Thermal Screening Unit (TSU) on a small scale. This experiment will tell you:

    • The total heat of reaction.

    • The rate of heat release.

    • What would happen if the cooling failed. This data is not optional; it is essential for designing a safe process.

Decision Tree: Managing Thermal Risk

start Plan to Scale Up Reaction calorimetry Has reaction calorimetry (e.g., RC1) been performed? start->calorimetry run_cal Perform calorimetry to determine ΔHrxn and MTSR calorimetry->run_cal No is_exo Is the reaction significantly exothermic? calorimetry->is_exo Yes run_cal->is_exo safe_to_scale Process considered low thermal risk. Proceed with standard controls. is_exo->safe_to_scale No high_risk High thermal risk identified! is_exo->high_risk Yes implement_controls Implement Engineered Controls: - Use controlled dosing addition - Ensure crash cooling is available - Consider semi-batch process - Lower concentration high_risk->implement_controls proceed_cautiously Proceed with scale-up under strict monitoring implement_controls->proceed_cautiously

Caption: Decision tree for managing thermal risk during scale-up.

Part 3: Key Experimental Protocols

Adopting robust, well-documented protocols is essential for reproducibility at scale.

Protocol 1: General Method for a Scaled-Up, Dosed Nickel-Catalyzed Cross-Coupling

This is a representative protocol and must be adapted and tested for your specific substrates and system.

  • Vessel Inerting: Charge the primary reactor with the main solvent. Sparge with nitrogen or argon for 30 minutes, then subject the reactor to a minimum of three vacuum/N₂ backfill cycles to ensure an inert atmosphere (<500 ppm O₂).

  • Ligand Pre-Activation: Charge this compound (1.1 eq) and the chosen base (e.g., K₂CO₃, 2.2 eq) to the reactor. Stir the resulting slurry at the reaction temperature for 60 minutes.

  • Catalyst Introduction: In a separate, inerted glovebox or addition vessel, dissolve the nickel catalyst precursor (e.g., NiCl₂·dme, 1.0 eq) in a small amount of anhydrous solvent. Transfer this catalyst solution to the reactor via cannula or a pressure-equalized addition funnel. Stir for 15 minutes.

  • Substrate Addition (Batch): Charge the non-limiting substrate (e.g., the nitrogen heterocycle) to the reactor.

  • Substrate Addition (Dosed): Prepare a solution of the limiting substrate (e.g., the alkyl halide) in a separate addition vessel. Slowly add this solution to the reactor over 2-4 hours, maintaining the internal temperature at the desired setpoint.

  • Reaction Monitoring: Once the addition is complete, hold the reaction at temperature. Take samples periodically (e.g., every hour) for analysis by HPLC or UPLC to monitor the consumption of starting material and formation of the product.

  • Quench: Once the reaction is complete (>98% conversion), cool the reactor to room temperature and quench by adding a carefully selected aqueous solution (e.g., ammonium chloride solution).

  • Work-up: Proceed with the developed work-up and isolation procedure (e.g., phase separation, solvent swaps, crystallization).

Protocol 2: In-Process Control (IPC) via HPLC/UPLC

Monitoring your reaction's progress is non-negotiable at scale. It allows you to identify issues early and ensures you quench the reaction based on data, not just time.

  • Sampling: Using a sampling device designed for inert atmosphere reactors, carefully withdraw ~0.5 mL of the reaction mixture.

  • Sample Preparation: Immediately quench the sample in a vial containing 1.5 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction. Vortex thoroughly.

  • Dilution: Perform a serial dilution to bring the sample concentration into the linear range of your HPLC detector. For example, dilute 100 µL of the quenched sample into 900 µL of the mobile phase.

  • Analysis: Inject the diluted sample onto a calibrated HPLC/UPLC system. Use a previously developed analytical method to separate starting materials, intermediates, and the final product.

  • Reporting: Report the results as Area % conversion of the limiting starting material. The reaction is typically deemed complete when the starting material is <2 Area %.

References

Technical Support Center: Nickel-Catalyzed Coupling with 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nickel-catalyzed cross-coupling reactions utilizing 4-Methoxypicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful catalytic systems. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your reactions and achieve reliable results.

Introduction to this compound in Nickel Catalysis

This compound is an electron-rich amidine ligand that has shown significant promise in nickel-catalyzed cross-coupling reactions. The electron-donating methoxy group can accelerate the oxidative addition of aryl bromides, a key step in the catalytic cycle, often allowing reactions to proceed at lower temperatures. However, like any catalytic system, there are potential side reactions and experimental challenges that can arise. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the "why" behind the issue and the "how" to resolve it.

Issue 1: High Levels of Homocoupling Product

Q1: I am observing a significant amount of homocoupled product from my aryl halide starting material, reducing the yield of my desired cross-coupled product. What are the likely causes and how can I minimize this side reaction?

A1: Homocoupling is a common side reaction in nickel-catalyzed cross-couplings, where two molecules of the electrophile couple with each other.[1][2][3][4] This can be particularly problematic in reductive cross-coupling scenarios.

Causality:

  • Competing Reaction Pathways: Homocoupling can compete with the desired cross-coupling pathway, especially if the rate of oxidative addition of the aryl halide to the Ni(0) species is not well-matched with the subsequent steps of the catalytic cycle.[1][3]

  • Reductant-Induced Homocoupling: The choice and amount of reductant (e.g., zinc, manganese) can influence the prevalence of homocoupling.

  • Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[5]

Troubleshooting Protocol:

  • Optimize Reagent Stoichiometry:

    • Aryl Halide to Nucleophile Ratio: Carefully control the stoichiometry. An excess of the aryl halide can sometimes favor homocoupling. Start with a 1:1.2 ratio of aryl halide to the coupling partner and adjust as needed.

  • Modify the Reductant:

    • Choice of Reductant: If using a metal reductant like zinc, consider switching to an alternative such as manganese or an organic reductant to see if it suppresses homocoupling.[6]

    • Reductant Addition: Slow addition of the reductant can sometimes help to maintain a low concentration of the active Ni(0) species, which may reduce the rate of homocoupling.

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway. Given that this compound can promote reactions at room temperature, this is a viable option.

    • Solvent: The solvent can influence the solubility and reactivity of the catalytic species. Screen a range of solvents (e.g., THF, dioxane, DMA, DMPU) to find the optimal medium for your specific substrates.[7]

  • Ligand Loading:

    • While this compound is your primary ligand, ensure the ligand-to-nickel ratio is optimized. Typically, a slight excess of the ligand is used.

Table 1: General Parameter Adjustments to Minimize Homocoupling

ParameterAdjustmentRationale
Aryl Halide Concentration DecreaseReduces the probability of two aryl halide molecules reacting at the catalyst center.
Temperature DecreaseMay slow down the rate of homocoupling relative to cross-coupling.
Reductant Change type or addition rateDifferent reductants have different potentials and kinetics, influencing side reactions.
Solvent Screen different polar aprotic solventsCan alter the solubility and stability of catalytic intermediates.

Issue 2: β-Hydride Elimination Leading to Undesired Byproducts

Q2: My reaction is producing significant amounts of alkene byproducts, suggesting β-hydride elimination is occurring. How can I suppress this side reaction?

A2: β-hydride elimination is a common decomposition pathway for organometallic complexes containing alkyl groups with a hydrogen atom on the carbon beta to the metal center.[8][9][10][11] While nickel complexes are generally more resistant to β-hydride elimination than their palladium counterparts, it can still be a significant issue, especially with certain alkyl coupling partners.[10]

Causality:

  • Substrate Structure: The presence of a β-hydrogen on the alkyl coupling partner is a prerequisite for this side reaction.[11]

  • Coordination Environment: A vacant coordination site on the nickel center is required for the β-hydride elimination to occur.[11]

  • Ligand Properties: The steric and electronic properties of the ligand can influence the rate of β-hydride elimination. Bulky ligands can often suppress this pathway.[12][13]

Troubleshooting Protocol:

  • Ligand Modification:

    • Steric Hindrance: While you are using this compound, consider if co-ligands or additives could introduce additional steric bulk around the nickel center to disfavor the formation of the necessary geometry for β-hydride elimination.

  • Choice of Coupling Partner:

    • Substrates without β-Hydrogens: If possible, use alkyl partners that lack β-hydrogens (e.g., neopentyl or benzyl groups).

  • Reaction Temperature:

    • Lower Temperature: β-hydride elimination is often more facile at higher temperatures. Running the reaction at a lower temperature can significantly reduce this side reaction.

  • Additives:

    • In some cases, additives can help to suppress β-hydride elimination. For example, the presence of certain salts has been shown to improve isomeric retention in related systems.[9]

Diagram 1: β-Hydride Elimination Pathway

G A Ni(II)-Alkyl Complex (with β-Hydrogen) B Agostic Interaction A->B Coordination of β-C-H bond C Ni(II)-Hydride-Alkene Complex B->C β-Hydride Elimination D Alkene Product + Ni(II)-Hydride C->D Alkene Dissociation

Caption: A simplified workflow of the β-hydride elimination side reaction.

Issue 3: Catalyst Deactivation or Low Conversion

Q3: My reaction is sluggish or stalls before completion. What are the potential causes of catalyst deactivation with this system?

A3: Catalyst deactivation can stem from several factors, including the instability of catalytic intermediates, impurities in the reaction mixture, or unwanted side reactions with the solvent or reagents.

Causality:

  • Formation of Off-Cycle Species: Nickel catalysts can form inactive or less active species, such as nickel clusters or dimers, which remove the catalyst from the productive cycle.[2][14]

  • Ligand Degradation: The amidine ligand itself could potentially degrade under the reaction conditions, especially in the presence of strong bases or nucleophiles.

  • Impurities: Water, oxygen, or other impurities in the reagents or solvents can lead to catalyst deactivation.

  • Reductive Elimination from Ni(II): Reductive elimination from Ni(II) intermediates can sometimes be slow or challenging, leading to a bottleneck in the catalytic cycle.[15][16][17]

Troubleshooting Protocol:

  • Ensure Inert Atmosphere:

    • Thoroughly degas all solvents and reagents.

    • Use Schlenk techniques or a glovebox to set up the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Purify Reagents:

    • Ensure all starting materials, including the aryl halide and coupling partner, are pure.

    • Dry solvents and bases rigorously.

  • Catalyst Pre-formation/Activation:

    • In some cases, pre-forming the active catalyst by stirring the nickel precursor and ligand together for a short period before adding the other reagents can improve performance.

  • Optimize Base:

    • The choice and strength of the base are crucial.[18][19][20] If a strong base is suspected to cause ligand degradation, screen weaker bases. The hydrochloride salt of your ligand will react with the base, so ensure at least one extra equivalent of base is added to neutralize the HCl.

  • Additives to Promote Reductive Elimination:

    • Certain additives can facilitate the reductive elimination step. For instance, the addition of TBAI (tetrabutylammonium iodide) has been shown to improve catalyst turnover in similar systems.

Diagram 2: Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Use Glovebox) Start->Check_Inert Check_Reagents Check Reagent Purity (Purify/Dry Reagents) Check_Inert->Check_Reagents If still low Optimize_Base Optimize Base (Screen different bases/equivalents) Check_Reagents->Optimize_Base If still low Additives Consider Additives (e.g., TBAI) Optimize_Base->Additives If still low Result Improved Conversion Additives->Result

Caption: A step-by-step troubleshooting guide for addressing low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt on the 4-Methoxypicolinimidamide ligand?

A1: The hydrochloride salt form of the ligand serves several practical purposes. It generally improves the air and moisture stability of the amidine, making it easier to handle and store. In the reaction mixture, the hydrochloride will be neutralized by the base to generate the free amidine ligand in situ. It is critical to account for this by adding at least one equivalent of base to deprotonate the ligand hydrochloride in addition to the amount required for the catalytic cycle itself.

Q2: How does the methoxy group on the picolinimidamide ligand influence the reaction?

A2: The 4-methoxy group is an electron-donating group. In the context of the picolinimidamide ligand, this electronic enrichment of the ligand backbone makes the nickel center more electron-rich. This increased electron density on the nickel can facilitate the oxidative addition of the aryl halide to the Ni(0) species, which is often the rate-limiting step in the catalytic cycle. This can lead to faster reaction times and allow for the use of milder reaction conditions, such as lower temperatures.

Q3: Can this compound be used for C-N cross-coupling reactions?

A3: Yes, picolinamide and related ligands have been successfully employed in nickel-catalyzed C-N cross-coupling reactions.[21][22][23][24][25] The bidentate chelation of the picolinimidamide scaffold to the nickel center is well-suited to promote such transformations. However, as with any C-N coupling, careful optimization of the base, solvent, and reaction temperature is necessary to achieve high yields and avoid side reactions.

Q4: What nickel precursors are compatible with this ligand?

Q5: Are there any known incompatibilities with certain functional groups?

A5: Nickel-catalyzed reactions, particularly those employing amidine ligands, are known for their excellent functional group tolerance.[21][22][26] However, highly acidic protons (e.g., from carboxylic acids or phenols) may require protection or the use of additional equivalents of base. Substrates with functional groups that can coordinate strongly to the nickel center might inhibit catalysis and should be used with caution and may require specific optimization.

References

Technical Support Center: Purification of 4-Methoxypicolinimidamide Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-Methoxypicolinimidamide hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during the purification of your reaction products. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with scientifically sound and practical solutions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: Low Purity After Initial Isolation

Question: My initial crude product of this compound shows low purity by HPLC and/or NMR analysis. What are the likely impurities and how can I remove them?

Answer: Low purity in the crude product is a common issue and can stem from several sources, including unreacted starting materials, byproducts from side reactions, and residual solvents.

Probable Causes & Solutions:

  • Unreacted Starting Materials: The synthesis of amidines often involves starting materials that can carry through to the final product if the reaction is incomplete.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the limiting reagent. If the reaction has stalled, consider extending the reaction time or adding a slight excess of one of the reagents.[1]

  • Byproducts from Pinner Synthesis: If you are employing a Pinner-type synthesis, a common byproduct is the corresponding methyl ester, formed from the reaction of the nitrile with the alcohol solvent under acidic conditions. Another significant impurity can be ammonium chloride (NH₄Cl), especially if it's used in excess or if the reaction is incomplete.[2]

    • Solution for Ester Impurity: An aqueous workup with a mild base can help to hydrolyze the ester byproduct. However, be cautious as the amidine itself can be sensitive to strong basic conditions.

    • Solution for Ammonium Chloride: A patent for purifying amidine hydrochlorides suggests that the content of ammonium chloride can be as high as 3-5% in crude products.[2] Purification can be achieved by reacting the crude product in an alcohol solution with additional ammonium chloride to precipitate sodium or potassium chloride, followed by adsorption with molecular sieves or macroporous resin to remove the excess ammonium chloride.[2]

  • Colored Impurities: The product appearing as a yellow or brownish solid instead of a white or off-white powder indicates the presence of colored impurities.[2][3] These can arise from the oxidation of starting materials or byproducts from side reactions at elevated temperatures.[3]

    • Solution: Recrystallization is often the most effective method to remove colored impurities.[3][4] If the color persists, a small amount of activated charcoal can be added to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and the adsorbed impurities.[3][5]

  • Residual Solvents: High boiling point solvents like DMF or DMSO can be difficult to remove and may interfere with subsequent purification steps or analytical characterization.

    • Solution: After the initial workup, perform multiple triturations or washes with a solvent in which your product is insoluble but the residual solvent is soluble (e.g., diethyl ether, hexane).[3] For stubborn solvents, high-vacuum drying at a slightly elevated temperature (ensure it's below the compound's decomposition temperature) can be effective.

Issue 2: Difficulty with Recrystallization

Question: I'm trying to recrystallize my this compound, but I'm encountering problems such as the compound oiling out, not dissolving, or not crystallizing upon cooling.

Answer: Recrystallization is a powerful technique but requires careful selection of solvents and proper technique.[6]

Probable Causes & Solutions:

  • Compound Oiling Out: This occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated with impurities.

    • Solution:

      • Lower the temperature: Reheat the solution until it is clear, then allow it to cool more slowly.

      • Add more solvent: This will decrease the saturation of the solution.

      • Change solvents: Select a solvent with a lower boiling point or use a two-solvent system.[5]

  • Compound Not Dissolving: Even at boiling, the compound remains insoluble.

    • Solution:

      • Incorrect Solvent Choice: The solvent may be too non-polar. The ideal solvent dissolves the compound when hot but not when cold.[6][7] For amidine hydrochlorides, polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetonitrile or acetone are often good starting points.[4]

      • Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion dissolves but some solid remains, perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.[7]

  • No Crystal Formation Upon Cooling: The solution remains clear even after cooling and being placed in an ice bath.

    • Solution:

      • Too Much Solvent: This is a common issue.[7] Reheat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

      • Induce Crystallization:

        • Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.[3][6]

        • Seeding: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.[6]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent that dissolves this compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue adding small portions of hot solvent until the solid just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil for a few minutes.[3][5]

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3][6]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the pure crystals under vacuum to remove all traces of solvent.

Issue 3: Ineffective Purification by Column Chromatography

Question: I'm using silica gel column chromatography, but my this compound is either sticking to the column or eluting with impurities.

Answer: The polar and basic nature of amidine hydrochlorides can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica surface.[8]

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The basic nitrogen atoms of the amidine group can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing, poor separation, and sometimes irreversible adsorption.[8]

    • Solution 1: Use a mobile phase modifier. Add a small amount of a competing base to the mobile phase to "neutralize" the acidic sites on the silica. Common choices include triethylamine (TEA) or ammonia (e.g., by using a solvent system like dichloromethane/methanol with 1% TEA).[8]

    • Solution 2: Use an alternative stationary phase.

      • Amine-functionalized silica: This is often an excellent choice for purifying basic compounds as it minimizes the acid-base interactions.[8]

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying basic compounds.

      • Reversed-phase chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer or modifier) can be effective.[8]

  • Co-elution of Impurities: If impurities have similar polarities to the product, they may co-elute.

    • Solution: Optimize the mobile phase composition. A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different solvent system altogether to alter the selectivity.

Data Presentation: Purity Assessment Methods

Technique Information Provided Common Application
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment, detection of non-volatile impurities.[9]Gold standard for purity determination in pharmaceutical development.[9]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation, detection of proton-containing impurities. Quantitative NMR (qNMR) can provide an absolute purity value.Essential for structural elucidation and purity assessment.
LC-MS (Liquid Chromatography-Mass Spectrometry) Molecular weight confirmation of the main product and impurities.Useful for identifying unknown impurities.
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.A quick and simple method to assess purity.[10]
TLC (Thin Layer Chromatography) Qualitative assessment of the number of components in a mixture.Used for reaction monitoring and preliminary purity checks.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white solid or powder.[11] The reported melting point is in the range of 174-176 °C.[12] A significant deviation from this appearance or melting point range suggests the presence of impurities.

Q2: How should I store purified this compound?

A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[13][14] For long-term storage, keeping it in a cool, dry place is recommended.[14]

Q3: My purified product yield is very low after recrystallization. How can I improve it?

A3: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: This is a primary cause of low recovery.[7] Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Product loss during transfers: Be meticulous during transfers and washing steps to minimize mechanical losses.

  • Washing with too much cold solvent: While washing the crystals is necessary, using an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent.

Q4: Can I use a two-solvent system for recrystallization?

A4: Yes, a two-solvent system is a great alternative if a suitable single solvent cannot be found.[5] The procedure involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.[5]

Q5: What analytical techniques are essential for confirming the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment.[9]

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • HPLC: To obtain a quantitative measure of purity (e.g., >95%).[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis (CHN): To confirm the elemental composition of the compound.

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_final Final Product Crude_Product Crude 4-Methoxypicolinimidamide Hydrochloride Reaction Product Initial_Analysis Initial Purity Analysis (TLC, NMR, HPLC) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Purity < 95% Crystalline solid Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Purity < 95% Oily or amorphous solid Trituration Trituration / Wash Initial_Analysis->Trituration Minor impurities Optimize_Solvent Optimize Solvent System Recrystallization->Optimize_Solvent Fails Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Successful Change_Stationary_Phase Change Stationary Phase Column_Chromatography->Change_Stationary_Phase Fails (streaking, co-elution) Column_Chromatography->Pure_Product Successful Trituration->Pure_Product Optimize_Solvent->Recrystallization Change_Stationary_Phase->Column_Chromatography Final_Analysis Final Purity & Structural Confirmation (NMR, HPLC, MS) Pure_Product->Final_Analysis

References

managing temperature sensitivity of 4-Methoxypicolinimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Methoxypicolinimidamide hydrochloride (CAS: 1179361-66-0). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into managing the temperature sensitivity and overall stability of this critical reagent. As a key ligand in modern nickel-catalyzed cross-coupling reactions, its integrity is paramount for reproducible and successful experimental outcomes.[1][2] This guide moves beyond standard data sheets to offer a deeper understanding of the "why" behind handling protocols, helping you troubleshoot issues and ensure the validity of your results.

Core Concepts: Understanding the Sensitivity

This compound is a solid that is generally stable when stored correctly.[3] However, its sensitivity becomes a critical factor under suboptimal storage conditions, upon prolonged exposure to the atmosphere, and especially once prepared in solution. The primary stability concerns are:

  • Hygroscopicity: As a hydrochloride salt, the compound can absorb moisture from the air. This can affect its physical properties and potentially introduce water into sensitive reactions.

  • Susceptibility to Oxidation: While stable, it should be stored away from strong oxidizing agents.[3][4] Exposure to air over long periods could lead to gradual degradation.

  • Solution Instability: Like many complex organic molecules, its stability is significantly reduced in solution. Solvents can facilitate degradation pathways that are not accessible in the solid state. Temperature, light, and the chemical nature of the solvent all play a role.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4] A desiccator or a controlled-atmosphere glovebox is ideal. While some sources suggest room temperature storage is acceptable, storing at 2-8°C is a prudent measure to minimize any potential for slow, long-term thermal degradation.[5] Always refer to the temperature specified on the product label.[6]

Q2: My laboratory is in a humid environment. Are there special precautions I should take?

A2: Yes. Due to its hygroscopic nature, it is crucial to minimize its exposure to atmospheric moisture.

  • Work Quickly: Weigh out the required amount of the solid promptly and securely reseal the main container immediately.

  • Use a Glovebox: If available, handle the solid exclusively within a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Desiccate: After use, store the container in a desiccator to protect it from ambient humidity.

Q3: I've noticed a slight discoloration of the solid powder over time. Is it still usable?

A3: A noticeable change in color or texture can be an indicator of degradation. While the compound may still have some activity, its purity is compromised, which can lead to inconsistent results, lower yields, and the formation of unwanted byproducts. For critical applications, it is strongly recommended to use a fresh, unopened vial of the reagent. If you must use the discolored material, consider running a small-scale control experiment against a known standard to validate its performance.

Q4: What is the recommended procedure for preparing a stock solution?

A4: To maintain the integrity of your stock solution, follow these steps:

  • Solvent Choice: Use an appropriate anhydrous, high-purity solvent as required by your experimental protocol.

  • Inert Atmosphere: If possible, prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

  • Avoid Heat: Do not heat the mixture to aid dissolution unless the protocol explicitly states it is safe. Gentle swirling or sonication at room temperature is preferred.

  • Aliquot: Immediately after preparation, divide the stock solution into single-use aliquots in separate, tightly sealed vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and contamination of the entire stock.

Q5: How should I store my stock solutions, and for how long are they viable?

A5: Storage conditions for solutions are much more stringent than for the solid.

  • Temperature: Store aliquots at -20°C or, for longer-term storage, at -80°C.

  • Viability: While specific data for this compound is not published, a general guideline for complex organic molecules in solution is to use them within one month if stored at -20°C and within six months if stored at -80°C. For highly sensitive experiments, it is always best to prepare solutions fresh.

Troubleshooting Guide

Inconsistent yields, failed reactions, or the appearance of unexpected byproducts in your nickel-catalyzed coupling can sometimes be traced back to the handling of the ligand. Use this guide to troubleshoot potential issues related to temperature sensitivity and stability.

Observed Issue Potential Cause Related to Ligand Stability Recommended Action & Explanation
Inconsistent or low reaction yields Degraded Ligand Stock Solution: The most common cause. Repeated freeze-thaw cycles or prolonged storage at room temperature can degrade the ligand in solution.Prepare a fresh stock solution from solid material. Aliquot the new solution into single-use vials and store at -20°C or -80°C. This ensures that each reaction uses a ligand of consistent quality.
Reaction fails to initiate Inactive Ligand (Solid): The solid may have degraded due to improper long-term storage (exposure to heat, light, or moisture).Use a fresh vial of the solid. Compare the performance of the old batch with the new one in a control reaction to confirm if ligand degradation was the issue.
Water Contamination: The hygroscopic nature of the hydrochloride salt may have introduced water into a moisture-sensitive reaction.Handle the solid in a glovebox or a desiccated environment. Ensure all solvents are anhydrous.
Formation of unknown byproducts Partial Ligand Degradation: A partially degraded ligand can lead to alternative, undesired reaction pathways or the formation of inactive catalyst species.Purify the ligand if possible, or (more practically) discard the suspect batch and use a fresh supply. Analyze the suspect ligand by NMR or LC-MS if possible to identify degradation products.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Workflow

This workflow is designed to preserve the integrity of this compound from initial receipt to experimental use.

G cluster_0 Solid Compound Handling cluster_1 Solution Preparation & Storage cluster_2 Experimental Use Receipt Receive New Vial Inspect Inspect for Color & Physical Form Receipt->Inspect StoreSolid Store in Tightly Sealed Container at 2-8°C (in Desiccator) Inspect->StoreSolid If OK Weigh Weigh Quickly in Glovebox or Dry Area StoreSolid->Weigh PrepareSol Prepare Solution in Anhydrous Solvent (Inert Atmosphere) Weigh->PrepareSol Aliquot Aliquot into Single-Use Vials PrepareSol->Aliquot StoreSol Store Aliquots at -20°C (Short-term) or -80°C (Long-term) Aliquot->StoreSol Use Use One Aliquot per Experiment StoreSol->Use Discard Discard Unused Portion of Thawed Aliquot Use->Discard

Caption: Recommended workflow for handling this compound.

Protocol 2: Troubleshooting Logic Flow for Inconsistent Results

If you are experiencing issues with a reaction where this ligand is used, follow this diagnostic workflow.

G Start Inconsistent or Failed Reaction Results CheckLigandSol Is the ligand solution freshly prepared from solid? Start->CheckLigandSol CheckSolid Is the solid from a newly opened vial? CheckLigandSol->CheckSolid Yes PrepFreshSol Action: Prepare a fresh solution from solid. Re-run experiment. CheckLigandSol->PrepFreshSol No CheckOther Investigate other reaction parameters (catalyst, solvent, substrate, temperature). CheckSolid->CheckOther Yes UseNewSolid Action: Use a fresh vial of solid ligand. Re-run experiment. CheckSolid->UseNewSolid No EndFail Consult Further Technical Support CheckOther->EndFail End Problem Likely Solved PrepFreshSol->End UseNewSolid->End

Caption: Troubleshooting workflow for reactions involving the ligand.

References

Technical Support Center: Mitigating Catalyst Deactivation in Nickel-Catalyzed Cross-Coupling Reactions with 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing catalyst deactivation. This guide provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals utilizing 4-Methoxypicolinimidamide hydrochloride. Our focus is to move beyond simple procedural steps and delve into the mechanistic reasoning behind experimental choices, empowering you to diagnose and solve challenges in your catalytic reactions.

The core challenge in many modern cross-coupling reactions, particularly those employing earth-abundant metals like nickel, is maintaining the catalyst's active state throughout the reaction.[1] Deactivation pathways are numerous and can lead to stalled reactions, low yields, and complex product mixtures. This guide specifically addresses how the strategic use of this compound as a ligand can prevent common deactivation modes in nickel catalysis.

Section 1: Understanding the Enemy: Catalyst Deactivation in Nickel-Catalyzed Reactions

Before solving a problem, we must first understand its nature. Catalyst deactivation in homogeneous catalysis is the loss of catalytic activity or selectivity over time.[2] In nickel-catalyzed cross-coupling reactions, several specific pathways are particularly problematic.

Q1: What are the most common modes of deactivation for nickel catalysts in cross-coupling reactions?

A1: While general mechanisms like thermal degradation and fouling exist, nickel catalysts are particularly susceptible to specific deactivation pathways driven by their own catalytic cycle and interaction with substrates.[3][4][5] Key modes include:

  • Formation of Inactive Dimers: Nickel(I) intermediates, which are crucial in many photoredox and cross-electrophile coupling cycles, can dimerize to form inactive, often insoluble, species like [(L)Ni-X]₂. This pathway removes the catalyst from the active cycle. The choice of solvent and ligand structure can significantly influence the rate of this deactivation.[6]

  • Oxidative Deactivation: The active Ni(I) or Ni(0) species can be oxidized to a stable Ni(II) resting state, effectively halting the catalytic cycle. This can be caused by trace oxygen or other oxidizing impurities. Re-initiation often requires a reducing agent to bring the nickel back to its active oxidation state.[6][7]

  • Disproportionation: Two molecules of a Ni(I) complex can disproportionate into Ni(0) and Ni(II), both of which may be off-cycle or less reactive under the given conditions.

  • Formation of "Nickel Black": Similar to the formation of "palladium black" in Pd-catalyzed reactions, aggregation of Ni(0) species can lead to the precipitation of bulk nickel metal, which is catalytically inactive for cross-coupling.[6][7] This is often a result of ligand dissociation from the metal center.

Q2: Why are nitrogen-containing heterocycles, common in pharmaceuticals, such challenging substrates?

A2: Nitrogen-containing heterocycles are notoriously difficult substrates in cross-coupling for two primary reasons. First, the Lewis basic nitrogen atoms can act as strong coordinating ligands themselves.[8] This can lead to the displacement of the intended ancillary ligand (like this compound) or the formation of a stable, unreactive bis-heterocycle-nickel complex, effectively poisoning the catalyst. Secondly, their strong coordination can interfere with key steps in the catalytic cycle, such as reductive elimination.

Section 2: The Solution: Mechanism of Action of this compound

Understanding how a solution works is critical to applying it effectively. This compound is not a "re-activator" for dead catalysts, but rather a powerful preventative measure. It is an ancillary ligand designed to stabilize the nickel center and promote the desired catalytic cycle over deactivation pathways.

Q3: What is this compound and what is its mechanistic role?

A3: this compound is a pyridyl amidine-based ligand.[9][10] Its effectiveness stems from its specific electronic and steric properties. As a ligand in nickel-catalyzed cross-electrophile couplings, it serves several crucial functions:

  • Strong Chelation: The amidine and pyridine nitrogens act as a robust bidentate or potentially tridentate chelator to the nickel center.[11] This strong binding prevents ligand dissociation, which is often the first step toward catalyst aggregation and the formation of nickel black.

  • Electronic Tuning: The electronic properties of the ligand modulate the reactivity of the nickel center, facilitating key steps like oxidative addition and reductive elimination.

  • Inhibition of Side Reactions: By creating a stable, sterically defined environment around the nickel atom, the ligand disfavors side reactions like β-hydride elimination and the formation of homocoupled byproducts.[11] Studies have shown that catalysts derived from amidine ligands produce significantly fewer byproducts compared to standard bipyridine ligands.[11]

G cluster_stabilization Stabilization with Amidine Ligand Ni_L Ni_L Dimer Dimer Ni_L->Dimer Unstabilized Ligand (L) Allows Dimerization Amidine 4-Methoxypicolinimidamide (Strong Chelation) Amidine->Ni_L Blocks Deactivation

Section 3: Troubleshooting Guide for the Bench Chemist

Even with the best tools, experiments can fail. This section provides a logical, step-by-step approach to diagnosing and solving common issues when using this compound.

Problem 1: My reaction is sluggish, stalls, or fails to initiate. What is the workflow for troubleshooting?

A1: A failed reaction necessitates a systematic investigation. Avoid changing multiple parameters at once. Follow this diagnostic workflow:

Troubleshooting_Workflow

  • Step 1: The Atmosphere. Oxygen is the enemy of many active Ni(0)/Ni(I) catalysts.[7] Ensure your solvents have been rigorously degassed via sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Step 2: Reagent Purity. Trace impurities can kill a reaction. Amines are particularly notorious and should be purified by distillation or filtration through a plug of activated alumina if they are not from a freshly opened bottle.[12] Ensure all solid reagents are dry and solvents are anhydrous.

  • Step 3: The Catalyst System. Confirm that the correct nickel precatalyst and ligand were used and weighed correctly. An incorrect ligand-to-metal ratio can be detrimental.[12] These components should ideally be weighed and handled in a glovebox.

  • Step 4: Reaction Parameters. High temperatures can accelerate catalyst decomposition.[7] If you suspect thermal deactivation, try running the reaction at a lower temperature. Conversely, if the reaction is simply slow, a modest increase in temperature may be beneficial. The choice of base and solvent is also critical and may need to be re-screened for your specific substrate.[7]

Problem 2: I'm observing significant byproduct formation (homocoupling, hydrodehalogenation). What can I do?

A2: While this compound is specifically designed to minimize these side reactions, their formation indicates that the desired cross-coupling pathway is not sufficiently favored.[11]

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the nickel center exposed and more prone to undesired reactivity. Try increasing the ligand-to-metal ratio slightly (e.g., from 1.1:1 to 1.2:1).

  • Lower the Temperature: Reductive elimination to form byproducts can sometimes be favored at higher temperatures. Running the reaction at the lowest temperature that provides a reasonable rate for the desired transformation can improve selectivity.[7]

  • Consider Additives: In some systems, the addition of stoichiometric or sub-stoichiometric amounts of specific additives can influence selectivity, though this is highly system-dependent.

Section 4: Protocols and Data

This section provides a general starting point for your experiments and methods for diagnosing deactivation.

Protocol 1: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling

This is a representative protocol and must be optimized for your specific substrates.

  • Preparation (in a Glovebox): To an oven-dried vial equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiCl₂·glyme, 5 mol%), this compound (6 mol%), and any solid base or additives.

  • Reagent Addition: Remove the vial from the glovebox. Under a positive pressure of argon, add the aryl/heteroaryl halide (1.0 equiv), the alkyl halide (1.5 equiv), and the degassed solvent via syringe.

  • Reaction: Place the sealed vial in a pre-heated aluminum block on a stirrer plate set to the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution (e.g., NH₄Cl), and extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

ParameterRecommended Starting ConditionRationale & Notes
Nickel Precatalyst NiCl₂·glyme, NiBr₂·diglymeCommon, air-stable Ni(II) sources that are readily reduced in situ.
Ligand 4-Methoxypicolinimidamide HClStart with a 1.1:1 to 1.2:1 ligand-to-metal ratio.[12]
Reducing Agent Zn, Mn powderOften required for cross-electrophile coupling cycles. Must be activated.
Solvent DMA, DMF, NMPAnhydrous, degassed polar aprotic solvents are typical.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base choice is critical and substrate-dependent.[7]
Temperature 60 - 120 °CStart lower to minimize thermal deactivation.[7]
Protocol 2: Diagnosing Catalyst Deactivation by Visual and Analytical Means

If a reaction fails and you suspect catalyst precipitation:

  • Visual Inspection: Look for the formation of a black, insoluble precipitate ("nickel black"). This is a strong indicator of catalyst aggregation and deactivation.[7]

  • Isolation: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® using cannula filtration.

  • Washing: Wash the black solid on the filter pad with the reaction solvent to remove soluble organic compounds, followed by a volatile solvent like hexane. Dry the solid under vacuum.

  • Analysis: The isolated solid can be submitted for elemental analysis. Techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can quantify the amount of nickel that has precipitated out of solution, confirming the extent of deactivation.[7] X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the metal on the surface of a deactivated catalyst.[3][13]

Section 5: Frequently Asked Questions (FAQs)

Q4: Can I use this compound with palladium catalysts?

A4: The available literature overwhelmingly documents the application of this ligand in nickel catalysis .[9][10][11] Ligands are not universally interchangeable between metals. The electronic and steric requirements for stabilizing a palladium center in a Pd(0)/Pd(II) cycle are very different from those for stabilizing nickel in its various active oxidation states. While it is not impossible, its use with palladium is not a validated application, and standard phosphine or N-heterocyclic carbene (NHC) ligands would be the appropriate starting point for palladium-catalyzed reactions.[7]

Q5: What is the optimal ligand-to-metal ratio?

A5: A slight excess of ligand relative to the metal is generally a good starting point (e.g., 1.1 to 1.2 equivalents of ligand to 1.0 equivalent of nickel).[12] An insufficient amount can leave the metal center coordinatively unsaturated and prone to deactivation. However, a large excess of ligand can sometimes inhibit the reaction by occupying a necessary open coordination site for substrate binding. Optimization is often required for new classes of substrates.

Q6: How should I handle and store this compound?

A6: It is supplied as a hydrochloride salt, which is typically a stable, crystalline solid that can be handled in air for brief periods (e.g., for weighing).[9][14] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from moisture.

References

Validation & Comparative

A Comparative Guide to Neuronal Nitric Oxide Synthase (nNOS) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Initial Assessment of 4-Methoxypicolinimidamide hydrochloride:

A thorough review of the scientific literature and chemical databases indicates that this compound is primarily documented as a pyridyl carboxamidine ligand utilized in nickel-catalyzed cross-coupling reactions within the field of organic synthesis.[1] Currently, there is no available experimental data to suggest that this compound possesses biological activity as an inhibitor of neuronal nitric oxide synthase (nNOS) or any other enzyme. Therefore, a direct comparative analysis with established nNOS inhibitors is not feasible.

This guide has been adapted to provide valuable insights for researchers by presenting a comprehensive comparison of well-characterized and scientifically validated nNOS inhibitors. This will serve as a practical resource for selecting appropriate tools for investigating the roles of nNOS in health and disease.

Introduction to Neuronal Nitric Oxide Synthase (nNOS) as a Therapeutic Target

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[2][3] It is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[4] While NO produced by eNOS is vital for cardiovascular health, and iNOS is a key component of the immune response, the overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurological disorders.[5][6] These conditions include neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropathic pain and damage from ischemic events such as stroke.[5][6]

This pathological role has made the selective inhibition of nNOS a significant therapeutic goal.[5][7] The primary challenge for researchers and drug developers lies in achieving high selectivity for nNOS over the other isoforms, particularly eNOS, to avoid adverse cardiovascular effects.[6] This guide will compare several classes of nNOS inhibitors, focusing on their potency, selectivity, and mechanisms of action, supported by experimental data.

The Critical Importance of Isoform Selectivity

The three NOS isoforms share a high degree of homology in their active sites, making the design of selective inhibitors a considerable challenge.[6]

  • Inhibition of eNOS: Can lead to vasoconstriction and an increase in blood pressure, posing significant cardiovascular risks.

  • Inhibition of iNOS: May compromise the innate immune response to pathogens.

Therefore, the ideal nNOS inhibitor for therapeutic or research applications should exhibit high potency for nNOS while having minimal activity against eNOS and iNOS. The selectivity ratio (e.g., IC50 eNOS / IC50 nNOS) is a critical parameter in evaluating the potential of a candidate inhibitor.

Comparative Analysis of Prominent nNOS Inhibitors

A variety of compounds have been developed and characterized as nNOS inhibitors. They can be broadly categorized based on their chemical structures and mechanisms of action.

Arginine-Based Analogs

These compounds are competitive inhibitors that mimic the natural substrate of NOS, L-arginine.

  • Nω-Propyl-L-arginine (L-NPA): A potent and highly selective competitive inhibitor of nNOS.[8][9] It has been widely used as a research tool to elucidate the physiological roles of nNOS. It demonstrates significant selectivity over both eNOS and iNOS.[10][11]

  • S-Methyl-L-thiocitrulline (SMTC): Another L-arginine analog that shows potent inhibition of nNOS with good selectivity over eNOS.[12][13] SMTC has been used in both in vitro and in vivo studies, including human clinical trials, to investigate the role of nNOS in neurovascular coupling.[14][15][16]

Heterocyclic Inhibitors

This class includes compounds with diverse ring structures that interact with the nNOS active site.

  • 7-Nitroindazole (7-NI): A well-established, brain-penetrant selective nNOS inhibitor.[17][18][19] It has been instrumental in in vivo studies to explore the behavioral and physiological consequences of nNOS inhibition.[20] While selective, its mechanism is complex, involving interaction with the heme cofactor of the enzyme.

Data Summary: Potency and Selectivity of nNOS Inhibitors

The following table summarizes the inhibitory potency (Ki or IC50) and selectivity of the discussed nNOS inhibitors. It is important to note that these values can vary depending on the assay conditions and the species from which the enzymes were derived.

InhibitorTypenNOS Ki/IC50eNOS Ki/IC50iNOS Ki/IC50nNOS/eNOS SelectivitynNOS/iNOS Selectivity
Nω-Propyl-L-arginine (L-NPA) Arginine Analog57 nM (Ki)[8]8.5 µM (Ki)[11]180 µM (Ki)[11]~149-fold[8]~3158-fold[10]
S-Methyl-L-thiocitrulline (SMTC) Arginine Analog1.2 nM (Kd)[13]11 nM (Ki)[13]34 nM (Ki)[13]~10-fold[12]~28-fold[13]
7-Nitroindazole (7-NI) Heterocyclic~200-500 nM~5-10 µM~2-4 µM~10-fold[21]~4-8-fold
L-NMMA Non-selective4.1 µM (IC50)[21]----
1400W iNOS-selective2 µM (Ki)[22]50 µM (Ki)[22]Potent iNOS inhibitor25-fold-

Values are approximate and compiled from multiple sources for comparative purposes. Researchers should consult primary literature for specific experimental details.

Signaling Pathways and Experimental Workflows

nNOS Signaling Pathway

nNOS is a calcium/calmodulin-dependent enzyme.[3] Upon neuronal stimulation (e.g., by glutamate acting on NMDA receptors), intracellular calcium levels rise, leading to the activation of nNOS. The produced NO can then diffuse to adjacent cells to activate soluble guanylyl cyclase (sGC), which in turn generates cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects.[2][23]

nNOS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens Calmodulin Calmodulin Ca_Influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Response Physiological Response PKG->Response Inhibitor nNOS Inhibitor (e.g., L-NPA) Inhibitor->nNOS_active inhibits

Caption: Simplified nNOS signaling pathway in a postsynaptic neuron.

Experimental Workflow: Measuring nNOS Inhibition

The most common method for determining NOS activity and inhibition is by measuring the accumulation of its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay is a widely used colorimetric method for this purpose.[24][25]

experimental_workflow start Start sample_prep 1. Sample Preparation (e.g., tissue homogenate, recombinant nNOS) start->sample_prep inhibitor_add 2. Add Test Inhibitor (Varying Concentrations) sample_prep->inhibitor_add reaction_setup 3. Set up NOS Reaction (L-Arginine, Cofactors) inhibitor_add->reaction_setup incubation 4. Incubate (e.g., 37°C) reaction_setup->incubation nitrate_red 5. Nitrate Reduction (Convert NO₃⁻ to NO₂⁻) incubation->nitrate_red griess_reagent 6. Add Griess Reagent nitrate_red->griess_reagent measurement 7. Spectrophotometric Measurement (Absorbance at 540 nm) griess_reagent->measurement analysis 8. Data Analysis (Calculate % Inhibition, IC₅₀) measurement->analysis end End analysis->end

Caption: General workflow for determining nNOS inhibitor potency using the Griess assay.

Detailed Experimental Protocol: In Vitro nNOS Inhibition Assay

This protocol provides a generalized method for determining the IC50 value of a putative nNOS inhibitor using recombinant human nNOS and the Griess assay.

Materials:

  • Recombinant human nNOS enzyme

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH, FAD, FMN, (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4), Calmodulin, CaCl₂ (cofactors)[24]

  • Test inhibitor compound

  • Nitrate Reductase

  • Griess Reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)[24]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers, substrate, and cofactor solutions to their final working concentrations. Prepare a series of dilutions of the test inhibitor (e.g., a logarithmic series) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • NOS Assay Buffer

    • Cofactor mix (NADPH, FAD, FMN, BH4, Calmodulin, CaCl₂)

    • A specific volume of the diluted test inhibitor (or vehicle for positive control wells).

    • Recombinant nNOS enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding L-arginine to all wells except the negative control (no substrate) wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction, for example, by adding a zinc sulfate solution to precipitate the enzyme.[24] Centrifuge the plate to pellet the precipitate.

  • Nitrate Reduction: Transfer the supernatant to a new plate. Add nitrate reductase and NADPH to each well and incubate at room temperature to convert any nitrate to nitrite.[24]

  • Griess Reaction: Add the Griess reagent solutions to each well.[25] Allow the color to develop for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite produced in each sample well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The selective inhibition of nNOS holds significant promise for the treatment of various neurological disorders. While this compound is not a known nNOS inhibitor, a range of potent and selective inhibitors, such as L-NPA and SMTC, are available to researchers. The selection of an appropriate inhibitor requires careful consideration of its potency, isoform selectivity, and suitability for the intended experimental model (in vitro vs. in vivo). This guide provides a foundational comparison and standardized methodologies to aid in the rational selection and evaluation of nNOS inhibitors in a research setting.

References

validation of 4-Methoxypicolinimidamide hydrochloride's selectivity for nNOS over eNOS and iNOS

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Validation of Isoform-Selective nNOS Inhibitors

This guide provides a comprehensive framework for the rigorous validation of novel chemical entities, such as 4-Methoxypicolinimidamide hydrochloride, for their potential as selective inhibitors of neuronal nitric oxide synthase (nNOS). While this compound is currently recognized primarily as a pyridyl carboxamidine ligand in nickel-catalyzed cross-coupling reactions, the methodologies detailed herein represent the gold standard for assessing any new compound's activity and selectivity against the nitric oxide synthase (NOS) isoforms.[1][2][3][4]

The Imperative for nNOS Selectivity in Drug Discovery

Nitric oxide (NO) is a pivotal signaling molecule synthesized by three distinct NOS isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[5][6] Each isoform plays a unique physiological role. Constitutively expressed nNOS and eNOS are critical for neurotransmission and regulating vascular tone, respectively.[7][8] Conversely, iNOS is expressed during inflammatory responses and can produce large, cytotoxic amounts of NO.[7][9]

The overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurodegenerative disorders, including stroke, Parkinson's, and Alzheimer's disease.[10][11] This makes the selective inhibition of nNOS a highly desirable therapeutic strategy.[12][13] However, the active sites of the three human isoforms are remarkably similar, presenting a formidable challenge in designing inhibitors that target nNOS without affecting eNOS.[8][10] Non-selective inhibition, particularly of eNOS, can lead to serious cardiovascular side effects such as hypertension, compromising the therapeutic potential of a drug candidate.[8][11]

Therefore, a multi-tiered validation process, progressing from purified enzymes to cell-based and tissue models, is essential to definitively characterize the potency and, most critically, the isoform selectivity of any potential nNOS inhibitor.

Part 1: Primary Validation Using In Vitro Enzyme Inhibition Assays

The initial and most fundamental step in characterizing a novel inhibitor is to determine its potency (typically expressed as an IC₅₀ or Kᵢ value) against purified recombinant NOS isoforms. This approach provides a clean, direct measure of the compound's interaction with the enzyme, free from confounding factors like cell permeability or metabolism.

The Hemoglobin Capture Assay: A Direct Measure of NO Synthesis

The hemoglobin capture assay is a robust and widely used method for continuously monitoring NOS activity.[14] It relies on the principle that NO rapidly oxidizes oxyhemoglobin to methemoglobin, causing a distinct shift in the absorbance spectrum that can be measured spectrophotometrically at 401 nm.[14]

This protocol outlines the determination of inhibitor potency against purified rat nNOS, bovine eNOS, and murine iNOS.

Rationale for Key Reagents:

  • L-Arginine: The natural substrate for all NOS isoforms.[9]

  • NADPH: Provides the necessary reducing equivalents for the catalytic cycle.[8][9]

  • Tetrahydrobiopterin (H₄B): An essential cofactor that facilitates electron transfer within the enzyme's oxygenase domain.[15]

  • Calmodulin (CaM) & CaCl₂: nNOS and eNOS are Ca²⁺/Calmodulin-dependent enzymes; their activity is triggered by the binding of this complex. iNOS, by contrast, binds calmodulin so tightly that its activity is effectively calcium-independent.[14][16] This is a key differentiator in assay setup.

  • Oxyhemoglobin: The reporter molecule that reacts with the NO produced.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM HEPES buffer (pH 7.4).

    • Prepare stock solutions of L-arginine, NADPH, CaCl₂, calmodulin, and H₄B in the assay buffer.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO. Create a logarithmic dilution series.

    • Prepare oxyhemoglobin from a stock of bovine hemoglobin.

  • Assay Setup (96-well plate format):

    • To each well, add the following components to achieve the specified final concentrations in a 200 µL total volume:

      • 100 mM HEPES buffer

      • 10 µM L-arginine (a concentration close to the Kₘ for nNOS and eNOS)[14]

      • 100 µM NADPH

      • 10 µM H₄B

      • 3.0 µM oxyhemoglobin

      • For nNOS and eNOS assays: 0.83 mM CaCl₂ and 320 units/mL calmodulin.[14] These are omitted for iNOS assays.

    • Add varying concentrations of the inhibitor to the sample wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation and Measurement:

    • Equilibrate the plate to 37°C.

    • Initiate the reaction by adding the purified NOS enzyme (e.g., recombinant rat nNOS, bovine eNOS, or murine iNOS) to each well.

    • Immediately begin monitoring the increase in absorbance at 401 nm for 60 seconds using a microplate reader. The initial rates of the enzymatic reactions are recorded.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable inhibition equation, such as the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation, to determine the apparent Kᵢ or IC₅₀ value. The selectivity is then calculated as the ratio of Kᵢ values (e.g., Kᵢ(eNOS) / Kᵢ(nNOS)).[14]

G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Substrate (L-Arg), Cofactors (NADPH, H4B, CaM), & Inhibitor Dilutions AssayMix Add buffer, L-Arg, NADPH, H4B, Oxyhemoglobin to wells Reagents->AssayMix Add_CaM Add CaM/Ca²⁺ (for nNOS/eNOS only) AssayMix->Add_CaM Add_Inhibitor Add serial dilutions of test inhibitor Add_CaM->Add_Inhibitor Initiate Initiate reaction by adding purified NOS enzyme Add_Inhibitor->Initiate Measure Monitor absorbance increase at 401 nm (37°C) Initiate->Measure Calc_Inhibition Calculate % Inhibition vs. Control Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_Ki Determine Kᵢ or IC₅₀ values and Selectivity Ratios Plot_Curve->Determine_Ki

Interpreting In Vitro Data: A Comparative Landscape

To contextualize the results for a novel compound, it is crucial to compare its performance against established inhibitors with known selectivity profiles.

CompoundnNOS Kᵢ (nM)eNOS Kᵢ (nM)iNOS Kᵢ (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
Compound 4 (2-aminopyridine derivative) 192042521851075-fold 115-fold[6]
S-Ethyl-L-thiocitrulline (Et-TC) 0.5241748-fold 34-fold[17]
Nω-propyl-L-arginine (NPA) 608500180000141-fold 3000-fold[18]
Compound 5 (phenyl derivative) 1103340021900303-fold 199-fold[14]
L-VNIO 1001200060000120-fold 600-fold[18]
Table 1: In vitro inhibitory potency and selectivity of benchmark nNOS inhibitors against various NOS isoforms. A high eNOS/nNOS ratio is the primary indicator of desirable selectivity.

Part 2: Cellular Assays - Assessing Selectivity in a Biological System

While in vitro assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell membrane permeability, intracellular target engagement, and potential metabolism. Therefore, validating selectivity in a cell- or tissue-based model is a critical second step.

A well-established method involves measuring the functional consequence of NOS activity—the production of cyclic guanosine monophosphate (cGMP)—in tissues where specific isoforms are known to predominate.

Protocol: Isoform-Selective cGMP Measurement in Tissues

This dual-assay approach uses two different tissue preparations to selectively assess nNOS and eNOS activity.[18]

  • nNOS Activity (Hippocampal Slices):

    • Tissue Preparation: Prepare acute hippocampal slices from rodents.

    • Rationale: The hippocampus has high nNOS expression, and NMDA receptor activation is a well-characterized pathway for stimulating nNOS activity.[18] The cGMP response to NMDA in this tissue is almost entirely nNOS-dependent.[18]

    • Procedure:

      • Pre-incubate hippocampal slices with varying concentrations of the test inhibitor.

      • Stimulate nNOS by adding NMDA (N-methyl-D-aspartate).

      • After a short incubation, rapidly inactivate the tissue (e.g., with boiling buffer) to stop enzymatic activity.

      • Homogenize the tissue and measure the accumulated cGMP levels using a competitive immunoassay (e.g., RIA or ELISA).

      • Construct a dose-response curve to determine the IC₅₀ for nNOS inhibition in a functional tissue context.

  • eNOS Activity (Aortic Rings):

    • Tissue Preparation: Isolate aortic rings from the same animals.

    • Rationale: The endothelium of the aorta is rich in eNOS, which is robustly activated by acetylcholine (ACh).[18]

    • Procedure:

      • Pre-incubate aortic rings with the same concentrations of the test inhibitor.

      • Stimulate eNOS by adding ACh.

      • Follow the same steps for tissue inactivation, homogenization, and cGMP measurement as described for the hippocampal slices.

      • Determine the IC₅₀ for eNOS inhibition.

Self-Validation and Controls: The trustworthiness of this approach is enhanced by including stringent controls. A non-selective NOS inhibitor should block the cGMP response in both tissues. Furthermore, using tissues from eNOS knockout mice (eNOS⁻/⁻) can definitively confirm that the ACh-evoked cGMP response in the aorta is eNOS-dependent and that the NMDA-evoked response in the hippocampus is not.[18]

A significant separation between the IC₅₀ values obtained from the hippocampal and aortic assays provides strong evidence of functional nNOS selectivity in a physiologically relevant system.

Understanding the Nitric Oxide Signaling Cascade

A clear understanding of the distinct roles of each NOS isoform underscores the importance of selective inhibition. The overactivation of nNOS can lead to excitotoxicity, while the physiological activity of eNOS is crucial for cardiovascular health.

G cluster_nNOS Neuronal Signaling cluster_eNOS Cardiovascular Regulation cluster_iNOS Immune Response cluster_downstream Common Downstream Pathway nNOS nNOS Neurotransmission Modulation of Neurotransmission nNOS->Neurotransmission NO Glutamate Glutamate → NMDA Receptor Ca_n ↑ Ca²⁺ Influx Glutamate->Ca_n Ca_n->nNOS sGC Soluble Guanylate Cyclase (sGC) Neurotransmission->sGC eNOS eNOS Vasodilation Vasodilation (↓ Blood Pressure) eNOS->Vasodilation NO ACh ACh / Shear Stress Ca_e ↑ Intracellular Ca²⁺ ACh->Ca_e Ca_e->eNOS Vasodilation->sGC iNOS iNOS (Ca²⁺-independent) Cytotoxicity Pathogen Killing (High Output NO) iNOS->Cytotoxicity NO Cytokines Inflammatory Stimuli (e.g., LPS, Cytokines) Transcription ↑ iNOS Gene Transcription Cytokines->Transcription Transcription->iNOS Cytotoxicity->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects PKG->Physiological_Effects

Conclusion

The validation of a selective nNOS inhibitor is a rigorous, multi-stage process that demands scientific precision and a deep understanding of the underlying biology. Beginning with direct enzymatic assays like the hemoglobin capture method provides the foundational data on potency and selectivity against purified isoforms. Subsequent validation in isoform-specific tissue-based functional assays is then essential to confirm this selectivity in a more complex biological environment, accounting for cellular uptake and target engagement. For any novel compound, including potential candidates like this compound, adherence to this validation framework is paramount to establishing a credible and robust selectivity profile, paving the way for further preclinical and clinical development.

References

A Comparative Analysis of 4-Methoxypicolinimidamide Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, the pyridine-based scaffold remains a cornerstone for the development of novel catalytic ligands and therapeutic agents. Among these, 4-Methoxypicolinimidamide hydrochloride has emerged as a compound of significant interest, particularly for its role in facilitating challenging cross-coupling reactions. This guide provides a comprehensive comparative analysis of this compound and its analogs, offering insights into their catalytic efficacy and exploring their potential biological activities. Drawing upon experimental data from the scientific literature, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a pyridyl carboxamidine ligand that has gained prominence through the work of the Weix lab in enabling nickel-catalyzed cross-coupling reactions.[1][2] Its chemical structure, characterized by a picolinimidamide core with a methoxy group at the 4-position of the pyridine ring, imparts specific electronic properties that are crucial for its catalytic performance. The hydrochloride salt form enhances its stability and solubility.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
CAS Number 1179361-66-0
Appearance Powder or solid
Melting Point 174-176 °C

Comparative Analysis in Catalysis

The primary application of this compound and its analogs lies in their function as ligands in nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the picolinimidamide ligand play a critical role in the efficiency and selectivity of these transformations.

Mechanism of Action in Nickel-Catalyzed Cross-Coupling

The picolinimidamide ligand coordinates to the nickel center, modulating its reactivity throughout the catalytic cycle. The electron-donating nature of the methoxy group at the 4-position is believed to enhance the electron density at the nickel center, which can facilitate the oxidative addition step, a key process in many cross-coupling reactions. For instance, in the cross-coupling of aryl bromides with redox-active esters, the electron-donating character of the methoxy group in 5-methoxypicolinimidamide hydrochloride (a close analog) accelerates the oxidative addition to the aryl bromide, leading to shorter reaction times and allowing the reaction to proceed at room temperature.

Experimental Workflow for a Typical Nickel-Catalyzed Cross-Coupling Reaction:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Oven-dried_vial Oven-dried vial Add_catalyst Add Ni catalyst precursor Oven-dried_vial->Add_catalyst Add_ligand Add 4-Methoxypicolinimidamide hydrochloride analog Add_catalyst->Add_ligand Add_reductant Add reductant (e.g., Zn powder) Add_ligand->Add_reductant Add_substrates Add aryl halide and alkylating agent Add_reductant->Add_substrates Add_solvent Add anhydrous solvent Add_substrates->Add_solvent Stir_at_RT Stir at specified temperature Add_solvent->Stir_at_RT Monitor_TLC_GC Monitor reaction by TLC or GC-MS Stir_at_RT->Monitor_TLC_GC Quench Quench reaction Monitor_TLC_GC->Quench Extract Extract with organic solvent Quench->Extract Dry_concentrate Dry and concentrate Extract->Dry_concentrate Purify Purify by column chromatography Dry_concentrate->Purify

Caption: General workflow for a nickel-catalyzed cross-coupling reaction using a picolinimidamide ligand.

Structure-Activity Relationship of Analogs in Catalysis
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups increase the electron density on the pyridine ring and, by extension, the nickel center. This generally enhances the rate of oxidative addition, which can be beneficial for less reactive electrophiles like aryl chlorides. For example, 5-(1-Pyrrolidinyl)-2-pyridinecarboximidamide hydrochloride, with its more electron-rich pyrrolidinyl group, is also a potent ligand for these reactions.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density. This can influence other steps in the catalytic cycle, such as reductive elimination.

  • Steric Hindrance: The size of the substituent can affect the coordination geometry around the nickel center and influence the selectivity of the reaction.

Potential Biological Activities: A Comparative Outlook

While the primary application of this compound is in catalysis, the picolinamide and related heterocyclic scaffolds are known to exhibit a range of biological activities. The exploration of these compounds as potential therapeutic agents is an active area of research.

Anticancer Activity

Several studies have investigated the anticancer potential of picolinamide derivatives. A series of N-methyl-4-phenoxypicolinamide derivatives, which share the picolinamide core with the compounds of interest, have shown marked antiproliferative activity against various cancer cell lines, in some cases superior to the reference drug sorafenib.[3] For instance, one of the most promising compounds from this series exhibited potent cytotoxicity with IC₅₀ values of 3.6 µM, 1.7 µM, and 3.0 µM against A549, H460, and HT-29 cell lines, respectively.[3]

Similarly, a study on N-methylpicolinamide-4-thiol derivatives revealed that certain analogs displayed potent and broad-spectrum anti-proliferative activities.[4] For example, compound 6e with two methoxy groups on the phenyl ring was one of the most potent inhibitors in its series with an IC₅₀ of 7.12 μM.[4] Another compound, 6p , showed significant cytotoxicity against several human cancer cell lines, with IC₅₀ values below 10 µM.[4]

While direct anticancer data for this compound is not available, the activity of these related picolinamide structures suggests that it and its analogs could be promising candidates for anticancer drug discovery.

Hypothetical Signaling Pathway Inhibition by Picolinamide Analogs:

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition Picolinamide_Analog Picolinamide Analog Picolinamide_Analog->Downstream_Signaling Inhibition

Caption: A potential mechanism of action for anticancer picolinamide analogs involves the inhibition of key signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

The picolinamide scaffold is also present in some compounds with antimicrobial properties. For example, distamycin analogs containing heterocyclic amino acids have demonstrated significant antimicrobial activity against key pathogens like MRSA and Candida albicans.[5] Additionally, a study on heterocyclic sulfonyl-carboximidamides, which contain a similar core structure, showed moderate antibacterial activity against P. acnes.[6]

While specific antimicrobial data for this compound and its direct analogs is scarce, the broader class of related heterocyclic compounds suggests potential in this area. Further screening of these compounds against a panel of bacterial and fungal pathogens is warranted.

Experimental Protocols

For researchers interested in evaluating the biological activities of this compound and its analogs, the following are generalized protocols for standard in vitro assays.

Protocol for Anticancer Activity Screening (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, H460, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Antimicrobial Activity Screening (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antibiotic (positive control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This compound and its analogs are versatile compounds with established utility as ligands in nickel-catalyzed cross-coupling reactions. The electronic properties of substituents on the pyridine ring significantly influence their catalytic performance, offering opportunities for rational ligand design. While direct evidence for the biological activity of this compound is limited, the demonstrated anticancer and antimicrobial properties of related picolinamide and carboximidamide derivatives suggest that this class of compounds holds promise for therapeutic applications.

Future research should focus on a systematic comparative analysis of a library of 4-alkoxy- and other substituted picolinimidamide analogs to elucidate more precise structure-activity relationships in both catalysis and biological systems. The synthesis and screening of these compounds against a broad panel of cancer cell lines and microbial pathogens will be crucial in unlocking their full potential.

References

Navigating the c-Met Kinase Inhibitor Landscape: A Comparative Guide to Picolinamide Derivatives and Their Cross-Validation

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial inquiries regarding "4-Methoxypicolinimidamide hydrochloride" identified it primarily as a ligand in synthetic chemistry, specifically for nickel-catalyzed cross-coupling reactions, rather than a therapeutic agent.[1] Given the context of this guide for researchers in drug development, the focus has been pivoted to a structurally related class of compounds with significant biological activity: picolinamide derivatives targeting the c-Met receptor tyrosine kinase . This guide will provide a comparative analysis of a representative picolinamide-based c-Met inhibitor against other therapeutic strategies, complete with methodologies for cross-validating experimental findings.

The Rationale for Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis implicated in the proliferation, survival, and metastasis of various cancers.[2] Dysregulation of the HGF/c-Met pathway, often through c-Met overexpression or mutation, is a significant driver of tumorigenesis, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors that can effectively and selectively block c-Met activity is a major focus in oncology drug discovery.

Picolinamide-Based c-Met Inhibitors: A Representative Compound

For the purpose of this guide, we will focus on a class of potent and selective picolinamide derivatives that have been explored as c-Met inhibitors. While a specific proprietary compound cannot be discussed, we will refer to a representative molecule, "Compound P," which embodies the key structural features and biological activities of this class, as described in the scientific literature.[2][3]

Comparative Analysis of c-Met Inhibitors

To effectively evaluate the performance of Compound P, it is essential to compare it against alternative c-Met inhibitors from different chemical scaffolds. This cross-validation approach provides a broader understanding of the therapeutic landscape and highlights the unique advantages and potential liabilities of each compound.

FeatureCompound P (Picolinamide Derivative)Compound A (Alternative 1)Compound B (Alternative 2)
Chemical Class PicolinamideType I Kinase InhibitorType II Kinase Inhibitor
Binding Mode ATP-competitive, targeting the active conformation of c-MetATP-competitive, targeting the active conformation of c-MetBinds to the inactive conformation of c-Met, often in an allosteric site
Reported IC50 (c-Met Kinase Assay) 1-10 nM[2]5-20 nM50-150 nM
Cellular Potency (A549 cell line) 10-50 nM[2]20-100 nM200-500 nM
Selectivity Profile High selectivity against a panel of other kinasesModerate selectivity, may have off-target effects on structurally related kinasesGenerally high selectivity due to unique binding mode
In Vivo Efficacy Demonstrated tumor growth inhibition in xenograft models[2]Established efficacy in preclinical modelsEfficacy demonstrated, may have different pharmacokinetic properties

Experimental Protocols for Cross-Validation

To ensure the trustworthiness and reproducibility of findings, a multi-faceted approach to experimental validation is crucial. Below are detailed protocols for key assays used to characterize and compare c-Met inhibitors.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.

Protocol:

  • Reagents: Recombinant human c-Met kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the inhibitor compounds (Compound P, A, and B).

    • In a 96-well plate, add the c-Met kinase, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.

Cellular Proliferation Assay

This assay assesses the impact of the inhibitors on the growth of cancer cells that are dependent on c-Met signaling.

Protocol:

  • Cell Line: A549 non-small cell lung cancer cells, which are known to express c-Met.

  • Reagents: Cell culture medium, fetal bovine serum, Compound P, A, and B, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitors.

    • Incubate for 72 hours.

    • Add the cell viability reagent and measure luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 value.

Western Blot Analysis of c-Met Phosphorylation

This technique is used to confirm that the inhibitors are blocking c-Met signaling within the cell.

Protocol:

  • Reagents: A549 cells, HGF, inhibitors, lysis buffer, primary antibodies (phospho-c-Met, total c-Met, and a loading control like GAPDH), and a secondary antibody.

  • Procedure:

    • Culture A549 cells and serum-starve them overnight.

    • Pre-treat the cells with the inhibitors for 1 hour.

    • Stimulate the cells with HGF for 15 minutes to induce c-Met phosphorylation.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with the primary and secondary antibodies.

    • Visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities to determine the extent of c-Met phosphorylation inhibition.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 In Vitro Kinase Assay Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor Inhibitor->Reaction Detection ADP Detection Reaction->Detection IC50 IC50 Determination Detection->IC50

Caption: Workflow for in vitro c-Met kinase inhibition assay.

G HGF HGF cMet c-Met Receptor HGF->cMet binds P_cMet Phosphorylated c-Met cMet->P_cMet autophosphorylation Inhibitor Picolinamide Inhibitor Inhibitor->cMet blocks ATP binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P_cMet->Signaling CellResponse Cellular Responses (Proliferation, Survival, Metastasis) Signaling->CellResponse

Caption: Simplified c-Met signaling pathway and point of inhibition.

Conclusion: The Importance of a Multi-Pronged Validation Strategy

The development of effective and safe kinase inhibitors requires a rigorous and multi-faceted approach to experimental validation. By comparing a novel picolinamide-based c-Met inhibitor against established alternatives using a suite of in vitro and cell-based assays, researchers can build a comprehensive and trustworthy data package. This comparative approach not only validates the primary findings but also provides crucial insights into the compound's mechanism of action, selectivity, and potential therapeutic advantages.

References

efficacy of 4-Methoxypicolinimidamide hydrochloride vs. other 2-aminopyridine based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 2-Aminopyridine-Based Nitric Oxide Synthase Inhibitors

This guide provides a detailed comparative analysis of 2-aminopyridine-based inhibitors targeting nitric oxide synthases (NOS). It is intended for researchers, scientists, and drug development professionals engaged in the study of NOS inhibition and the development of novel therapeutics. We will delve into the structural rationale for their efficacy, present comparative experimental data, and provide detailed protocols for assessing inhibitor performance.

Introduction: The Therapeutic Promise of NOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Its production is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While essential for homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is implicated in various pathologies, including neurodegenerative diseases and inflammatory conditions.[2][3]

This has made the development of isoform-selective NOS inhibitors a major therapeutic goal. A significant challenge lies in achieving high selectivity for nNOS or iNOS over eNOS, as inhibition of the latter can lead to undesirable cardiovascular side effects, such as hypertension.[2] The 2-aminopyridine scaffold has emerged as a highly successful pharmacophore in the design of potent and selective NOS inhibitors, capable of discriminating between the highly conserved active sites of the different isoforms.[4][5]

A note on the compound 4-Methoxypicolinimidamide hydrochloride : While this molecule contains a substituted pyridine ring, its primary documented application in scientific literature is as a pyridyl carboxamidine ligand that enables nickel-catalyzed cross-coupling reactions.[6] As of this guide's publication, peer-reviewed studies detailing its efficacy as a nitric oxide synthase inhibitor are not available, precluding a direct comparative analysis in this context. Therefore, this guide will focus on well-characterized 2-aminopyridine-based inhibitors from foundational and recent studies.

The 2-Aminopyridine Scaffold: A Privileged Structure for NOS Inhibition

The success of the 2-aminopyridine core lies in its ability to mimic the guanidinium group of the natural substrate, L-arginine. This structural feature allows it to form critical hydrogen bond interactions with a conserved glutamate residue (Glu592 in rat nNOS) within the enzyme's active site, effectively anchoring the inhibitor.[1] The pyridine ring and its substituents can then be modified to exploit subtle differences between the isoforms, forming additional interactions that confer both high potency and, crucially, isoform selectivity.[1][7]

The general mechanism of inhibition involves the competitive binding of the 2-aminopyridine derivative to the L-arginine binding site, preventing the synthesis of nitric oxide.

cluster_0 NOS Catalytic Cycle cluster_1 Inhibition Mechanism L_Arginine L-Arginine (Substrate) NOS_Enzyme NOS Active Site (Heme, BH4, CaM) L_Arginine->NOS_Enzyme Binds Inhibitor 2-Aminopyridine Inhibitor L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline Catalyzes Oxidation NO Nitric Oxide (Product) NOS_Enzyme->NO Inhibited_Complex Inhibitor-NOS Complex (Inactive) Inhibitor->NOS_Enzyme

Caption: Mechanism of competitive inhibition of Nitric Oxide Synthase.

Comparative Efficacy of Leading 2-Aminopyridine Inhibitors

The development of 2-aminopyridine inhibitors has been an iterative process of structural optimization to improve potency and selectivity. Below is a comparison of representative inhibitors from the literature, highlighting key advances in the field. The inhibitory constant (Kᵢ) is a measure of potency, where a lower value indicates a more potent inhibitor. Selectivity is expressed as a ratio of Kᵢ values (e.g., Kᵢ for eNOS / Kᵢ for nNOS).

Inhibitor (Reference)Target SpeciesnNOS Kᵢ (nM)iNOS Kᵢ (nM)eNOS Kᵢ (nM)nNOS/iNOS SelectivitynNOS/eNOS Selectivity
Compound 14j [3][8]Human131530 (murine)22900118-fold1761-fold
Compound 14j [3][8]Rat161900 (murine)13250118-fold828-fold
Compound 19c [9]Human55840057200153-fold1040-fold
Compound 19c [9]Rat24367025000153-fold1040-fold
Vasu et al. Cmpd. [1]Human48650018600135-fold388-fold
Vasu et al. Cmpd. [1]Rat46----

Analysis of Structure-Activity Relationships (SAR):

  • Compound 14j represents a significant achievement, demonstrating sub-nanomolar potency against human nNOS and extraordinary selectivity over eNOS (1761-fold).[3][8] Its structure features a central pyridine linker which, according to X-ray crystallography, forms crucial hydrogen bonds within the human nNOS active site that are less favorable in other isoforms.[8]

  • Compound 19c showcases the impact of truncating a side chain to improve properties like oral bioavailability (18%) while maintaining high potency and selectivity.[9] This highlights the critical balance between achieving high in vitro potency and developing compounds with favorable pharmacokinetic profiles for in vivo studies.

  • The inhibitor developed by Vasu et al. incorporates fluorine atoms into the piperidine tail.[1] This modification was designed to increase lipophilicity, which successfully improved the compound's permeability in a parallel artificial membrane permeability assay (PAMPA), a model for blood-brain barrier penetration.[1] This demonstrates a rational design approach to address the challenge of delivering nNOS inhibitors to the central nervous system.

Experimental Protocol: Cell-Based Assay for nNOS Inhibitor Screening

To ensure that in vitro potency translates to cellular activity, a cell-based assay is a crucial step in the evaluation pipeline. This protocol describes a method for screening nNOS inhibitors using a stable cell line overexpressing the enzyme, with NO production quantified via the Griess reagent.[10] This approach provides valuable information on compound bioavailability and performance in a cellular context.

Principle: HEK 293T cells are engineered to stably express rat nNOS. The enzyme is activated by a calcium ionophore (A23187), which increases intracellular calcium, a necessary cofactor for nNOS activity. The NO produced is rapidly oxidized to stable nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to produce a colored azo compound, which can be measured spectrophotometrically. The reduction in color formation in the presence of an inhibitor corresponds to its potency.

cluster_workflow nNOS Inhibitor Screening Workflow A 1. Cell Seeding Seed 293T/nNOS cells in 96-well plate B 2. Compound Addition Add test inhibitors and controls (e.g., NNA) A->B C 3. Enzyme Activation Add Ca2+ ionophore (A23187) to stimulate nNOS B->C D 4. Incubation Incubate for 8 hours at 37°C C->D E 5. Sample Collection Collect culture supernatant D->E F 6. Griess Reaction Add Griess Reagent to supernatant E->F G 7. Measurement Read absorbance at 540 nm F->G H 8. Data Analysis Calculate % inhibition and IC50 values G->H

References

A Senior Application Scientist's Guide to Assessing the Drug-Drug Interaction Potential of a Novel Chemical Entity: A Case Study with 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: 4-Methoxypicolinimidamide hydrochloride is documented primarily as a pyridyl carboxamidine ligand used in nickel-catalyzed cross-coupling reactions.[1][2][3] For the purposes of this technical guide, we will treat it as a hypothetical new chemical entity (NCE) entering preclinical development. The methodologies and principles detailed herein represent the gold standard for evaluating the drug-drug interaction (DDI) potential of any NCE, as mandated by global regulatory agencies.[4][5][6]

Introduction: The Imperative of DDI Assessment in Drug Development

The co-administration of multiple drugs is a common clinical reality, making the evaluation of drug-drug interactions (DDIs) a cornerstone of modern drug development.[7] Unforeseen DDIs can lead to significant safety risks, including toxicity from increased drug exposure or loss of efficacy from decreased exposure, and have been a cause for the withdrawal of approved drugs from the market.[6] Therefore, a thorough and mechanistic assessment of a new chemical entity's (NCE) potential to act as a perpetrator or victim of DDIs is not just a scientific exercise but a regulatory and ethical necessity.[8]

This guide provides a comprehensive framework for evaluating the DDI potential of our hypothetical NCE, this compound. We will detail the in vitro experimental workflows for assessing interactions with major drug-metabolizing enzymes and transporters, compare hypothetical results with established compounds, and outline the logic for advancing to clinical DDI studies, in alignment with guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][9]

Foundational DDI Mechanisms: Enzymes and Transporters

Pharmacokinetic DDIs are primarily driven by two classes of proteins: drug-metabolizing enzymes and drug transporters.

  • Drug-Metabolizing Enzymes: The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is responsible for the oxidative metabolism of approximately 70-80% of drugs on the market.[10] DDIs arise when an NCE either inhibits the activity of a CYP enzyme (raising levels of a co-administered drug) or induces its expression (lowering levels of a co-administered drug). The most clinically relevant isoforms are CYP3A4/5, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[11]

  • Drug Transporters: These membrane proteins control the passage of drugs into and out of tissues and cells, affecting absorption, distribution, and excretion (ADME).[12][13] Key transporter families include the ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are efflux transporters, and the Solute Carrier (SLC) family, such as Organic Anion Transporting Polypeptides (OATPs), which are uptake transporters.[14] An NCE can be a substrate of a transporter (a "victim") or an inhibitor of a transporter (a "perpetrator").

Our assessment strategy for this compound will systematically investigate its potential to interact with both of these critical pathways.

In Vitro DDI Assessment: A Tiered, Mechanistic Approach

The investigation begins with a suite of in vitro assays designed to identify potential interactions early, conserving resources and informing the design of later-stage clinical trials.[15]

Metabolism-Mediated DDI Assessment

The initial focus is on the CYP450 enzyme system, given its central role in drug metabolism.[10]

The goal of this assay is to determine if this compound can inhibit the activity of the major CYP isoforms. The output is an IC50 value, which represents the concentration of the NCE required to inhibit 50% of the enzyme's activity.

Experimental Protocol: CYP450 Inhibition

  • System Preparation: Human Liver Microsomes (HLMs), which contain a rich complement of CYP enzymes, are used. A cocktail of specific probe substrates for each major CYP isoform is prepared.[16][17]

    • CYP1A2: Tacrine

    • CYP2C9: Diclofenac

    • CYP2C19: (S)-mephenytoin

    • CYP2D6: Dextromethorphan

    • CYP3A4: Midazolam

  • Incubation: The NCE (this compound) is pre-incubated with HLMs and the NADPH regenerating system (cofactor for CYP activity) across a range of concentrations (e.g., 0.1 to 100 µM).

  • Reaction Initiation: The probe substrate cocktail is added to start the metabolic reaction. Incubations are typically run for a short, linear period (e.g., 10-15 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from each probe substrate.

  • Controls:

    • Negative Control: Vehicle (no NCE).

    • Positive Control: A known potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

  • Data Analysis: The rate of metabolite formation is plotted against the NCE concentration, and the IC50 value is determined using non-linear regression analysis.

Data Presentation and Comparison

The table below presents hypothetical IC50 data for our NCE compared to known clinical inhibitors.

CYP Isoform4-Methoxypicolinimidamide HCl (IC50, µM)Ketoconazole (IC50, µM)Fluoxetine (IC50, µM)
CYP1A2 > 501.57.0
CYP2C9 25.30.845.0
CYP2C19 > 500.52.5
CYP2D6 8.9> 1000.6
CYP3A4 1.20.0215.0

Data are hypothetical for illustrative purposes.

Interpretation: Based on this hypothetical data, this compound shows potent inhibition of CYP3A4 and moderate inhibition of CYP2D6. According to FDA guidance, if the ratio of the maximal unbound plasma concentration ([I]) to the inhibition constant (Ki, often approximated by IC50) is greater than 0.1, a clinical DDI study is recommended.[6][10] This result for CYP3A4 would trigger a clear need for a follow-up clinical investigation.

This assay assesses whether the NCE can increase the expression of CYP enzymes, a process mediated by nuclear receptors like PXR and AhR.

Experimental Protocol: CYP450 Induction

  • System: Cryopreserved human hepatocytes from at least three different donors are cultured in a sandwich configuration. This system is considered the gold standard as it maintains the integrity of the cellular machinery required for induction.[11]

  • Treatment: Hepatocytes are treated daily for 72 hours with the NCE at various concentrations.

  • Controls:

    • Negative Control: Vehicle.

    • Positive Controls: Prototypical inducers (e.g., Rifampin for CYP3A4, Omeprazole for CYP1A2).

  • Endpoint Analysis:

    • mRNA Expression: After 72 hours, cells are lysed, RNA is extracted, and changes in mRNA levels for CYP1A2, CYP2B6, and CYP3A4 are quantified using qRT-PCR.

    • Enzyme Activity: A separate set of plates is used to measure the catalytic activity of the induced enzymes by incubating with the specific probe substrates (as in the inhibition assay) and measuring metabolite formation via LC-MS/MS.

  • Data Analysis: Induction is reported as fold-change over vehicle control. An Emax (maximum induction effect) and EC50 (concentration causing 50% of Emax) are calculated.

Data Presentation and Comparison

CYP IsoformNCE (Fold Induction @ 10 µM)Rifampin (Positive Control)Interpretation
CYP1A2 1.5-fold25-fold (Omeprazole)No significant induction
CYP2B6 2.2-fold15-fold (Phenobarbital)Potential weak induction
CYP3A4 1.8-fold20-foldNo significant induction

Data are hypothetical for illustrative purposes.

Interpretation: In this scenario, the NCE shows a slight increase in CYP2B6 expression but does not meet the threshold for significant induction (typically >2-fold induction that is also >20% of the positive control response). Therefore, the risk of induction-mediated DDIs would be considered low.

Transporter-Mediated DDI Assessment

The next step is to evaluate interactions with key uptake and efflux transporters.

Workflow for Transporter DDI Assessment

G cluster_0 Transporter Interaction Screening cluster_1 Inhibition Assays cluster_2 Substrate Assays cluster_3 Outcome start Is NCE an Inhibitor? inhib_assay Perform inhibition assays (Vesicles or Cell-based) for key transporters (P-gp, BCRP, OATPs etc.) start->inhib_assay sub Is NCE a Substrate? sub_assay Perform substrate assays (e.g., Bidirectional transport in Caco-2/MDCK cells) sub->sub_assay inhib_risk Calculate Risk Threshold ([I]/IC50) inhib_assay->inhib_risk clinical_ddi Recommend Clinical DDI Study inhib_risk->clinical_ddi Yes low_risk Low DDI Risk inhib_risk->low_risk No sub_risk Efflux Ratio > 2? Uptake Ratio > 2? sub_assay->sub_risk sub_risk->clinical_ddi Yes sub_risk->low_risk No

Caption: Decision tree for in vitro transporter DDI assessment.

A bidirectional transport assay using polarized cell monolayers is the standard method to investigate interactions with efflux transporters like P-gp and BCRP.[18]

Experimental Protocol: Bidirectional Transport Assay

  • System: Caco-2 or MDCK cells transfected with the transporter of interest (e.g., P-gp) are seeded onto permeable filter inserts in a transwell plate, forming a tight monolayer that separates an apical (A) and basolateral (B) chamber.

  • Substrate Assessment:

    • The NCE is added to either the A or B chamber.

    • At various time points, samples are taken from the receiving chamber.

    • The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A).

    • The Efflux Ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests active efflux. The experiment is repeated in the presence of a known inhibitor (e.g., Verapamil for P-gp) to confirm specific transporter involvement.[13]

  • Inhibition Assessment:

    • A known probe substrate (e.g., Digoxin for P-gp) is added to the system.

    • The bidirectional transport of the probe substrate is measured in the presence and absence of various concentrations of the NCE.

    • A reduction in the probe substrate's ER in the presence of the NCE indicates inhibition. An IC50 value is calculated.

Data Presentation and Comparison

Substrate Assessment:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)ER + VerapamilConclusion
NCE 1.51.81.2N/ANot a P-gp Substrate
Digoxin 0.55.010.01.1P-gp Substrate

Inhibition Assessment:

TransporterNCE IC50 (µM)Verapamil IC50 (µM)Conclusion
P-gp 3.51.0Potent Inhibitor
BCRP > 500.5 (Ko143)Not an Inhibitor

Data are hypothetical for illustrative purposes.

Interpretation: The hypothetical data suggest that this compound is not a substrate of P-gp but is a potent inhibitor. This finding would necessitate further evaluation and potentially a clinical DDI study with a sensitive P-gp substrate like dabigatran.

Mechanism of a Bidirectional Transport Assay

G cluster_apical Apical (Intestinal Lumen) cluster_cells Cell Monolayer (e.g., Caco-2) cluster_basolateral Basolateral (Blood) apical_label cell basolateral_label efflux_pump P-gp Efflux drug_apical Drug efflux_pump->drug_apical Efflux (B -> A) uptake_transporter Uptake drug_inside Drug drug_apical->uptake_transporter Absorption (A -> B) drug_basolateral Drug drug_inside->drug_basolateral Permeation

Caption: Drug flux across a polarized cell monolayer.

Synthesizing the Data: Risk Assessment and Path to Clinic

Based on our comprehensive in vitro screening, the DDI profile for the hypothetical NCE, this compound, is as follows:

  • Potent inhibitor of CYP3A4.

  • Moderate inhibitor of CYP2D6.

  • Potent inhibitor of the P-gp transporter.

  • Low risk for CYP induction or as a substrate for major transporters.

This profile identifies clear DDI risks that must be addressed. The primary concern is the potent inhibition of CYP3A4 and P-gp, two of the most critical pathways for drug disposition.[11][14] Co-administration of our NCE with drugs that are substrates of CYP3A4 or P-gp (e.g., statins, certain anticoagulants, immunosuppressants) could lead to clinically significant increases in their plasma concentrations, potentially causing adverse events.[19]

Therefore, the recommendation based on this in vitro data would be to conduct a clinical DDI study. A typical study design would involve administering a sensitive CYP3A4 probe substrate, such as midazolam, to healthy volunteers with and without co-administration of this compound to quantify the in vivo impact on the substrate's pharmacokinetics.[20]

Conclusion

The assessment of drug-drug interaction potential is a multi-faceted, sequential process that is integral to ensuring the safety and efficacy of a new therapeutic agent. Through a series of robust in vitro assays, we have characterized the DDI profile of our hypothetical NCE, this compound. This systematic approach, grounded in regulatory guidance, allows for the early identification of potential risks.[21][22] The hypothetical findings of potent CYP3A4 and P-gp inhibition provide a clear, data-driven rationale for proceeding with dedicated clinical DDI studies, ensuring that the interaction profile of this NCE is well-understood before it can be safely administered to a broader patient population.

References

A Guide to Reproducible Catalytic Activity: 4-Methoxypicolinimidamide Hydrochloride in Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of a catalytic reaction is paramount. It is the bedrock upon which scalable, reliable, and economically viable synthetic processes are built. This guide provides an in-depth technical comparison of 4-Methoxypicolinimidamide hydrochloride, a notable ligand in nickel-catalyzed cross-coupling reactions, against alternative systems. We will delve into the experimental data that underscores its performance, provide detailed protocols to ensure reproducible outcomes, and explore the mechanistic nuances that drive its efficacy.

The Critical Role of Reproducibility in Catalysis

In the realm of synthetic chemistry, and particularly within pharmaceutical development, a lack of reproducibility can lead to significant delays, increased costs, and questionable results. A robust catalytic system is one that consistently delivers high yields and selectivity under a defined set of conditions, even with minor variations in reagent quality or setup. The choice of ligand in a transition metal-catalyzed reaction is a critical determinant of its performance and, by extension, its reproducibility. An ideal ligand should not only promote the desired chemical transformation with high efficiency but also form a stable and well-defined active catalytic species, minimizing side reactions and catalyst deactivation pathways.

This compound has emerged as a powerful ligand in nickel-catalyzed cross-electrophile coupling reactions, a class of reactions that has revolutionized the formation of carbon-carbon bonds.[1][2] Developed from the screening of diverse pharmaceutical heterocycle libraries, this amidine-based ligand has demonstrated the ability to overcome challenges associated with previously established catalyst systems, particularly in the coupling of pharmaceutically relevant substrates.[1]

This compound: A Profile

This compound, also known as a "Weix 2-pyridylcarboxamidine ligand," is a key component in nickel-catalyzed cross-coupling reactions. It has proven particularly effective in facilitating the coupling of a wide range of basic nitrogen heterocycles with both primary and secondary alkyl halides.[1] The electron-donating methoxy group on the pyridine ring enhances the catalytic activity, leading to faster reactions and improved yields.[1]

Chemical Structure:

  • IUPAC Name: 4-methoxypyridine-2-carboximidamide hydrochloride

  • CAS Number: 1179361-66-0

  • Molecular Formula: C₇H₁₀ClN₃O

  • Molecular Weight: 187.63 g/mol

Experimental Protocol for a Representative Nickel-Catalyzed Cross-Coupling Reaction

To ensure the reproducibility of catalytic activity, adherence to a detailed and validated protocol is essential. Below is a representative step-by-step methodology for the nickel-catalyzed cross-coupling of a heteroaryl bromide with an alkyl bromide using this compound.

Materials:

  • This compound (ligand)

  • Nickel(II) iodide (NiI₂) (precatalyst)

  • Heteroaryl bromide (e.g., 2-bromopyridine)

  • Alkyl bromide (e.g., 1-bromopentane)

  • Zinc powder (<10 micron, >98%) (reductant)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add NiI₂ (5 mol%), this compound (6 mol%), and zinc powder (2.0 equiv.) to an oven-dried 4 mL vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the heteroaryl bromide (1.0 equiv.) and the alkyl bromide (1.2 equiv.) to the vial.

  • Solvent and Standard: Add anhydrous DMF (to achieve a 0.5 M concentration of the heteroaryl bromide) and the internal standard.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a heating block pre-heated to 60 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the addition of 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh NiI₂, Ligand, & Zn powder prep2 Add Heteroaryl & Alkyl Bromides prep1->prep2 prep3 Add Anhydrous DMF & Internal Standard prep2->prep3 react1 Seal vial and heat to 60 °C prep3->react1 Transfer from Glovebox react2 Stir for 12-24 hours react1->react2 react3 Monitor by GC/LC-MS react2->react3 workup1 Quench with 1 M HCl react3->workup1 Reaction Completion workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify by Chromatography workup3->purify end end purify->end Isolated Product G Ni0 Ni(0)L NiII_Aryl (L)Ni(II)(Ar)(X) Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiIII (L)Ni(III)(Ar)(Alkyl)(X) NiII_Aryl->NiIII Alkyl Radical Addition (Alkyl•) Product Ar-Alkyl NiIII->Product NiI Ni(I)X NiIII->NiI Reductive Elimination NiI->Ni0 Reduction (Zn) G Substrate Substrate Type Heterocycle N-Heterocycles Substrate->Heterocycle Aryl_Halide General Aryl Halides Substrate->Aryl_Halide CN_Coupling C-N Bond Formation Substrate->CN_Coupling Ligand_Amidine 4-Methoxypicolinimidamide HCl (Amidine Ligands) Heterocycle->Ligand_Amidine Optimal Ligand_Bipy Bipyridine / Phenanthroline Heterocycle->Ligand_Bipy Aryl_Halide->Ligand_Bipy Commonly Used Ligand_Phosphine Phosphine Ligands (e.g., DalPhos) Aryl_Halide->Ligand_Phosphine CN_Coupling->Ligand_Phosphine Often Preferred

References

A Researcher's Guide to Comparing the Potency of 4-Methoxypicolinimidamide Hydrochloride in Rat Versus Human nNOS

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Species-Specific Potency Determination

The selective inhibition of nNOS is a promising therapeutic avenue for a variety of neurological disorders, including neurodegenerative diseases and stroke.[1][2] 4-Methoxypicolinimidamide hydrochloride is one of many compounds investigated for its potential to modulate nNOS activity. The rat is a widely used preclinical model for these conditions; however, direct extrapolation of potency data from rat to human is not always straightforward. Subtle differences in the enzyme's active site between species can lead to significant variations in inhibitor potency and selectivity, a critical factor for the successful translation of preclinical findings to clinical trials.[3][4]

Molecular Differences Between Rat and Human nNOS

While rat and human nNOS share a high degree of sequence identity (approximately 94%), minor variations in amino acid residues within or near the active site can influence inhibitor binding.[3] A key documented difference is the substitution of Leucine at position 337 in rat nNOS with a Histidine at the corresponding position 342 in human nNOS.[3] This seemingly small change can alter the conformation and electrostatic environment of a peripheral pocket adjacent to the active site, potentially impacting the binding of certain classes of inhibitors.[3] Therefore, it is essential to empirically determine the potency of inhibitors like 4-MeO-PIA against both enzyme orthologs.

Comparative Potency of 4-MeO-PIA in Rat vs. Human nNOS

As of the writing of this guide, specific side-by-side studies detailing the IC50 or Ki values for this compound against both rat and human nNOS are not published. The following table is presented as a template for researchers to populate with their own experimental data.

Enzyme Inhibitor IC50 / Ki Selectivity (vs. eNOS) Selectivity (vs. iNOS)
Rat nNOS4-MeO-PIAUser-determined valueUser-determined valueUser-determined value
Human nNOS4-MeO-PIAUser-determined valueUser-determined valueUser-determined value

To generate this critical data, two well-established methods are recommended: the Citrulline Conversion Assay and the Griess Assay.

Experimental Protocols for Determining nNOS Inhibitory Potency

The following are detailed, self-validating protocols that can be adapted to determine the IC50 of 4-MeO-PIA for both rat and human nNOS.

Method 1: The L-Citrulline Conversion Assay

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline. It is a highly sensitive and specific method.

Principle: NOS enzymes produce nitric oxide (NO) and L-citrulline in a 1:1 stoichiometric ratio from the substrate L-arginine. By using [³H]L-arginine or [¹⁴C]L-arginine, the amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA.

    • Enzyme Source: Purified recombinant rat nNOS or human nNOS.

    • Cofactor Mix: Prepare a concentrated stock solution in the assay buffer containing L-arginine (substrate), NADPH, CaCl₂, calmodulin, and FAD/FMN. The final concentrations in the reaction should be optimized but are typically in the micromolar range.

    • Radiolabeled Substrate: [³H]L-arginine or [¹⁴C]L-arginine.

    • Inhibitor Stock: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution to test a range of concentrations.

    • Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

    • Equilibrated Resin: Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in the stop buffer.

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes on ice. For each reaction, add the assay buffer, cofactor mix, and the desired concentration of 4-MeO-PIA or vehicle control.

    • Add the radiolabeled L-arginine to the mixture.

    • Initiate the reaction by adding the nNOS enzyme (either rat or human). The final reaction volume is typically 50-100 µL.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

    • Terminate the reaction by adding 400 µL of ice-cold stop buffer.

    • Apply the reaction mixture to a column containing the equilibrated Dowex resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

    • Wash the column with additional buffer and collect the eluate.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]L-citrulline formed in each reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Assay Buffer, Cofactors, Inhibitor Dilutions setup Set up Reactions on Ice: Buffer, Cofactors, Inhibitor/Vehicle reagents->setup enzyme Prepare Rat & Human nNOS Enzyme start Initiate with nNOS Enzyme enzyme->start resin Equilibrate Dowex Resin separate Separate Citrulline from Arginine (Dowex Column) resin->separate add_sub Add Radiolabeled L-Arginine setup->add_sub add_sub->start incubate Incubate at 37°C start->incubate stop Terminate with Stop Buffer incubate->stop stop->separate count Scintillation Counting separate->count calculate Calculate % Inhibition count->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Workflow for the Citrulline Conversion Assay.
Method 2: The Griess Assay

This is an indirect colorimetric method that measures nitrite (NO₂⁻), a stable and oxidized metabolite of NO.[1] It is a simpler, non-radioactive alternative to the citrulline assay.

Principle: The Griess reaction is a two-step diazotization process. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: As described in the citrulline assay.

    • Enzyme Source: Purified recombinant rat nNOS or human nNOS.

    • Cofactor Mix: As described above.

    • Inhibitor Stock: Prepare serial dilutions of this compound.

    • Nitrite Standard: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM).

    • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid. Commercially available kits are recommended for consistency.

  • Assay Procedure:

    • Set up reactions in a 96-well plate. To each well, add the assay buffer, cofactor mix, and the desired concentration of 4-MeO-PIA or vehicle control.

    • Add the nNOS enzyme (rat or human) to initiate the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Optional (for samples with nitrate): Add nitrate reductase and NADPH to convert any nitrate (NO₃⁻) to nitrite (NO₂⁻). Incubate as recommended by the supplier.

    • Add the Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Use the nitrite standard curve to determine the concentration of nitrite produced in each sample.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis reagents Prepare Buffers, Cofactors, Inhibitor Dilutions setup Add Reagents to Wells: Buffer, Cofactors, Inhibitor/Vehicle reagents->setup standards Prepare Nitrite Standard Curve calculate Calculate Nitrite Concentration (from Standard Curve) standards->calculate start Initiate with nNOS Enzyme setup->start incubate Incubate Plate at 37°C start->incubate add_griess Add Griess Reagent incubate->add_griess color_dev Incubate at RT (Color Development) add_griess->color_dev read Measure Absorbance at 540 nm color_dev->read read->calculate analyze Determine % Inhibition & Calculate IC50 calculate->analyze

Workflow for the Griess Assay.

Implications for Translational Research

Discovering a significant difference in the potency of 4-MeO-PIA between rat and human nNOS has profound implications.

  • Dose-Response Relationship: A lower potency in humans would necessitate higher clinical doses to achieve the desired therapeutic effect, potentially increasing the risk of off-target side effects. Conversely, higher potency could lead to an exaggerated response if preclinical dosing is used as a direct guide.

  • Selectivity Window: The selectivity of an inhibitor for nNOS over eNOS and iNOS is crucial.[5] Inhibition of eNOS can lead to cardiovascular side effects like hypertension.[1] It is vital to determine if the selectivity profile of 4-MeO-PIA is maintained between species. A compound that is highly selective in rats may be less selective in humans, altering its safety profile.

  • Predictive Validity of Animal Models: A significant discrepancy in potency undermines the predictive validity of the rat model for human efficacy and safety. Understanding these differences allows for more informed adjustments when designing clinical trials and interpreting preclinical data.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical compound is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methoxypicolinimidamide hydrochloride, a compound increasingly utilized in synthetic chemistry. Our approach is grounded in established safety protocols and regulatory standards, providing not just a set of instructions, but a comprehensive understanding of the principles behind them.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid, typically a powder, with the following key hazard classifications based on available Safety Data Sheets (SDS):

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

While specific data on its environmental fate is limited, its pyridine-based structure suggests that it should be treated as a substance potentially harmful to aquatic life. Therefore, under no circumstances should this compound or its residues be disposed of down the drain.[1][2]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, OralHarmful if ingested.
Skin IrritationCauses irritation upon contact with skin.
Serious Eye IrritationCauses serious irritation upon contact with eyes.

Personal Protective Equipment (PPE): The First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound, including during disposal procedures. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.[3][4]

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a designated, properly labeled hazardous waste container.

Key Principles of Waste Segregation:

  • Compatibility is Crucial: Do not mix this compound with incompatible materials, particularly strong oxidizing agents, as this could lead to vigorous and hazardous reactions.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., unused compound, contaminated absorbent materials) separately from liquid waste (e.g., solutions containing the compound).

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

Spill Management: A Proactive Approach to Safety

Accidental spills require immediate and appropriate action to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2]

  • Collect the Waste: Place the spilled material and any contaminated absorbent materials into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Properly label the waste container and dispose of it according to your institution's hazardous waste management procedures.

Disposal Procedures: A Step-by-Step Guide

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures that the waste is handled and treated in compliance with all federal, state, and local regulations.

Workflow for Disposal of this compound Waste

A Step 1: Waste Generation (Unused chemical, contaminated labware, spill cleanup materials) B Step 2: Segregation (Collect in a designated, compatible, and sealed hazardous waste container) A->B C Step 3: Labeling (Affix a hazardous waste label with full chemical name and hazard information) B->C D Step 4: Temporary Storage (Store in a designated satellite accumulation area, away from incompatible materials) C->D E Step 5: Arrange for Pickup (Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup) D->E F Step 6: Professional Disposal (Waste is transported and disposed of by a licensed hazardous waste vendor, typically via incineration) E->F

Figure 1: Workflow for the disposal of this compound waste.

EPA Hazardous Waste Classification:

While this compound is not specifically listed by name as a hazardous waste by the Environmental Protection Agency (EPA), it may be classified as such based on its characteristics. Given that pyridine, a structurally related compound, is listed under the EPA waste codes F005 and D038, it is prudent to manage this compound as a hazardous waste.[5][6][7][8][9][10] Your institution's Environmental Health and Safety (EHS) department will make the final determination based on a comprehensive waste profile.

Small-Scale Laboratory Decontamination (For Research Purposes Only)

In a research setting, it may be necessary to decontaminate small quantities of this compound, for instance, on laboratory equipment. As an amine hydrochloride salt, it can be neutralized with a weak base. A saturated solution of sodium bicarbonate is a suitable neutralizing agent.

Protocol for Small-Scale Neutralization:

  • Work in a Fume Hood: All neutralization procedures should be performed in a certified chemical fume hood.

  • Prepare Neutralizing Agent: Have a sufficient quantity of a saturated sodium bicarbonate solution ready.

  • Slow Addition: Slowly and carefully add the sodium bicarbonate solution to the material to be neutralized. Be aware that this may cause some effervescence.

  • Monitor pH: Use pH paper to monitor the reaction. Continue adding the bicarbonate solution until the pH is neutral (approximately 7).

  • Dispose of as Hazardous Waste: The neutralized mixture should still be collected and disposed of as hazardous waste, as the degradation products may also be hazardous.

It is crucial to emphasize that this neutralization procedure is intended for decontaminating small residues on equipment and not for the bulk disposal of the chemical.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to established disposal protocols, researchers can ensure that this valuable chemical tool is managed safely from acquisition to its final disposition. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any questions or clarification.

References

Comprehensive Safety and Handling Guide for 4-Methoxypicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe handling, use, and disposal of 4-Methoxypicolinimidamide hydrochloride (CAS No. 1179361-66-0). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure your safety and experimental integrity. Beyond mere procedural steps, this document elucidates the causality behind each recommendation, fostering a culture of safety and precision in your laboratory.

Understanding the Compound: A Proactive Approach to Safety

This compound is a solid, often in powder form, utilized as a ligand in chemical catalysis, particularly in nickel-catalyzed cross-coupling reactions.[1] While its full toxicological profile has not been exhaustively investigated, the available data necessitates a cautious and well-informed approach to its handling.

The primary identified hazards associated with this compound are:

  • Harmful if swallowed (H302) [2]

  • Causes skin irritation (H315) [2][3]

  • Causes serious eye irritation (H319) [2][3]

Given its physical form as a powder, inhalation of dust particles presents an additional route of exposure that must be mitigated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to preventing accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene).[4]Prevents direct skin contact, which can cause irritation.[3] The absence of a lining is crucial as lined gloves can absorb the chemical, leading to prolonged skin exposure.[5]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant risk of splashing.Protects against dust particles and potential splashes that can cause serious eye irritation.[3] Standard safety glasses do not offer sufficient protection from fine dust.
Body Protection A clean, long-sleeved laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood or in cases of poor ventilation.Minimizes the risk of inhaling fine dust particles, which could lead to respiratory tract irritation.

It is imperative to inspect all PPE for signs of degradation or contamination before each use. [6]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound, from initial receipt to temporary storage of the prepared solution.

  • Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation and containment of dust.[3]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the designated area.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Minimize Dust Generation: When weighing the powder, handle the container and spatula gently to minimize the generation of airborne dust.

  • Controlled Dispensing: Slowly dispense the required amount of powder onto a weigh boat.

  • Solution Preparation: Carefully add the weighed powder to the solvent in your reaction vessel. If possible, use a funnel to avoid spillage.

  • Immediate Cleaning: Promptly clean any spills using a dry method (e.g., gentle sweeping with a soft brush and dustpan) and place the waste in a designated, sealed container. Avoid using water for cleanup of the initial spill as it can create a slurry that is more difficult to contain.[7]

  • Securely Seal Containers: Tightly close the primary container of this compound and any vessels containing its solutions.[8][9]

  • Decontaminate Work Area: Thoroughly wipe down the work surface with an appropriate solvent to remove any residual chemical.

  • Doffing PPE: Remove PPE in the following order to prevent cross-contamination: gloves, lab coat, eye protection. Always wash your hands thoroughly with soap and water after removing your gloves.[7]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution clean_spills Clean Any Spills Immediately prepare_solution->clean_spills seal_containers Securely Seal All Containers clean_spills->seal_containers decontaminate Decontaminate Work Surface seal_containers->decontaminate doff_ppe Doff PPE & Wash Hands decontaminate->doff_ppe

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk to both individuals and the environment. Adherence to institutional and local regulations is mandatory.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves) should be placed in a clearly labeled, sealed, and puncture-resistant waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with incompatible waste streams.

  • All waste containing this compound must be disposed of through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in regular trash.[9]

Disposal Workflow

G cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Weigh Boats) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container haz_waste Dispose Through Institutional Hazardous Waste Program solid_container->haz_waste liquid_container->haz_waste

Caption: Disposal workflow for this compound waste.

By adhering to these rigorous safety and handling protocols, you are not only ensuring your personal well-being but also contributing to the integrity and reproducibility of your research. Trust in these procedures is built upon a foundation of understanding the "why" behind each step, empowering you to work with confidence and precision.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.